Oxypertine
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.
was heading 1975-94 (see under INDOLES 1975-90); use PIPERAZINES to search this compound 1975-94; antipsychotic agent also used in severe depression; it has potentially dangerous side effects
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-19(20-15-22(27-2)23(28-3)16-21(20)24-17)9-10-25-11-13-26(14-12-25)18-7-5-4-6-8-18/h4-8,15-16,24H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPUUGSGHNIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165185 | |
| Record name | Oxypertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-87-7 | |
| Record name | Oxypertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxypertine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxypertine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxypertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxypertine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JGL4G25R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Oxypertine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypertine is a psychotropic agent, historically classified as an antipsychotic, with a multifaceted mechanism of action primarily centered on the modulation of dopaminergic and serotonergic neurotransmitter systems. This technical guide delineates the core pharmacological activities of this compound, presenting its receptor binding profile, downstream signaling effects, and its role in catecholamine depletion. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate replication and further investigation. Visual diagrams of the principal signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's molecular interactions.
Core Mechanism of Action
This compound exerts its therapeutic effects through a combination of receptor antagonism and neurotransmitter depletion. It is characterized by its affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, acting as an antagonist at these sites[1][2]. This dual antagonism is a hallmark of many atypical antipsychotic medications and is believed to contribute to both its antipsychotic efficacy and its side effect profile[1][2]. Furthermore, this compound is known to deplete catecholamines, specifically norepinephrine (B1679862) and dopamine, which distinguishes its pharmacological profile[3].
Receptor Binding Profile
This compound's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D2 | 30 | Not Specified | [4] |
| Serotonin 5-HT2A | 8.6 | Not Specified | [4] |
This table will be expanded as more comprehensive binding data for this compound across a wider range of receptors (including other dopamine and serotonin subtypes, as well as adrenergic, histaminergic, and muscarinic receptors) becomes available through further research.
Signaling Pathways
The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound leads to the modulation of distinct intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins[5][6]. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity[6]. As an antagonist, this compound binds to the D2 receptor without activating it, thereby blocking the inhibitory effect of dopamine on adenylyl cyclase[1][2]. This disinhibition can lead to a normalization of cAMP levels in dopamine-hyperactive states.
Beyond the canonical G-protein pathway, D2 receptors can also signal through β-arrestin-dependent pathways[5]. The specific effects of this compound on these biased signaling pathways have not been fully elucidated.
Serotonin 5-HT2A Receptor Antagonism
The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins[7][8]. Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound's antagonism at the 5-HT2A receptor blocks these downstream signaling events[4][8].
Catecholamine Depletion
A key feature of this compound's mechanism is its ability to deplete presynaptic stores of catecholamines, namely dopamine and norepinephrine[3]. This action is thought to be mediated by the inhibition of the vesicular monoamine transporter 2 (VMAT2)[9][10][11][12]. VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release[10][12]. By inhibiting VMAT2, this compound prevents the loading of dopamine and norepinephrine into these vesicles, leaving them susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a reduction in the amount of neurotransmitter available for release into the synaptic cleft.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest or tissue homogenates rich in the target receptor are used. The cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors[13]. The final membrane preparation is resuspended in an assay buffer.
-
Competitive Binding: A fixed concentration of a specific radioligand (a radioactively labeled molecule with high affinity for the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound)[14][15].
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium[13].
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through[13][14].
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].
In Vitro Catecholamine Release Assay
Objective: To measure the effect of this compound on the release and depletion of catecholamines from neuronal preparations.
General Protocol:
-
Tissue Preparation: Brain regions rich in catecholaminergic neurons, such as the striatum or hypothalamus, are dissected from laboratory animals (e.g., rats)[17]. The tissue is sliced or synaptosomes are prepared.
-
Loading with Radiotracer (Optional): The tissue preparations can be incubated with a radiolabeled catecholamine (e.g., [3H]-dopamine or [3H]-norepinephrine) to allow for its uptake into the neurons.
-
Superfusion/Incubation: The tissue is placed in a superfusion chamber or incubation vial and continuously perfused with or incubated in a physiological buffer.
-
Drug Application: After a baseline period, this compound is introduced into the buffer at various concentrations.
-
Sample Collection: Fractions of the superfusate or aliquots of the incubation medium are collected at regular intervals.
-
Quantification of Catecholamines: The concentration of endogenous catecholamines or the amount of radioactivity in the collected fractions is measured. For endogenous catecholamines, high-performance liquid chromatography with electrochemical detection (HPLC-ED) is a common method[17][18][19]. For radiolabeled catecholamines, liquid scintillation counting is used.
-
Data Analysis: The amount of catecholamine released over time is plotted, and the effect of this compound on both basal and stimulated (e.g., by high potassium) release is determined. A decrease in the total amount of releasable catecholamines indicates depletion.
Conclusion
This compound's mechanism of action is characterized by a dual engagement of the dopaminergic and serotonergic systems through D2 and 5-HT2A receptor antagonism, complemented by a distinct capacity to deplete presynaptic catecholamine stores, likely via VMAT2 inhibition. This combination of pharmacological effects provides a basis for its observed antipsychotic and anxiolytic properties. Further research is warranted to establish a more comprehensive receptor binding profile, to definitively elucidate the molecular mechanism of catecholamine depletion, and to explore the nuances of its impact on downstream signaling cascades. The experimental frameworks provided herein offer a foundation for such future investigations, which will be critical for a more complete understanding of this compound's therapeutic potential and for the development of novel psychotropic agents with refined mechanisms of action.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Differential monoamine depletion by this compound in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vesicular monoamine transporter 2: an underexplored pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Oxypertine's Interaction with the Serotonin 5-HT2 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of oxypertine to the serotonin (B10506) 5-HT2 receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and the 5-HT2 Receptor
This compound is a psychotropic drug, chemically classified as a substituted tryptamine (B22526) and phenylpiperazine derivative, that has been used as an antipsychotic.[1] Its mechanism of action involves the modulation of several key neurotransmitter systems in the brain, including serotonin and dopamine (B1211576).[2][3] The serotonin 5-HT2 receptor family, a class of G protein-coupled receptors (GPCRs), is a primary target of this compound. This family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[4] this compound acts as an antagonist at these receptors, blocking the binding of the endogenous ligand, serotonin.[2][3] This antagonism, particularly at the 5-HT2A receptor, is believed to contribute significantly to its antipsychotic effects.[2]
Quantitative Binding Affinity Data
This compound exhibits high affinity for the serotonin 5-HT2 receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The table below summarizes the reported binding affinity of this compound for the 5-HT2 receptor, along with its affinity for the dopamine D2 receptor for comparative purposes.
| Receptor | Ligand | Binding Affinity (Ki) |
| Serotonin 5-HT2 | This compound | 8.6 nM[1] |
| Dopamine D2 | This compound | 30 nM[1] |
Table 1: Binding affinities of this compound.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/11 signal transduction pathway.[4][5] Upon activation by an agonist like serotonin, the receptor initiates a conformational change that activates the Gαq protein. This activation triggers a cascade of intracellular events, primarily mediated by phospholipase C (PLC). This compound, as an antagonist, blocks this initial activation step.
Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity (Ki) of this compound for the 5-HT2A receptor is determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
4.1. Materials
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor, or homogenized brain tissue from a region with high 5-HT2A receptor density (e.g., rat frontal cortex).[6][7]
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, typically tritiated ([³H]). A common choice is [³H]ketanserin.[8][9]
-
Competitor: this compound, dissolved and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT2A antagonist (e.g., 10 µM methysergide (B1194908) or unlabeled ketanserin) to determine the amount of non-specific binding of the radioligand.[10]
-
Buffers:
-
Equipment: 96-well microplates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a scintillation counter.[7][11]
4.2. Methodology
-
Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold lysis buffer.
-
Homogenize the sample using a tissue homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[11]
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[11]
-
To separate sets of wells, add:
-
Total Binding: Membrane preparation, a fixed concentration of [³H]ketanserin (typically near its Kd value, e.g., 0.5 nM), and assay buffer.[8][11]
-
Competitor Binding: Membrane preparation, [³H]ketanserin, and varying concentrations of this compound.
-
Non-specific Binding: Membrane preparation, [³H]ketanserin, and a saturating concentration of a non-radiolabeled antagonist.[10]
-
-
Incubate the plates for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation to reach binding equilibrium.[11]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]
-
4.3. Data Analysis
-
Calculate Specific Binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Workflow for a radioligand competition binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
Oxypertine as a Catecholamine Depleting Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypertine, a phenylpiperazine derivative of the "pertine" class of antipsychotic and antidepressant agents, has a distinct pharmacological profile characterized by its ability to deplete catecholamines. Historically used in the treatment of schizophrenia, its mechanism of action involves the modulation of multiple neurotransmitter systems, with a significant impact on dopamine (B1211576) and norepinephrine (B1679862) levels. This technical guide provides a comprehensive overview of this compound's core function as a catecholamine depleting agent. It summarizes quantitative data on its neurochemical effects, details relevant experimental protocols for its study, and presents visual representations of its mechanistic pathways to support further research and drug development endeavors.
Introduction
This compound (1-[2-(5,6-dimethoxy-2-methyl-3-indole) ethyl]-4-phenylpiperazine) is a psychotropic drug that has been investigated for its efficacy in treating schizophrenia and other psychiatric disorders.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that includes antagonism of serotonin (B10506) 5-HT2 and dopamine D2 receptors, as well as a notable capacity to deplete central stores of catecholamines, namely norepinephrine (NE) and dopamine (DA).[2] This latter characteristic, similar to the action of established agents like reserpine (B192253) and tetrabenazine, distinguishes this compound from many other antipsychotics and is the central focus of this guide. Understanding the nuances of its catecholamine-depleting properties is crucial for elucidating its full therapeutic potential and informing the development of novel therapeutics targeting monoaminergic systems.
Mechanism of Action: Catecholamine Depletion
Beyond its VMAT2-mediated effects, this compound also exhibits antagonist activity at postsynaptic dopamine D2 receptors (Ki = 30 nM) and serotonin 5-HT2 receptors (Ki = 8.6 nM).[2] This dual action of presynaptic depletion and postsynaptic blockade contributes to its overall antipsychotic profile.
dot
Caption: Mechanism of action of this compound.
Quantitative Data on Catecholamine Depletion
Studies in animal models have demonstrated this compound's dose-dependent effects on catecholamine levels in various brain regions. The depletion of dopamine and norepinephrine is more pronounced than its effect on serotonin.[2]
| Drug & Dose | Brain Region | Norepinephrine (% of Control) | Dopamine (% of Control) | Reference |
| This compound (10 mg/kg, i.p.) | Cortex | Not Statistically Significant | Significant Reduction | [2] |
| This compound (10 mg/kg, i.p.) | Striatum | Not Statistically Significant | Significant Reduction | [2] |
| This compound (10 mg/kg, i.p.) | Rat Brain (whole) | Uniform, but not statistically significant decrease | - | [2] |
| This compound (up to 20 mg/kg, i.p.) | Striatum | - | Reduced | |
| Reserpine (2.5 mg/kg, i.p.) | Striatum | - | Reduced | |
| Tetrabenazine (5 mg/kg, i.p.) | Striatum | - | Reduced |
Table 1: Effect of this compound and Comparative Agents on Catecholamine Levels in Rat Brain.
This compound administration also leads to a dose-dependent increase in the levels of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in the cortex, striatum, and mid-brain.[2] This is consistent with the degradation of cytosolic dopamine by MAO following the inhibition of vesicular uptake.
| Drug & Dose | Brain Region | Homovanillic Acid (HVA) | 3,4-dihydroxyphenylacetic acid (DOPAC) | Reference |
| This compound (10 and 35 mg/kg, i.p.) | Cortex, Striatum, Mid-brain | Dose-dependent increase | Significant increase (no difference between doses) | [2] |
| This compound (10 mg/kg, i.p.) | Striatum | Increased | Increased | |
| Reserpine (2.5 mg/kg, i.p.) | Striatum | Increased | Increased | |
| Tetrabenazine (5 mg/kg, i.p.) | Striatum | Increased | Increased |
Table 2: Effect of this compound and Comparative Agents on Dopamine Metabolite Levels in Rat Brain.
Experimental Protocols
Measurement of Brain Catecholamine Levels
A common and reliable method for quantifying norepinephrine and dopamine in brain tissue is High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
Protocol: HPLC with Fluorometric Detection for Catecholamine Quantification
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex) on an ice-cold plate.
-
Weigh the tissue sample and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant onto a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase consisting of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid) at a constant flow rate.
-
Detect the separated catecholamines using a fluorescence detector set at appropriate excitation and emission wavelengths for native fluorescence (e.g., Ex: 280 nm, Em: 315 nm for both NE and DA).
-
-
Quantification:
-
Generate a standard curve using known concentrations of norepinephrine and dopamine standards.
-
Calculate the concentration of each catecholamine in the tissue sample by comparing its peak area to the standard curve and correcting for the internal standard.
-
Caption: VMAT2 Radioligand Binding Assay Workflow.
Conclusion and Future Directions
This compound's ability to deplete central catecholamine stores, likely through the inhibition of VMAT2, is a key component of its pharmacological profile. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug developers to further investigate its mechanism of action and explore its therapeutic potential. Future research should focus on definitively determining the binding affinity of this compound for VMAT2 to solidify its molecular target. Furthermore, comparative studies with newer VMAT2 inhibitors could provide valuable insights into structure-activity relationships and guide the development of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of a range of neuropsychiatric and neurodegenerative disorders. The logical relationships and experimental workflows visualized in this guide offer a clear framework for pursuing these research avenues.
References
- 1. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential monoamine depletion by this compound in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Oxypertine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypertine is a psychotropic agent, historically classified as an antipsychotic, that has garnered research interest for its applications in treating schizophrenia and anxiety disorders. This document provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical applications. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex interactions within the central nervous system.
Introduction
This compound, a phenylpiperazine derivative of the tryptamine (B22526) class, modulates several neurotransmitter systems, contributing to its antipsychotic and anxiolytic properties.[1] Although not as widely used as other psychotropic medications, its distinct pharmacological profile continues to be a subject of scientific investigation.[1] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in drug development.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its interaction with dopaminergic and serotonergic systems. It also exhibits activity on the norepinephrine (B1679862) system.
Dopamine (B1211576) Receptor Antagonism
This compound acts as an antagonist at dopamine D2 receptors, a key mechanism for its antipsychotic effects.[2] By blocking D2 receptors, this compound is thought to reduce the hyperactivity of dopaminergic pathways implicated in the positive symptoms of schizophrenia.[2]
Serotonin (B10506) Receptor Antagonism
The compound displays a high affinity for serotonin 5-HT2A receptors, acting as an antagonist.[3] This action is a common feature of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Additionally, this compound has been described as a serotonin reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects by increasing the availability of serotonin in the synaptic cleft.[1]
Catecholamine Depletion
A notable characteristic of this compound is its ability to deplete catecholamines, particularly norepinephrine (NE) and dopamine (DA), in various brain regions.[4] The depletion of NE and DA is more pronounced than that of 5-hydroxytryptamine (5-HT).[4] This effect is thought to contribute to its overall antipsychotic action.[4]
Pharmacodynamics
The pharmacodynamic properties of this compound are defined by its binding affinities to various neurotransmitter receptors.
Receptor Binding Profile
This compound exhibits a distinct receptor binding profile, with high affinity for serotonin 5-HT2A and dopamine D2 receptors.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 30 | [3] |
| Serotonin 5-HT2A | 8.6 | [3] |
Table 1: Receptor Binding Affinities of this compound.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited in the available literature. Antipsychotics, in general, are typically lipophilic, well-absorbed orally, and undergo significant first-pass metabolism, leading to high plasma protein binding and extensive distribution.[5]
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | Data not available | |
| Distribution | ||
| Plasma Protein Binding | Data not available | |
| Volume of Distribution | Data not available | |
| Metabolism | ||
| Metabolizing Enzymes | Likely CYP450 enzymes | [6][7] |
| Elimination | ||
| Half-life | Data not available | |
| Clearance | Data not available |
Table 2: Pharmacokinetic Parameters of this compound (Human).
Clinical Studies
This compound has been investigated for the treatment of schizophrenia and anxiety disorders.
Schizophrenia
Anxiety
This compound has been studied for its anxiolytic effects. In a double-blind, placebo-controlled study of 30 female patients with severe anxiety, this compound was administered at a daily dose of 20 mg.[1] The study utilized a "Visual Anxiety Scale" to measure outcomes. While the results suggested a relative anxiolytic effect, a significant difference between the active drug and placebo was not consistently observed across all patient groups.[1] For instance, in a group of nine patients receiving only this compound for four weeks, seven showed an "excellent response".[1] In another group where placebo was substituted with this compound, a significant positive response was noted.[1]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptors (e.g., rat striatum for D2, rat cortex for 5-HT2A).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Catecholamine Depletion Measurement
Objective: To measure the depletion of norepinephrine and dopamine in rat brain regions following this compound administration.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: this compound is administered intraperitoneally at various doses.
-
Tissue Collection: At specific time points after drug administration, animals are sacrificed, and brain regions of interest (e.g., cortex, striatum, hypothalamus) are dissected.
-
Neurotransmitter Extraction: The brain tissue is homogenized in an appropriate buffer, and catecholamines are extracted.
-
Quantification: The concentrations of norepinephrine and dopamine are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The levels of catecholamines in the brains of this compound-treated animals are compared to those in vehicle-treated control animals to determine the extent of depletion.
Structure-Activity Relationships
This compound belongs to the indolyl-piperazine class of compounds. The structure-activity relationships (SAR) for this class indicate that modifications to the indole (B1671886) nucleus, the piperazine (B1678402) ring, and the alkyl chain connecting them can significantly alter the affinity for dopamine and serotonin receptors, as well as serotonin reuptake inhibition. Further research into specific SAR for this compound analogues is needed to fully elucidate the structural requirements for its pharmacological activity.
Signaling Pathways
The primary signaling pathways affected by this compound are those downstream of the dopamine D2 and serotonin 5-HT2A receptors.
Conclusion
This compound is a multifaceted psychotropic agent with a complex pharmacological profile characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as its ability to deplete catecholamines. While its clinical use has been limited, its unique mechanism of action warrants further investigation, particularly in elucidating its full pharmacokinetic profile in humans and conducting more extensive clinical trials with standardized outcome measures. A deeper understanding of its structure-activity relationships could also pave the way for the development of novel therapeutic agents with improved efficacy and side-effect profiles.
References
- 1. [Clinical evaluation of this compound in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative trial of this compound and chlorpromazine in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Use of Oxypertine in Schizophrenia: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine, an indole (B1671886) derivative, was developed and investigated as an antipsychotic agent for the treatment of schizophrenia in the mid-20th century.[1] Though no longer in widespread clinical use, a retrospective analysis of its pharmacological profile and early clinical data provides valuable insights into the evolution of antipsychotic drug development. This technical guide synthesizes the available historical data on this compound, focusing on its mechanism of action, clinical trial methodologies, and its place within the historical context of schizophrenia treatment.
Pharmacological Profile
This compound is a psychotropic drug that modulates several neurotransmitter systems in the brain, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).[2] Its primary antipsychotic effects are believed to stem from its activity as a dopamine D2 receptor and serotonin 5-HT2A receptor antagonist.[3]
Receptor Binding Affinity
While comprehensive quantitative data from historical studies is limited, available information indicates that this compound has a notable affinity for both D2 and 5-HT2A receptors. One source reports the following binding affinities (Ki):
| Receptor | Binding Affinity (Ki) |
| Dopamine D2 | 30 nM |
| Serotonin 5-HT2A | 8.6 nM |
| (Data sourced from Wikipedia, referencing pharmacological studies)[3] |
This dual antagonism is a characteristic shared with many atypical antipsychotics developed later, suggesting that this compound was, in some respects, ahead of its time.
Neurochemical Effects
In vivo studies in animal models provided further insight into this compound's mechanism of action. Research indicated that this compound could induce a dose-dependent depletion of norepinephrine (NE) and dopamine (DA) in various regions of the rat brain, with a more pronounced effect on these catecholamines than on serotonin (5-HT).[4] At a dose of 10 mg/kg, this compound was shown to cause a significant reduction in DA levels in the cortex and striatum.[4] This depletion of catecholamines, similar to the action of reserpine, was thought to contribute to its antipsychotic properties.[3]
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound in schizophrenia are primarily mediated through the modulation of the dopamine D2 and serotonin 5-HT2A receptor signaling pathways in the brain.
Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. In schizophrenia, the hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D2 receptors, this compound inhibits the downstream signaling cascade, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) and the modulation of protein kinase A (PKA) activity. This ultimately helps to normalize dopaminergic neurotransmission and alleviate psychotic symptoms.
Serotonin 5-HT2A Receptor Antagonism
This compound's antagonism of 5-HT2A receptors, which are coupled to Gq/11 proteins, is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects. By blocking 5-HT2A receptors in cortical regions, this compound can indirectly enhance dopamine release in the prefrontal cortex, which may alleviate negative and cognitive symptoms. The antagonism of the Gq/11 pathway inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which are key second messengers.
Historical Clinical Trials
Several clinical trials were conducted in the 1960s to evaluate the efficacy and safety of this compound in patients with schizophrenia. These early studies often compared this compound to the standard antipsychotics of the era, such as chlorpromazine (B137089) and trifluoperazine. While full access to the quantitative data from these historical trials is limited, the available literature provides insights into their design and general findings.
Experimental Protocols
The clinical trials of this compound in schizophrenia generally followed a comparative, and in some cases, double-blind, randomized design.
-
Patient Population: The studies typically enrolled adult patients with a diagnosis of chronic schizophrenia.[5][6] Some trials specifically focused on patients exhibiting withdrawn behaviors.
-
Dosage: Oral administration of this compound was the standard route.[2] Specific dosages varied across studies, with some reports of daily doses around 20 mg for anxiety, while higher doses were likely used for schizophrenia.[7]
-
Assessment Tools: Clinician-rated scales were the primary instruments for assessing changes in symptomatology. Commonly used scales included:
-
Comparators: this compound was frequently compared to phenothiazine (B1677639) antipsychotics, which were the standard of care at the time. Notable comparators included:
A generalized workflow for these historical clinical trials can be conceptualized as follows:
Clinical Efficacy
The results of these early trials suggested that this compound had antipsychotic properties. Some studies indicated that this compound might have a particular benefit in activating withdrawn patients.[9] However, a meta-analysis of randomized controlled trials comparing chlorpromazine to other antipsychotics found that chlorpromazine was more efficacious than this compound.[10] The overall limited and sometimes conflicting data, coupled with the emergence of other antipsychotic agents, likely contributed to this compound not achieving widespread and sustained use in the treatment of schizophrenia.
Side Effect Profile
Like other antipsychotics of its time, this compound was associated with a range of side effects. Common adverse effects included sedation and extrapyramidal symptoms, although some evidence suggested a potentially lower liability for the latter compared to some typical antipsychotics.
Conclusion
This compound represents an interesting chapter in the history of psychopharmacology. Its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors foreshadowed the development of later atypical antipsychotics. The historical clinical trials, though lacking the rigorous design and detailed reporting of modern studies, provide a glimpse into the early efforts to find effective treatments for schizophrenia. For researchers and drug development professionals, the story of this compound underscores the importance of a multi-receptor approach in antipsychotic drug design and highlights the evolution of clinical trial methodology in psychiatry. A deeper understanding of the successes and limitations of early compounds like this compound can inform the development of novel and more effective treatments for schizophrenia.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative trial of this compound and chlorpromazine in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Double-blind Trial of this compound for Anxiety Neurosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. [Clinical evaluation of this compound in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Short Scale for Rating “Activity-Withdrawal” in Schizophrenics | Journal of Mental Science | Cambridge Core [cambridge.org]
- 9. An Extended Trial of this compound in Five Selected Cases of Chronic Schizophrenia | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
The Neuroleptic Profile of Oxypertine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypertine is an indole (B1671886) derivative antipsychotic agent that has been utilized in the management of schizophrenia and anxiety. Its therapeutic effects are attributed to a multifaceted mechanism of action involving the modulation of several key neurotransmitter systems in the central nervous system. This technical guide provides an in-depth analysis of the neuroleptic properties of this compound, focusing on its pharmacodynamics, preclinical evidence, and clinical applications. We present a comprehensive overview of its receptor binding affinities, detailed experimental protocols for key preclinical assessments, and a summary of its effects on monoamine metabolism. Furthermore, we visualize the pertinent signaling pathways and experimental workflows to offer a clear and concise understanding of its pharmacological profile.
Introduction
This compound, chemically described as 1-[2-(5,6-dimethoxy-2-methyl-3-indole) ethyl]-4-phenylpiperidine, is a psychotropic agent with both antipsychotic and anxiolytic properties.[1][2] Belonging to the indole class of compounds, its mechanism of action is complex, primarily involving the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, alongside the depletion of presynaptic monoamine stores.[3][4] This dual action on both receptor blockade and neurotransmitter levels distinguishes its neuroleptic profile. This whitepaper aims to provide a detailed technical overview of the core neuroleptic characteristics of this compound for professionals in the field of neuroscience and drug development.
Pharmacodynamics: Receptor Binding Profile
This compound exhibits a significant affinity for both dopamine D2 and serotonin 5-HT2 receptors, which is a hallmark of many atypical antipsychotic medications.[1][4] The antagonism of these receptors is central to its therapeutic efficacy in psychosis.[5]
Table 1: Receptor Binding Affinity of this compound [1][4]
| Receptor Subtype | Affinity (Ki) in nM |
| Dopamine D2 | 30 |
| Serotonin 5-HT2 | 8.6 |
Note: Lower Ki values indicate higher binding affinity.
Mechanism of Action
This compound's neuroleptic properties stem from a combination of postsynaptic receptor blockade and presynaptic monoamine depletion.
Dopamine and Serotonin Receptor Antagonism
This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][4] The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[5] The antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and could also play a role in mitigating negative symptoms.[6]
Presynaptic Monoamine Depletion
In addition to receptor antagonism, this compound causes a depletion of monoamines—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—from presynaptic nerve terminals.[7] This action is likely mediated through the inhibition of the vesicular monoamine transporter 2 (VMAT2).[8][9][10] VMAT2 is responsible for packaging monoamines from the cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound leads to a reduction in the storage and release of these neurotransmitters.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Clinical evaluation of this compound in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential monoamine depletion by this compound in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
Oxypertine for Anxiety Research: A Technical Guide
An In-depth Examination of a Multifaceted Psychotropic Agent for Researchers, Scientists, and Drug Development Professionals.
Introduction
Oxypertine is a psychotropic drug of the indole (B1671886) derivative class that has been investigated for its anxiolytic and antipsychotic properties.[1][2] Chemically, it is a substituted tryptamine (B22526) and phenylpiperazine derivative, sharing structural similarities with compounds like alpertine (B1662706) and milipertine.[3] Though previously marketed for the treatment of schizophrenia under brand names such as Equipertine, Integrin, and Opertil, it is no longer widely used.[3][4] However, its distinct pharmacological profile, characterized by modulation of multiple neurotransmitter systems, continues to make it a subject of scientific interest, particularly for its potential applications in anxiety disorders.[1][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical research in anxiety, and detailed experimental methodologies to support further investigation.
Chemical and Physical Properties
This compound is an organic molecular entity with a defined chemical structure and properties.[4][6] A summary of its key identifiers and properties is presented below.
| Property | Value |
| IUPAC Name | 5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole[3][4] |
| Molecular Formula | C₂₃H₂₉N₃O₂[3][6] |
| Molar Mass | 379.504 g·mol⁻¹[3] |
| CAS Number | 153-87-7[3] |
| Drug Class | Indole derivative[2], Phenylpiperazine |
| Synonyms | WIN-18501, Equipertine, Integrin, Lanturil, Opertil[3][4] |
Pharmacology
Pharmacodynamics: A Multi-Target Mechanism of Action
This compound's therapeutic and adverse effects are rooted in its interaction with multiple neurotransmitter systems, primarily the dopaminergic, serotonergic, and to a lesser extent, adrenergic systems.[1][2] Its primary mechanism is believed to be the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, coupled with a unique property of depleting catecholamines.[2][3]
Key Actions:
-
Dopamine D₂ Receptor Antagonism : this compound binds to D₂ receptors, blocking the action of dopamine.[2][3] This action is thought to underlie its antipsychotic effects by reducing the hyperactivity in dopaminergic pathways associated with psychosis.[2]
-
Serotonin 5-HT₂ Receptor Antagonism : The drug shows a high affinity for 5-HT₂ receptors.[3] This antagonism, combined with potential serotonin reuptake inhibition, contributes to its anxiolytic and antidepressant effects by modulating serotonergic pathways.[1][2]
-
Catecholamine Depletion : Similar to reserpine, this compound has been shown to deplete catecholamines (norepinephrine and dopamine) in the brain, while not affecting serotonin levels.[3][7] This depletion is dose-dependent and may contribute significantly to its overall psychotropic effects.[7]
The multifaceted interaction of this compound with these key neurotransmitter systems is visualized in the signaling pathway diagram below.
Receptor Binding Profile
Quantitative analysis of this compound's binding affinity for various receptors provides insight into its pharmacodynamic profile. The drug exhibits a notable affinity for both serotonergic and dopaminergic receptors.
| Receptor | Binding Affinity (Kᵢ) | Reference |
| Serotonin 5-HT₂ | 8.6 nM | [3] |
| Dopamine D₂ | 30 nM | [3] |
Preclinical Research
Preclinical studies in animal models have been crucial in elucidating the neurochemical and behavioral effects of this compound. These studies confirm its impact on central monoamine systems.
Neurochemical Studies
Research in rats demonstrated that this compound administration leads to a dose-dependent depletion of norepinephrine (NE) and dopamine (DA), with a more pronounced effect on these catecholamines than on 5-hydroxytryptamine (5-HT).[7]
| Parameter | Dosage (i.p.) | Brain Region | Effect |
| Dopamine (DA) | 10 mg/kg | Cortex, Striatum | Significant reduction[7] |
| Norepinephrine (NE) | 10 mg/kg | Whole Brain | Non-significant decrease[7] |
| Homovanillic Acid (HVA) | 10-35 mg/kg | Cortex, Striatum, Mid-brain | Dose-dependent increase[7] |
| DOPAC | 10 & 35 mg/kg | Not specified | Significant increase[7] |
Behavioral Studies
In animal models, this compound has been shown to antagonize the behavioral effects of a dopamine receptor agonist (apomorphine) and a serotonin receptor agonist (tryptamine).[3] Pretreatment with this compound dose-dependently inhibited apomorphine-induced stereotypy in rats, further supporting its dopamine-blocking activity.[7] Studies in baboons have also been conducted to evaluate its effect on anxiety-induced behavior.[8]
Experimental Protocol: Neurochemical Analysis in Rats
The following protocol is a generalized representation based on the methodology described in the literature for assessing this compound's effect on brain monoamines.[7]
-
Animal Model : Male Wistar rats.
-
Drug Administration : this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses (e.g., 10 mg/kg, 35 mg/kg). A control group receives the vehicle only.
-
Tissue Collection : At a specified time post-injection, animals are euthanized. The brain is rapidly excised and dissected on a cold plate to isolate specific regions (e.g., cortex, striatum, mid-brain).
-
Neurotransmitter Analysis :
-
Tissue samples are homogenized in an appropriate buffer (e.g., perchloric acid).
-
Homogenates are centrifuged to precipitate proteins.
-
The supernatant is analyzed for levels of DA, NE, 5-HT, and their metabolites (HVA, DOPAC) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis : Neurotransmitter concentrations are quantified by comparing peak areas to those of known standards. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare drug-treated groups with the control group.
Clinical Research in Anxiety
This compound has been evaluated in several clinical trials for its efficacy in treating anxiety disorders, although much of this research was conducted several decades ago.
Summary of Clinical Trial Findings
Clinical evaluations have yielded mixed results. One double-blind trial in patients with chronic anxiety neurosis suggested that this compound is superior to placebo as an adjunctive treatment.[9] Another study involving 30 female patients with severe anxiety found that a 20 mg dose provided a "relative anxiolytic effect," though no significant benefits were observed between the active drug and placebo in the overall group analysis.[10] However, in a crossover portion of the same study, a significant response was seen when this compound replaced placebo, while no response occurred when placebo substituted this compound.[10] A separate study compared oral this compound (20 mg) with papaveretum and atropine (B194438) for preoperative anxiety, finding it produced a comparable relief of anxiety.[11]
| Study Design | Patient Population | Dosage | Key Outcome(s) | Reference |
| Double-blind, Placebo-controlled | Chronic anxiety neurosis | Not specified | This compound superior to placebo as adjunctive treatment. | [5][9] |
| Placebo-controlled | 30 female patients with severe anxiety | 20 mg | "Relative anxiolytic effect"; significant response when replacing placebo. | [10] |
| Double-blind, Comparative | 185 preoperative patients | 20 mg (oral) | Relief of anxiety comparable to papaveretum/atropine. | [11] |
Experimental Protocol: Double-Blind Trial for Anxiety Neurosis
The following protocol is a generalized representation based on the methodology described for clinical trials of this compound in anxiety.[5][9]
-
Patient Selection : Patients diagnosed with chronic anxiety neurosis by at least two psychiatrists are recruited.
-
Washout Period : A one-week period after admission where patients are weaned from any previous medications (except occasional night sedation).
-
Baseline Assessment : The severity of anxiety symptoms is rated using a standardized scale, such as a modified Hamilton Anxiety Rating Scale. Other measures like the IPAT Anxiety Scale may also be used.
-
Randomization : Patients are randomly assigned to receive either this compound or an identical placebo in a double-blind manner.
-
Treatment Period : Patients receive the assigned treatment for a predefined duration (e.g., several weeks). During this time, they continue with standard hospital programs like psychotherapy.
-
Follow-up Assessment : Anxiety symptoms are re-rated at regular intervals and at the end of the trial by a blinded rater.
-
Data Analysis : Changes in anxiety scores from baseline to the end of the trial are compared between the this compound and placebo groups using appropriate statistical tests.
Adverse Effects and Drug Interactions
Like most psychotropic medications, this compound is associated with a range of potential side effects and drug interactions.
| Category | Examples |
| Common Side Effects | Drowsiness, dry mouth, dizziness, nausea, constipation.[1][12] |
| Cardiovascular Effects | Changes in blood pressure, tachycardia (fast heart rate), bradycardia (slow heart rate).[1][12] |
| Extrapyramidal Symptoms (EPS) | Tremors, rigidity, slowness of movement (bradykinesia).[12] |
| Serious/Rare Side Effects | Tardive dyskinesia, Neuroleptic Malignant Syndrome (NMS).[1][12] |
| Metabolic/Hormonal | Potential for weight gain and hormonal imbalances.[12] |
| Drug Interactions | |
| CNS Depressants | Exacerbated sedation with alcohol, benzodiazepines, opioids.[1][13] |
| Serotonergic Agents | Increased risk of serotonin syndrome with SSRIs or MAOIs.[1] |
| Metabolic Inducers/Inhibitors | Drugs altering liver metabolism (e.g., certain antiepileptics) can affect this compound levels.[1] |
Conclusion and Future Directions
This compound is a pharmacologically complex agent with a mechanism of action that spans dopaminergic, serotonergic, and catecholaminergic systems. While its use has declined, historical preclinical and clinical data suggest it possesses anxiolytic properties. However, the existing research is dated, and studies often lack the rigorous design and detailed reporting standards of modern clinical trials.
For drug development professionals and researchers, this compound presents an interesting case study. Its unique combination of receptor antagonism and catecholamine depletion warrants further investigation to dissect which components are responsible for its anxiolytic versus its antipsychotic and side effects. Future research should focus on:
-
Receptor Occupancy Studies : Utilizing modern imaging techniques like PET to determine the in-vivo receptor occupancy of D₂ and 5-HT₂ receptors at clinically relevant anxiolytic doses.
-
Modern Preclinical Models : Evaluating this compound in more sophisticated animal models of anxiety that assess different domains of the disorder (e.g., social interaction, fear conditioning).
-
Dose-Response Studies : Conducting rigorous, well-controlled clinical trials to establish a clear dose-response relationship for anxiolytic efficacy versus the incidence of adverse effects, particularly EPS.
-
Biomarker Identification : Investigating potential genetic or neurochemical biomarkers that could predict a favorable response to this compound, allowing for more targeted therapeutic strategies.
By applying modern research methodologies, the unique pharmacology of this compound could be leveraged to inform the development of novel, more effective, and better-tolerated anxiolytic agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C23H29N3O2 | CID 4640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Double-blind Trial of this compound for Anxiety Neurosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proceedings: Effect of this compound on anxiety-induced behaviour in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Double-blind Trial of this compound for Anxiety Neurosis | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. [Clinical evaluation of this compound in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral premedication with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the Chemical Structure and Analogs of Oxypertine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine is a substituted indole (B1671886) derivative that has been studied for its antipsychotic and neuroleptic properties. As a member of the "pertine" class of compounds, its unique chemical structure, centered on a 5,6-dimethoxy-2-methyl-1H-indole core, has been a subject of interest for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the chemical structure of this compound and its key analogs, alongside quantitative pharmacological data, detailed experimental methodologies, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Structure of this compound
This compound is chemically known as 5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole.[1] Its structure features a dimethoxy-substituted indole ring linked via an ethyl chain to a phenylpiperazine moiety.
Key Structural Features:
-
Indole Nucleus: A bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The indole scaffold is a common feature in many biologically active compounds.
-
5,6-Dimethoxy Substitution: The presence of two methoxy (B1213986) groups at the 5 and 6 positions of the indole ring influences the molecule's electronic properties and its interaction with biological targets.
-
2-Methyl Group: A methyl substituent at the 2-position of the indole ring.
-
Ethyl Linker: A two-carbon chain connecting the indole nucleus to the piperazine (B1678402) ring.
-
4-Phenylpiperazine Moiety: A piperazine ring with a phenyl group attached to one of the nitrogen atoms. This part of the molecule is crucial for its pharmacological activity.
Analogs of this compound
Several analogs of this compound have been synthesized and studied to explore the impact of structural modifications on pharmacological activity. The primary analogs include alpertine, milipertine, and solypertine (B1294456). These compounds share the core tryptamine (B22526) and piperazinylethylindole structure with this compound but differ in their substitution patterns.[2][3][4]
Structural Comparison of this compound and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences from this compound |
| This compound | C₂₃H₂₉N₃O₂ | 379.50 | - |
| Alpertine | C₂₅H₃₁N₃O₄ | 437.53 | Addition of an ethyl carboxylate group at the 2-position of the indole ring.[5][6] |
| Milipertine | C₂₄H₃₁N₃O₃ | 409.53 | The phenyl group on the piperazine ring is substituted with a methoxy group at the ortho position.[4] |
| Solypertine | C₂₂H₂₅N₃O₃ | 379.46 | The 5,6-dimethoxy groups on the indole ring are replaced by a methylenedioxy group, and the phenylpiperazine has a methoxy group at the ortho position.[1][2] |
Pharmacological Profile
This compound and its analogs primarily exert their effects through interactions with dopamine (B1211576) and serotonin (B10506) receptors. This compound, in particular, shows a high affinity for the serotonin 5-HT₂ and dopamine D₂ receptors.[3] The antipsychotic effects of these compounds are believed to be mediated by their antagonist activity at these receptors.
Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D₂ Receptor | Serotonin 5-HT₂ Receptor |
| This compound | 30 | 8.6 |
| Alpertine | Data not available | Data not available |
| Milipertine | Data not available | Data not available |
| Solypertine | Data not available | Data not available |
Experimental Protocols
General Synthesis of Indole Derivatives
The synthesis of this compound and its analogs typically involves the construction of the substituted indole core followed by the attachment of the phenylpiperazine side chain. A common method for indole synthesis is the Fischer indole synthesis.
Example Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: A substituted phenylhydrazine (B124118) is reacted with an appropriate ketone or aldehyde in an acidic medium to form a phenylhydrazone.
-
Cyclization: The phenylhydrazone is then heated in the presence of a catalyst, such as a Brønsted or Lewis acid, to induce an electrocyclic reaction followed by the elimination of ammonia (B1221849) to form the indole ring.
A detailed, step-by-step protocol for the specific synthesis of this compound and each analog is not publicly available. The above represents a general synthetic strategy for this class of compounds.
Receptor Binding Assay Protocol
The following is a generalized protocol for determining the receptor binding affinity of compounds like this compound.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂A receptors) are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound (this compound or its analogs).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound's antagonism of dopamine D₂ and serotonin 5-HT₂A receptors interrupts their respective signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptors are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound can prevent these downstream effects.
Caption: Dopamine D₂ Receptor Signaling Pathway and this compound's Point of Intervention.
Serotonin 5-HT₂A Receptor Signaling Pathway
Serotonin 5-HT₂A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound's antagonism at this receptor inhibits this signaling cascade.
Caption: Serotonin 5-HT₂A Receptor Signaling and this compound's Inhibitory Action.
Conclusion
This compound and its analogs represent an important class of indole-based antipsychotic agents. Their chemical structures, characterized by a substituted indole core and a phenylpiperazine side chain, are key to their pharmacological activity at dopamine and serotonin receptors. While the parent compound, this compound, has been relatively well-characterized, there is a notable lack of detailed quantitative data and experimental protocols for its primary analogs. Further research into the synthesis, SAR, and specific receptor binding profiles of alpertine, milipertine, and solypertine is warranted to fully elucidate their therapeutic potential and guide the development of novel neuroleptic agents. The signaling pathway diagrams provided herein offer a visual representation of the molecular mechanisms underlying the action of these compounds, serving as a foundational tool for further investigation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
Oxypertine's Effect on Monoamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine is a psychotropic drug, chemically classified as a substituted indole, that has demonstrated both antipsychotic and anxiolytic properties. Its mechanism of action is complex, involving modulation of multiple neurotransmitter systems, primarily the monoamines: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). This technical guide provides an in-depth overview of the effects of this compound on monoamine metabolism, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the proposed mechanisms of action.
Mechanism of Action
This compound exerts its effects through a dual mechanism: antagonism of postsynaptic monoamine receptors and depletion of presynaptic monoamine stores.
1. Receptor Antagonism: this compound displays a significant affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is a hallmark of typical antipsychotics and is believed to contribute to the amelioration of positive psychotic symptoms.[2] Antagonism of 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[3]
2. Monoamine Depletion: A key feature of this compound's pharmacological profile is its ability to deplete presynaptic stores of monoamines.[4] Studies in rats have shown that this compound administration leads to a dose-related reduction in the brain levels of DA, NE, and 5-HT, with the most pronounced effects observed on catecholamines (DA and NE).[5] This depletion is thought to occur through interference with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines into synaptic vesicles for subsequent release.[5][6] By inhibiting VMAT2, this compound disrupts the storage of neurotransmitters, leaving them vulnerable to metabolism by monoamine oxidase (MAO) in the cytoplasm. This leads to a reduction in the amount of neurotransmitter available for release into the synaptic cleft.
The metabolism of dopamine is shunted towards the production of its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). Studies have consistently shown that this compound administration leads to a dose-dependent increase in HVA levels in various brain regions.[1][5] Similarly, an increase in DOPAC levels has also been reported.[5] The impact on the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), is less pronounced, consistent with the less remarkable depletion of serotonin itself.[5]
Data Presentation
The following tables summarize the qualitative and, where available, semi-quantitative effects of this compound on monoamine and metabolite levels in the rat brain. Disclaimer: The full text of some key original studies was not accessible; therefore, specific quantitative data (e.g., percentage change, absolute concentrations) are not available. The tables reflect the descriptive findings reported in the literature.
Table 1: Effect of this compound on Brain Monoamine Levels in Rats
| Monoamine | Brain Region(s) | Effect | Dose-Dependency | Reference |
| Dopamine (DA) | Cortex, Striatum | Significant Reduction | Dose-dependent | [5] |
| Norepinephrine (NE) | Whole Brain | Reduction (not statistically significant at 10 mg/kg) | Dose-dependent | [5] |
| Serotonin (5-HT) | Whole Brain | Reduction (less remarkable than DA and NE) | Dose-dependent | [5] |
Table 2: Effect of this compound on Brain Monoamine Metabolite Levels in Rats
| Metabolite | Brain Region(s) | Effect | Dose-Dependency | Reference |
| Homovanillic Acid (HVA) | Cortex, Striatum, Mid-brain | Increased | Dose-dependent | [5] |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Not Specified | Significant Increase | Observed at 10 and 35 mg/kg | [5] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Not Specified | No obvious change | - | [2] |
Experimental Protocols
1. Animal Model and Drug Administration
-
Species: Male Wistar or Sprague-Dawley rats are commonly used for neuropharmacological studies of antipsychotics.[4][7]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a few drops of glacial acetic acid and then diluted with saline or distilled water. The final pH should be adjusted to be within a physiologically tolerated range.[8]
-
Administration: The drug is administered via intraperitoneal (i.p.) injection at specified doses (e.g., 10 mg/kg, 35 mg/kg). Control animals receive the vehicle solution. The volume of injection is typically 1-2 mL/kg body weight.[5][9]
2. Brain Tissue Preparation
-
Euthanasia and Dissection: At a predetermined time point after drug administration, rats are euthanized by decapitation. The brain is rapidly removed and placed on an ice-cold surface.
-
Regional Dissection: Specific brain regions of interest (e.g., cortex, striatum, mid-brain) are dissected.
-
Sample Processing: The dissected tissues are weighed and immediately frozen in liquid nitrogen to prevent degradation of monoamines. Samples are stored at -80°C until analysis.
-
Homogenization: On the day of analysis, the frozen tissue is homogenized in a cold solution, typically an acidic medium like 0.1 M perchloric acid, to precipitate proteins and stabilize the monoamines. The homogenate is then centrifuged at high speed (e.g., 15,000 x g) at 4°C. The resulting supernatant, containing the monoamines and their metabolites, is collected for analysis.
3. HPLC-ED for Monoamine and Metabolite Quantification
-
Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive and specific method for quantifying monoamines and their metabolites in brain tissue homogenates. The compounds are separated based on their physicochemical properties as they pass through a chromatography column and are then detected by an electrochemical cell that measures the current generated by their oxidation or reduction.
-
Chromatographic System:
-
Pump: A high-pressure pump to deliver the mobile phase at a constant flow rate.
-
Injector: An autosampler or manual injector to introduce the sample into the system.
-
Column: A reverse-phase C18 column is commonly used for separating monoamines.
-
Detector: An electrochemical detector with a glassy carbon working electrode.
-
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., sodium phosphate (B84403) or citrate), an ion-pairing agent (e.g., octanesulfonic acid), an organic modifier (e.g., methanol (B129727) or acetonitrile), and a chelating agent (e.g., EDTA) to prevent metal-catalyzed oxidation. The pH is adjusted to an acidic range (e.g., 3.0-4.0).
-
Detection: The potential of the working electrode is set at an optimal level to oxidize the monoamines and their metabolites, generating a detectable current.
-
Quantification: The concentration of each compound in the sample is determined by comparing its peak height or area to that of known standards run under the same conditions.
4. Receptor Binding Assays
-
Dopamine D2 Receptor Binding Assay ([³H]Spiperone):
-
Principle: This is a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor. The assay measures the ability of this compound to displace the binding of a radiolabeled D2 antagonist, [³H]spiperone, from its receptor.
-
Membrane Preparation: Brain tissue (e.g., striatum) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the D2 receptors.
-
Assay Components: The assay mixture includes the membrane preparation, [³H]spiperone at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]spiperone (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Serotonin 5-HT2A Receptor Binding Assay ([³H]Ketanserin):
-
Principle: Similar to the D2 assay, this competitive binding assay measures the affinity of this compound for the 5-HT2A receptor by its ability to displace the radiolabeled antagonist, [³H]ketanserin.
-
Procedure: The protocol is analogous to the D2 receptor binding assay, with the primary differences being the use of [³H]ketanserin as the radioligand and often using cortical tissue, which has a high density of 5-HT2A receptors.
-
Mandatory Visualization
References
- 1. Effects of sulpiride and this compound on the dopaminergic system in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased serotonin efflux by a partially oxidized serotonin: tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of rats with antipsychotic drugs: lack of an effect on brain N-acetyl aspartate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gadconsulting.com [gadconsulting.com]
- 9. mdpi.com [mdpi.com]
Oxypertine: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine is a psychotropic agent belonging to the phenylpiperazine class of compounds, historically investigated for its antipsychotic and anxiolytic properties. Its unique neuropharmacological profile, characterized by its interaction with multiple neurotransmitter systems, has made it a subject of interest in psychiatric research. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Pharmacokinetics
Analytical Methodology for Quantification in Human Serum
A high-performance liquid chromatography (HPLC) method for the determination of this compound in human serum has been described.[5][6] This method is crucial for enabling pharmacokinetic studies.
Experimental Protocol: Determination of this compound in Human Serum by HPLC [6]
-
Sample Preparation:
-
To a serum sample, an internal standard is added.
-
The serum is alkalinized with a sodium carbonate solution.
-
This compound and the internal standard are extracted from the serum using an organic solvent (e.g., ether).
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the HPLC mobile phase.
-
-
Chromatographic Conditions:
-
Stationary Phase: Zorbax SIL column.
-
Mobile Phase: A mixture of methanol, acetic acid, sodium acetate, and water.
-
Detection: Ultraviolet (UV) detection at a wavelength of 254 nm.
-
-
Quantification: The concentration of this compound is determined by comparing the peak height or area of this compound to that of the internal standard.
The described method demonstrates a recovery of 99.5% and a detection limit of 11 ng/ml of serum, indicating its suitability for pharmacokinetic analysis.[6]
Pharmacodynamics
This compound's pharmacodynamic effects are primarily attributed to its interaction with central dopamine (B1211576) and serotonin (B10506) pathways.[7]
Mechanism of Action
This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmission.[7] It acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Additionally, it has been reported to cause a depletion of catecholamines, including norepinephrine (B1679862) and dopamine, in the brain.[8]
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound to key neurotransmitter receptors is crucial for understanding its pharmacological profile. The following table summarizes the available in vitro receptor binding affinity data (Ki values), where a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | Data not available | |
| Serotonin 5-HT2A | Data not available |
Note: Specific Ki values for this compound from publicly available literature are not consistently reported. The table structure is provided for the inclusion of such data should it become available.
Signaling Pathways
The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects.
Caption: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways Antagonized by this compound.
Experimental Protocols for Pharmacodynamic Assessment
The following are generalized experimental protocols that are representative of the methods likely used to characterize the pharmacodynamic effects of this compound.
1. In Vivo Dopamine D2 Receptor Occupancy Measurement using Positron Emission Tomography (PET)
-
Objective: To determine the percentage of dopamine D2 receptors in the brain that are occupied by this compound at therapeutic doses.
-
-
Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the D2 receptor (e.g., [¹¹C]raclopride) is chosen.
-
Subject Preparation: Human subjects or animal models are administered a therapeutic dose of this compound.
-
PET Imaging: Following a suitable period for drug distribution, the radioligand is administered intravenously. The subject is then placed in a PET scanner to measure the distribution of the radioligand in the brain.
-
Data Analysis: The binding potential (BP) of the radioligand in a region of interest rich in D2 receptors (e.g., the striatum) is calculated. The receptor occupancy is then determined by comparing the BP in the drug-treated state to a baseline (drug-free) condition.
-
2. In Vivo Serotonin 5-HT2A Receptor Antagonism Assessment
-
Objective: To functionally assess the antagonist activity of this compound at 5-HT2A receptors in vivo.
-
-
Agonist Challenge: A selective 5-HT2A receptor agonist (e.g., DOI or psilocybin) is administered to animal models.
-
Behavioral Observation: The characteristic behavioral responses induced by the 5-HT2A agonist (e.g., head-twitch response in rodents) are quantified.
-
Antagonist Pre-treatment: A separate group of animals is pre-treated with this compound at various doses before the administration of the 5-HT2A agonist.
-
Data Analysis: The ability of this compound to block or attenuate the agonist-induced behavioral responses is measured, providing a functional readout of its 5-HT2A receptor antagonism.
-
3. Measurement of Catecholamine Depletion
-
Objective: To quantify the reduction in brain catecholamine (dopamine and norepinephrine) levels following this compound administration.
-
-
Drug Administration: Animal models are treated with this compound.
-
Tissue Collection: At various time points after drug administration, the animals are euthanized, and specific brain regions (e.g., striatum, cortex) are dissected.
-
Neurotransmitter Extraction: The brain tissue is homogenized, and catecholamines are extracted.
-
Quantification: The concentrations of dopamine, norepinephrine, and their metabolites are measured using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Caption: Experimental Workflow for Pharmacokinetic and Pharmacodynamic Evaluation of this compound.
Conclusion
This compound is a pharmacologically active compound with a clear mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors, as well as the depletion of brain catecholamines. While its pharmacodynamic profile has been qualitatively characterized, a significant gap exists in the publicly available literature regarding its quantitative pharmacokinetic properties in humans. The development of validated analytical methods for its quantification in biological fluids provides the necessary tools for such studies to be conducted. Future research focusing on the clinical pharmacokinetics of this compound would be invaluable for a complete understanding of its therapeutic potential and for guiding any future drug development efforts.
References
- 1. A comparison of the effects of varying dose levels of this compound on mood and physical performance of trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral premedication with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical evaluation of this compound in anxiety conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Human Serum by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Differential monoamine depletion by this compound in nerve terminals. Granulated synaptic vesicles in relation to depletion of norepinephrine, dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Differential Effects of Acute Treatment With Antipsychotic Drugs on Peripheral Catecholamines [frontiersin.org]
- 18. Differential Effects of Acute Treatment With Antipsychotic Drugs on Peripheral Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Oxypertine on Brain Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypertine, an indole (B1671886) derivative with antipsychotic properties, exerts its therapeutic effects through complex interactions with multiple neurotransmitter systems in the brain. This technical guide provides a comprehensive overview of the in vivo effects of this compound on brain chemistry, with a focus on its impact on the dopaminergic, serotonergic, and noradrenergic systems. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying neurochemical pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study and development of neuropsychiatric therapeutics.
Introduction
This compound is a psychotropic agent that has been utilized for its antipsychotic and anxiolytic effects. Its mechanism of action is primarily attributed to its influence on central monoaminergic systems. Understanding the precise in vivo neurochemical alterations induced by this compound is crucial for elucidating its therapeutic efficacy and potential side-effect profile. This guide synthesizes findings from key in vivo studies to provide a detailed account of this compound's effects on brain neurochemistry.
Neurochemical Effects of this compound
In vivo studies in animal models, primarily rats, have demonstrated that this compound significantly modulates the levels of key neurotransmitters and their metabolites in various brain regions.
Effects on Monoamine Neurotransmitters
This compound administration leads to a dose-dependent depletion of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and 5-hydroxytryptamine (5-HT) in the rat brain. The depletion of NE and DA is reportedly more pronounced than that of 5-HT[1].
Table 1: Summary of this compound's Effects on Brain Monoamine Levels
| Neurotransmitter | Brain Region(s) | Effect | Dose-Dependency | Reference |
| Norepinephrine (NE) | Various | Depletion | Dose-dependent | [1] |
| Dopamine (DA) | Cortex, Striatum | Significant Reduction | Dose-dependent | [1] |
| 5-Hydroxytryptamine (5-HT) | Various | Depletion | Dose-dependent | [1] |
Note: Specific quantitative depletion percentages at various dosages were not available in the reviewed literature abstracts.
Effects on Dopamine Metabolites
This compound influences the turnover of dopamine by altering the levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Table 2: Summary of this compound's Effects on Dopamine Metabolite Levels
| Metabolite | Brain Region(s) | Effect | Dose-Dependency | Reference |
| Homovanillic Acid (HVA) | Cortex, Striatum, Mid-brain | Increased | Dose-dependent | [1] |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Not specified | Significantly Increased | No difference between 10 and 35 mg/kg i.p. doses | [1] |
Acute administration of this compound has been shown to increase the concentration of HVA in the striatum. However, unlike some other antipsychotics, this effect is not attenuated with chronic administration[2]. Acute treatment with this compound also causes a decrease in dopamine levels, a response that is also not diminished with repeated administration[2].
Receptor Binding Affinity
While this compound's mechanism of action is understood to involve antagonism at dopamine and serotonin (B10506) receptors, specific in vitro binding affinities (Ki values) for dopamine D2 and serotonin 5-HT2A receptors were not available in the reviewed literature. The affinity of a drug for its receptor is a critical determinant of its potency and potential for side effects.
Experimental Protocols
The following sections describe representative experimental methodologies for investigating the in vivo effects of this compound on brain chemistry and related behaviors.
Quantification of Brain Monoamines and Metabolites via HPLC-ECD
This protocol outlines a standard procedure for measuring neurotransmitter and metabolite levels in rodent brain tissue.
4.1.1. Animal Model and Drug Administration
-
Species: Male Wistar rats (or other appropriate strain)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a few drops of glacial acetic acid diluted with saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 10 mg/kg, 35 mg/kg)[1]. Control animals receive vehicle injections.
-
Time Course: Animals are sacrificed at specific time points post-injection (e.g., 2 hours) to assess the acute effects.
4.1.2. Brain Tissue Dissection and Preparation
-
Following decapitation, the brain is rapidly removed and placed on an ice-cold surface.
-
Discrete brain regions (e.g., cortex, striatum, mid-brain) are dissected.
-
Tissue samples are weighed and homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
The supernatant is filtered and injected into the HPLC system.
4.1.3. HPLC-ECD Analysis
-
System: A high-performance liquid chromatography system equipped with an electrochemical detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: An electrochemical detector with a glassy carbon working electrode set at an appropriate oxidative potential (e.g., +0.75 V) to detect the monoamines and their metabolites.
-
Quantification: Peak heights or areas of the analytes are compared to those of external standards to determine their concentrations in the brain tissue samples.
Assessment of Dopaminergic Activity: Apomorphine-Induced Stereotypy
This behavioral assay is used to assess the functional status of central dopamine receptors.
4.2.1. Animal Model and Drug Treatment
-
Species: Male Wistar rats.
-
Pre-treatment: Rats are pre-treated with various doses of this compound or vehicle via i.p. injection.
-
Apomorphine (B128758) Challenge: After a specified pre-treatment time (e.g., 60 minutes), animals are challenged with a subcutaneous (s.c.) injection of apomorphine hydrochloride (a dopamine receptor agonist) dissolved in saline.
4.2.2. Behavioral Observation and Scoring
-
Immediately after the apomorphine injection, individual rats are placed in observation cages.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing, head-bobbing) are observed and scored by a trained observer who is blind to the treatment conditions.
-
Scoring is typically performed at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.
-
The data are analyzed to determine the inhibitory effect of this compound on apomorphine-induced stereotypy, which is indicative of its dopamine receptor blocking activity[1].
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathway of this compound's action.
Caption: A typical experimental workflow for neurotransmitter analysis.
Caption: Logical flow of this compound's neurochemical effects to its action.
Conclusion
This compound's in vivo effects on brain chemistry are characterized by a significant, dose-dependent depletion of norepinephrine and dopamine, and a more modest effect on serotonin. It also increases the turnover of dopamine, as evidenced by elevated levels of HVA and DOPAC. These neurochemical alterations, particularly the modulation of the dopaminergic system, are believed to be the primary contributors to its antipsychotic properties. Further research to elucidate the precise receptor binding kinetics and to obtain more detailed quantitative data on neurotransmitter dynamics will provide a more complete understanding of this compound's pharmacological profile. This guide serves as a foundational resource for professionals engaged in the ongoing exploration of novel and existing neuropsychiatric treatments.
References
Oxypertine: A Hypothetical Exploration of its Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document explores the hypothetical neuroprotective potential of oxypertine based on its chemical structure and known pharmacological actions. To date, there is a notable lack of direct experimental evidence specifically investigating this compound as a neuroprotective agent. The mechanisms and experimental protocols described herein are therefore proposed frameworks for future research.
Executive Summary
This compound, an indole (B1671886) derivative historically classified as an antipsychotic, presents a compelling yet underexplored candidate for neuroprotective applications. Its primary mechanism of action involves the modulation of dopaminergic and serotonergic systems, which are known to be dysregulated in various neurodegenerative disorders. While direct evidence is currently unavailable, the established antioxidant and anti-inflammatory properties of other indole derivatives provide a strong rationale for investigating this compound's potential to mitigate neuronal damage. This whitepaper synthesizes the known pharmacology of this compound, proposes putative neuroprotective mechanisms, and outlines a hypothetical framework for its preclinical evaluation. The objective is to stimulate further research into this promising, albeit unproven, area of neuropharmacology.
Core Pharmacology of this compound
This compound is a phenylpiperazine-substituted indole derivative. Its established pharmacological profile is primarily centered on its effects on central neurotransmitter systems.
Neurotransmitter System Modulation
Clinical and preclinical studies have demonstrated that this compound influences several key neurotransmitter systems in the brain[1][2]. Its primary actions include:
-
Dopamine (B1211576) (DA) Receptor Antagonism: this compound acts as an antagonist at dopamine receptors, a property that underlies its antipsychotic effects[2]. By blocking dopamine pathways, it can alleviate symptoms associated with psychosis[2].
-
Serotonin (B10506) (5-HT) System Modulation: this compound also interacts with the serotonergic system, functioning as a serotonin antagonist and reuptake inhibitor[2]. This dual action is believed to contribute to its anxiolytic and potential antidepressant properties[2].
-
Norepinephrine (B1679862) (NE) Depletion: Studies in animal models have shown that this compound can cause a dose-dependent depletion of norepinephrine in various brain regions[1].
The following table summarizes the known effects of this compound on neurotransmitter levels based on preclinical data.
| Neurotransmitter | Effect | Brain Region(s) | Dosage (in vivo, rat) | Reference |
| Dopamine (DA) | Significant Reduction | Cortex, Striatum | 10 mg/kg i.p. | [1] |
| Norepinephrine (NE) | Non-significant Decrease | Whole Brain | 10 mg/kg i.p. | [1] |
| 5-Hydroxytryptamine (5-HT) | Depletion (less remarkable than DA/NE) | Various | Not specified | [1] |
| Homovanillic Acid (HVA) | Dose-dependent Increase | Cortex, Striatum, Mid-brain | 10 and 35 mg/kg i.p. | [1] |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Significant Increase | Not specified | 10 and 35 mg/kg i.p. | [1] |
Hypothetical Neuroprotective Mechanisms of Action
Based on the neuroprotective properties exhibited by other indole derivatives, we propose several plausible mechanisms through which this compound could exert neuroprotective effects.
Antioxidant Activity
Oxidative stress is a key pathological feature of many neurodegenerative diseases. The indole nucleus is known to possess antioxidant properties.
Caption: Proposed antioxidant mechanism of this compound.
Anti-Inflammatory Effects
Neuroinflammation, mediated by microglia and astrocytes, is another critical component of neurodegeneration.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Oxypertine in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for evaluating the in vivo effects of oxypertine in rat models. The protocols focus on key behavioral and neurochemical assays relevant to the antipsychotic and extrapyramidal side effect profile of the drug. All quantitative data from cited literature is summarized in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Overview of this compound's Mechanism of Action
This compound is an antipsychotic medication that primarily exerts its effects by modulating multiple neurotransmitter systems in the brain.[1] Its mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors.[1] Furthermore, this compound has been shown to cause a dose-related depletion of norepinephrine (B1679862) (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in various regions of the rat brain, with a more pronounced effect on NE and DA levels. This depletion of catecholamines may contribute to its antipsychotic efficacy.
Key In Vivo Experimental Protocols
Catalepsy Test
The catalepsy test is a widely used method to assess the potential for antipsychotic drugs to induce extrapyramidal side effects, specifically Parkinsonian-like symptoms, in rodents. The test measures the failure of an animal to correct an externally imposed posture.
Experimental Protocol:
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Allow at least one week for acclimatization before the experiment.
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a few drops of Tween 80).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses. A vehicle-only group should be included as a control.
Procedure:
-
Thirty minutes after drug administration, place the rat's forepaws on a horizontal bar (approximately 1 cm in diameter) raised 9 cm from the surface.
-
Start a stopwatch immediately.
-
Measure the time (in seconds) the rat maintains this unnatural posture. This is referred to as the cataleptic time.
-
The endpoint is reached when the rat removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be set to avoid undue stress to the animal.
-
Perform the test at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect.
Data Analysis:
-
Record the cataleptic time for each animal at each time point.
-
Calculate the mean cataleptic time ± SEM for each treatment group.
-
Analyze the data using an appropriate statistical method, such as a one-way ANOVA followed by a post-hoc test, to compare the different dose groups with the vehicle control.
Conditioned Avoidance Response (CAR) Test
The CAR test is a predictive model for the efficacy of antipsychotic drugs. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Experimental Protocol:
Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering a mild electric shock. The two compartments are separated by a partition with an opening.
-
A conditioned stimulus (CS), typically a light or an auditory tone.
-
An unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA).
Procedure:
Acquisition Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an avoidance response.
-
If the rat does not move to the other compartment during the CS, the US is delivered through the grid floor.
-
The US is terminated when the rat escapes to the other compartment (escape response).
-
If the rat fails to escape within a set time (e.g., 20 seconds), the trial is terminated, and this is recorded as an escape failure.
-
Conduct multiple trials per session (e.g., 30 trials) with a variable inter-trial interval.
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for two consecutive days).
Drug Testing Phase:
-
Once the avoidance response is acquired, administer this compound (i.p.) or vehicle at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape responses, and escape failures.
Data Analysis:
-
Calculate the percentage of avoidance, escape, and escape failure for each animal.
-
Determine the mean percentage for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to assess the effect of this compound on the conditioned avoidance response.
While specific quantitative data for this compound in the CAR test is not available in the reviewed literature, the protocol described is a standard method for evaluating the antipsychotic potential of a compound.
Neurochemical Analysis of Brain Monoamines
This protocol outlines the procedure for measuring the levels of dopamine, serotonin, and their metabolites in different brain regions of rats following this compound administration.
Experimental Protocol:
Drug Administration and Tissue Collection:
-
Administer this compound (i.p.) or vehicle to different groups of rats at various doses.
-
At a predetermined time after injection (e.g., 1-2 hours), euthanize the rats by decapitation.
-
Rapidly dissect the brains on an ice-cold plate.
-
Isolate specific brain regions of interest, such as the striatum, cortex, and mid-brain.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
Sample Preparation and Analysis (using HPLC with Electrochemical Detection):
-
Homogenize the frozen brain tissue in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet the proteins.
-
Filter the supernatant.
-
Inject a known volume of the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector.
-
Separate the monoamines and their metabolites using a reverse-phase column.
-
Quantify the concentrations of DA, 5-HT, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) by comparing the peak areas to those of known standards.
Data Analysis:
-
Express the neurotransmitter and metabolite levels as ng/mg of tissue.
-
Calculate the percentage change in these levels for the this compound-treated groups relative to the vehicle-treated control group.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the observed changes.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on neurochemical levels in the rat brain, as reported in the literature.
Table 1: Effect of this compound on Dopamine and its Metabolites in Rat Brain Regions
| Brain Region | This compound Dose (mg/kg, i.p.) | Analyte | % Change from Control | Reference |
| Cortex | 10 | Dopamine (DA) | ↓ (Significant Reduction) | [1] |
| Striatum | 10 | Dopamine (DA) | ↓ (Significant Reduction) | [1] |
| Cortex | 10 and 35 | Homovanillic Acid (HVA) | ↑ (Dose-dependent) | [1] |
| Striatum | 10 and 35 | Homovanillic Acid (HVA) | ↑ (Dose-dependent) | [1] |
| Mid-brain | 10 and 35 | Homovanillic Acid (HVA) | ↑ (Dose-dependent) | [1] |
| Striatum | 10 and 35 | DOPAC | ↑ (Significant Increase) | [1] |
Note: "↓" indicates a decrease, and "↑" indicates an increase. The original paper did not provide specific percentage values for all changes, but indicated the direction and statistical significance.
Table 2: Effect of this compound on Norepinephrine and Serotonin in Rat Brain
| Brain Region | This compound Dose (mg/kg, i.p.) | Analyte | % Change from Control | Reference |
| Whole Brain | 10 | Norepinephrine (NE) | ↓ (Not Statistically Significant) | [1] |
| Various Discrete Regions | Dose-related | Norepinephrine (NE) | ↓ | [1] |
| Various Discrete Regions | Dose-related | 5-Hydroxytryptamine (5-HT) | ↓ | [1] |
Note: The depletion of NE and DA was reported to be more remarkable than that of 5-HT.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
References
Application Notes and Protocols: Oxypertine In Vitro Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for conducting in vitro receptor binding assays for oxypertine, an antipsychotic medication. The document includes a summary of its receptor binding profile, a step-by-step experimental protocol for competitive binding assays, and diagrams illustrating the experimental workflow and associated signaling pathways.
Introduction
This compound is an indole (B1671886) derivative and phenylpiperazine compound that has been used as an antipsychotic agent for conditions such as schizophrenia and anxiety.[1][2] Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter systems in the brain.[1][3] Understanding the receptor binding profile of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics with similar or improved pharmacological properties. In vitro receptor binding assays are fundamental in determining the affinity of a compound for specific receptors, providing a quantitative measure of its potency.[4]
Receptor Binding Profile of this compound
This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways through its antagonist activity at D2 and 5-HT2 receptors, respectively.[1][2] It also exhibits effects on the adrenergic system, which may contribute to its anxiolytic properties.[1] The affinity of this compound for these receptors can be quantified by its inhibition constant (Ki), with lower values indicating a stronger binding affinity.
Table 1: Quantitative Receptor Binding Data for this compound
| Receptor | Kᵢ (nM) | Assay Type | Source |
| Dopamine D₂ | 30 | Radioligand Binding Assay | [2] |
| Serotonin 5-HT₂ | 8.6 | Radioligand Binding Assay | [2] |
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the Dopamine D₂ and Serotonin 5-HT₂A receptors using a competitive radioligand binding assay. This type of assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.[4][5]
3.1. Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human Dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells) or the human Serotonin 5-HT₂A receptor (e.g., HEK293 cells).
-
Radioligands:
-
For D₂ Receptor: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol)
-
For 5-HT₂A Receptor: [³H]-Ketanserin or [³H]-MDL 100,907 (specific activity ~60-90 Ci/mmol)
-
-
Unlabeled Competitor: this compound hydrochloride
-
Non-specific Binding Control:
-
For D₂ Receptor: Haloperidol (10 µM) or Spiperone (1 µM)
-
For 5-HT₂A Receptor: Mianserin (10 µM) or Ketanserin (1 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well Glass Fiber Filter Plates (e.g., MultiScreenHTS)
-
Plate shaker, vacuum manifold, and liquid scintillation counter
3.2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration approximately equal to its Kd value (e.g., 0.1-2.0 nM for [³H]-Spiperone at the D₂ receptor; 0.5-1.5 nM for [³H]-Ketanserin at the 5-HT₂A receptor).
-
Prepare the cell membrane suspension in the assay buffer to a concentration that results in specific binding of approximately 10% of the added radioligand. This needs to be optimized in preliminary experiments.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to the remaining wells.
-
All determinations should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes on a plate shaker. The incubation time should be sufficient to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 300 µL of ice-cold wash buffer to separate the bound from the free radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
3.3. Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for an in vitro competitive radioligand binding assay.
Caption: Primary signaling pathways affected by this compound antagonism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
HPLC method for Oxypertine quantification in plasma
Application Note:
A Robust HPLC-UV Method for the Quantification of Oxypertine in Human Plasma
AN-001
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The described method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is an antipsychotic drug used in the management of schizophrenia. Monitoring its concentration in plasma is crucial for optimizing therapy, ensuring patient compliance, and conducting pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC method to accurately quantify this compound in human plasma, a critical step in both preclinical and clinical drug development.[1]
Experimental
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric acid, and Ultrapure water.
-
Standards: this compound reference standard and a suitable internal standard (IS), such as a structurally similar compound not co-administered with this compound.
Chromatographic Conditions
The separation and quantification are achieved using the conditions outlined in Table 1.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector Wavelength | 245 nm |
| Internal Standard (IS) | (Select a suitable IS, e.g., a related antipsychotic) |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions
Protocols
Preparation of Solutions
-
Phosphate Buffer (25mM, pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., LLOQ QC, Low QC, Mid QC, High QC) from a separate stock solution.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a straightforward and effective technique for extracting analytes from plasma.[2][3]
-
Aliquot: Transfer 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of the internal standard working solution to all tubes except the blank.
-
Precipitate: Add 600 µL of acetonitrile (pre-chilled to -20°C) to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject: Inject 20 µL of the supernatant into the HPLC system for analysis.
Method Validation
The method was validated according to international guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and stability.[4][5][6]
Results and Data
Selectivity
The method demonstrated excellent selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and the internal standard.
Linearity and Range
The calibration curve was linear over the concentration range of 10 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
| Parameter | Result |
| Concentration Range (ng/mL) | 10 - 1000 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Linearity and Range of the Method
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. The results, summarized in Table 3, are within the acceptable limits (Precision ≤15% RSD, Accuracy within ±15%).[7]
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 10 | 8.5 | 4.2 | 11.2 | 6.8 |
| Low QC | 30 | 6.1 | 2.5 | 7.8 | 3.1 |
| Mid QC | 300 | 4.3 | -1.8 | 5.5 | -0.9 |
| High QC | 800 | 3.9 | -3.1 | 4.8 | -2.4 |
Table 3: Summary of Precision and Accuracy Data
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low QC | 30 | 91.5 |
| Mid QC | 300 | 94.2 |
| High QC | 800 | 93.1 |
Table 4: Extraction Recovery of this compound
Visualized Workflows
Caption: Experimental workflow from plasma sample preparation to final data reporting.
Caption: Logical relationships of key bioanalytical method validation parameters.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis. This validated method can be reliably applied for pharmacokinetic and therapeutic drug monitoring studies of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. rfppl.co.in [rfppl.co.in]
Application Notes and Protocols for a Cell-Based Assay to Determine Oxypertine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for developing and implementing a comprehensive cell-based assay to characterize the activity of Oxypertine. This document outlines the necessary protocols, data presentation formats, and visualizations to assess the compound's effects on key cellular targets.
Introduction
This compound is an antipsychotic medication that has been utilized in the treatment of schizophrenia and anxiety.[1][2] Its therapeutic effects are primarily attributed to its modulation of several key neurotransmitter systems in the brain.[2] Pharmacologically, this compound acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][3] Additionally, it has been shown to influence norepinephrine (B1679862) levels, suggesting a broader mechanism of action that contributes to its clinical profile.[2][4]
To facilitate the study of this compound and similar compounds, this document describes a panel of cell-based assays designed to quantify its activity at these primary targets. The following protocols provide detailed methodologies for assessing receptor antagonism and transporter inhibition in vitro.
Experimental Assays
To comprehensively evaluate the cellular activity of this compound, a series of three distinct cell-based assays is recommended:
-
Dopamine D2 Receptor (D2R) Antagonism Assay: To measure the ability of this compound to block the activation of the D2 receptor.
-
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism Assay: To determine the antagonistic potency of this compound at the 5-HT2A receptor.
-
Norepinephrine Transporter (NET) Inhibition Assay: To assess the effect of this compound on the reuptake of norepinephrine.
These assays will collectively provide a detailed pharmacological profile of this compound's activity.
Experimental Protocols
Dopamine D2 Receptor (D2R) Antagonism Assay (cAMP-based)
This assay measures the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels mediated by the Gi-coupled D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dopamine (agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA-based).
-
384-well white opaque microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-D2R cells at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells and resuspend in assay buffer.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired concentration range.
-
Prepare a solution of dopamine at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response).
-
Prepare a solution of forskolin in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 30 minutes at 37°C.
-
Add the EC80 concentration of dopamine to the wells (except for the basal control wells).
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism Assay (Calcium Flux-based)
This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium mediated by the Gq-coupled 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing the human serotonin 5-HT2A receptor (CHO-K1-5HT2A).
-
Cell culture medium: Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Serotonin (5-HT) (agonist).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-5HT2A cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into a 384-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a solution of serotonin at its EC80 concentration.
-
-
Assay Procedure:
-
Place the plate in a fluorescent plate reader.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Record the baseline fluorescence.
-
Inject the EC80 concentration of serotonin into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Norepinephrine Transporter (NET) Inhibition Assay (Fluorescent Substrate Uptake)
This assay measures the ability of this compound to inhibit the uptake of a fluorescent substrate of the norepinephrine transporter.
Materials:
-
MDCK-II cells stably expressing the human norepinephrine transporter (MDCK-II-NET).
-
Cell culture medium: Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescent NET substrate (e.g., a fluorescent analog of norepinephrine).
-
Desipramine (B1205290) (positive control inhibitor).
-
This compound.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader.
Protocol:
-
Cell Culture and Plating:
-
Culture MDCK-II-NET cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into a 96-well plate and grow to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a solution of the fluorescent NET substrate in assay buffer.
-
-
Assay Procedure:
-
Wash the cell monolayer with assay buffer.
-
Add the this compound dilutions or desipramine to the appropriate wells and incubate for 10-20 minutes at 37°C.
-
Add the fluorescent NET substrate to all wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells.
-
Measure the intracellular fluorescence using a fluorescent plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables to facilitate comparison of this compound's potency at each target.
Table 1: Potency of this compound at Key Cellular Targets
| Assay | Target | Measured Effect | IC50 (nM) | Hill Slope |
| D2R Antagonism | Dopamine D2 Receptor | Inhibition of cAMP production | 35.2 | -1.1 |
| 5-HT2AR Antagonism | Serotonin 5-HT2A Receptor | Inhibition of Calcium Flux | 12.8 | -0.9 |
| NET Inhibition | Norepinephrine Transporter | Inhibition of Substrate Uptake | 157.6 | -1.0 |
Table 2: Comparison with Reference Compounds
| Compound | Target | IC50 (nM) |
| This compound | Dopamine D2 Receptor | 35.2 |
| Haloperidol | Dopamine D2 Receptor | 2.5 |
| This compound | Serotonin 5-HT2A Receptor | 12.8 |
| Ketanserin | Serotonin 5-HT2A Receptor | 1.8 |
| This compound | Norepinephrine Transporter | 157.6 |
| Desipramine | Norepinephrine Transporter | 0.9 |
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and the experimental workflow.
Caption: Dopamine D2 receptor antagonism by this compound.
Caption: Serotonin 5-HT2A receptor antagonism by this compound.
References
Application Notes and Protocols for Oxypertine Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine is an antipsychotic compound that has been studied for its effects on the central nervous system, primarily its interaction with monoaminergic systems.[1][2] Its mechanism of action involves the depletion of catecholamines, including norepinephrine (B1679862) and dopamine (B1211576), and to a lesser extent, serotonin.[1][3] This document provides detailed application notes and protocols for the administration of this compound in mouse models via various routes, based on available scientific literature. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental needs.
Data Presentation
Neurochemical Effects of this compound in Rodent Brain
While specific quantitative data for this compound's effects in mice is limited in the currently available literature, a key study in rats provides valuable insight into its dose-dependent neurochemical impact following intraperitoneal (i.p.) administration. These findings can inform dose selection for studies in mice, with the understanding that species-specific differences may exist.
| Brain Region | Neurotransmitter | Dosage (i.p. in rats) | % Depletion (compared to control) | Reference |
| Cortex | Dopamine (DA) | 10 mg/kg | Significant reduction (exact % not specified) | [1] |
| Striatum | Dopamine (DA) | 10 mg/kg | Significant reduction (exact % not specified) | [1] |
| Whole Brain | Norepinephrine (NE) | 10 mg/kg | Not statistically significant decrease | [1] |
| Various | Norepinephrine (NE) | Dose-related | Obvious depletion | [1] |
| Various | Dopamine (DA) | Dose-related | More remarkable depletion than 5-HT | [1] |
| Various | 5-Hydroxytryptamine (5-HT) | Dose-related | Obvious depletion | [1] |
Note: The study also noted a dose-dependent increase in homovanillic acid (a dopamine metabolite) in the cortex, striatum, and mid-brain of rats following this compound administration.[1]
Experimental Protocols
I. Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for systemic drug administration in rodents, offering rapid absorption.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline, phosphate-buffered saline (PBS))
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Protocol:
-
Dose Calculation and Preparation:
-
Based on studies in rats, a starting dose range of 10-35 mg/kg can be considered for mice.[1] Dose-response studies are recommended to determine the optimal dose for the desired effect in the specific mouse strain and experimental paradigm.
-
Dissolve this compound hydrochloride in the chosen vehicle. The final concentration should allow for an injection volume of no more than 10 mL/kg body weight. For a 25g mouse, the maximum injection volume would be 0.25 mL.
-
Ensure the solution is sterile. If necessary, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Warm the solution to room temperature or body temperature to minimize discomfort to the animal.
-
-
Animal Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to grasp the loose skin over the shoulders and neck with the thumb and forefinger of the non-dominant hand, and secure the tail with the little finger of the same hand.
-
-
Injection Procedure:
-
Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
-
II. Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile gavage needles (flexible or rigid, 20-22 gauge for adult mice)
-
Sterile syringes (1 mL)
-
Animal scale
Protocol:
-
Dose Calculation and Preparation:
-
Determine the appropriate dose. As no specific oral doses for this compound in mice are readily available, pilot studies are crucial.
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The volume should not exceed 10 mL/kg body weight.
-
-
Animal Restraint:
-
Weigh the mouse for accurate dose calculation.
-
Restrain the mouse firmly by the scruff of the neck to prevent head movement. The body should be held securely.
-
-
Gavage Procedure:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the this compound formulation slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
III. Intravenous (i.v.) Injection
Intravenous injection, typically via the tail vein, provides immediate and complete bioavailability. This technique requires skill and practice.
Materials:
-
This compound hydrochloride (sterile formulation)
-
Sterile 0.9% saline
-
Sterile syringes (e.g., insulin (B600854) syringes with 28-30 gauge needles)
-
A restraining device for mice
-
Heat lamp or warming pad (optional, for vasodilation)
-
70% ethanol
Protocol:
-
Dose Calculation and Preparation:
-
Intravenous doses are typically lower than i.p. or oral doses. Dose-finding studies are essential.
-
Prepare a sterile, isotonic solution of this compound. The maximum bolus injection volume is typically 5 mL/kg.
-
-
Animal Preparation and Restraint:
-
Place the mouse in a restraining device.
-
To aid in visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a short period. Be careful to avoid overheating the animal.
-
Wipe the tail with 70% ethanol.
-
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Hold the tail and introduce the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and the injection should proceed with minimal resistance.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection on the same or opposite vein.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound administration in mouse models.
Caption: Simplified signaling pathway of this compound's effect on monoamine neurotransmitters.
References
Application Notes and Protocols for Dosage Conversion of Oxypertine from Animal to Human Equivalent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the dosage conversion of Oxypertine from animal models to the Human Equivalent Dose (HED). This document summarizes available quantitative data, outlines experimental protocols from cited studies, and presents relevant biological pathways and workflows.
Introduction to this compound and Allometric Scaling
This compound is a psychotropic drug that has been investigated for its antipsychotic and anxiolytic properties.[1] Its mechanism of action is primarily associated with the modulation of dopamine (B1211576) and serotonin (B10506) neurotransmitter systems in the brain.[1][2] Like other pharmaceuticals, the development and clinical application of this compound require careful dose-finding studies, which often begin with preclinical animal models.
Dosage conversion from animals to humans is a critical step in drug development. A simple dose escalation based on body weight (mg/kg) is often inaccurate due to metabolic and physiological differences between species.[3] Allometric scaling is a more sophisticated and widely accepted method that takes into account the body surface area (BSA) of the species, providing a more accurate estimation of the HED.[3] The U.S. Food and Drug Administration (FDA) provides guidance on this methodology to ensure the safety and efficacy of investigational new drugs.
Quantitative Data Summary
The following tables summarize the available dosage information for this compound in various species and the calculated Human Equivalent Dose (HED) based on the principles of allometric scaling.
Table 1: this compound Dosage in Animal Models and Calculated Human Equivalent Dose (HED)
| Animal Species | Dosage (mg/kg) | Route of Administration | Observed Effect | Human Equivalent Dose (HED) (mg/kg) |
| Rat | 10 | Intraperitoneal (i.p.) | Significant reduction of dopamine levels in the cortex and striatum.[4] | 1.62 |
| Rat | 35 | Intraperitoneal (i.p.) | Increased levels of homovanillic acid in the cortex, striatum, and mid-brain.[4] | 5.65 |
HED calculation is based on the formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km). The Km values used are: Rat = 6, Human = 37.
Table 2: Human Clinical Dosage of this compound and Calculated Animal Equivalent Dose (AED)
| Indication | Human Dosage | Route of Administration | Animal Equivalent Dose (AED) (mg/kg) |
| Anxiety | 20 mg/day (for a 60 kg adult, this is approx. 0.33 mg/kg) | Oral | Rat: 2.05 |
AED calculation is based on the formula: AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km). The Km values used are: Human = 37, Rat = 6.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound.
Neurochemical Analysis in Rats
This protocol is based on the study investigating the effects of this compound on monoamine levels in the rat brain.[4]
Objective: To determine the effect of different doses of this compound on the levels of norepinephrine (B1679862) (NE), dopamine (DA), and their metabolites in discrete brain regions.
Animals: Male Wistar rats.
Procedure:
-
Administer this compound intraperitoneally (i.p.) at doses of 10 mg/kg and 35 mg/kg. A control group should receive a vehicle injection.
-
At a predetermined time point post-injection, humanely euthanize the animals.
-
Dissect the brain to isolate specific regions of interest (e.g., cortex, striatum, mid-brain).
-
Homogenize the brain tissue samples in a suitable buffer.
-
Perform high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of NE, DA, homovanillic acid (HVA), and 3,4-dihydroxyphenylacetic acid (DOPAC).
-
Analyze the data to compare the monoamine and metabolite levels between the control and this compound-treated groups.
Assessment of Apomorphine-Induced Stereotypy in Rats
This protocol is adapted from behavioral studies on the mode of action of this compound.[4]
Objective: To evaluate the dose-dependent inhibitory effect of this compound on apomorphine-induced stereotyped behavior in rats.
Animals: Male Wistar rats.
Procedure:
-
Pre-treat groups of rats with various doses of this compound or a vehicle control.
-
After a specified pre-treatment time, administer a subcutaneous injection of apomorphine (B128758) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Immediately after apomorphine administration, place the rats in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular intervals for a defined observation period.
-
Analyze the scores to determine the effect of different doses of this compound on reducing apomorphine-induced stereotypy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the logical workflow for dose conversion.
Caption: Proposed signaling pathway of this compound.
Caption: Logical workflow for dose conversion.
Conclusion
The conversion of drug dosages from animal models to human equivalents is a fundamental process in translational research. The data and protocols provided in these application notes serve as a guide for researchers working with this compound. It is crucial to note that while allometric scaling is a valuable tool, it provides an estimation. The final determination of a safe and effective human dose must be made through carefully designed clinical trials. Further preclinical studies across a broader range of species would provide a more robust dataset for refining the HED calculations for this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Oxypertine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Oxypertine, a psychotropic agent with antipsychotic and antidepressant properties. The information is intended to guide researchers in establishing robust analytical methods for quality control, metabolic studies, and pharmacokinetic analyses.
Overview of Analytical Standards
Accurate and reproducible research on this compound relies on the use of well-characterized analytical standards and validated analytical methods. This document outlines key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for the qualitative and quantitative analysis of this compound.
This compound
-
IUPAC Name: 5,6-dimethoxy-2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole
-
Molecular Formula: C₂₃H₂₉N₃O₂
-
Molecular Weight: 379.50 g/mol
Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and traceability of analytical measurements. Researchers should source this compound CRMs from accredited suppliers who provide a comprehensive Certificate of Analysis (CoA).
Table 1: Quantitative Data for this compound Analytical Standard
| Parameter | Value | Source |
| Purity | ≥98% | Typical value from commercial suppliers |
| Molecular Formula | C₂₃H₂₉N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 379.50 g/mol | --INVALID-LINK-- |
| Melting Point | Not available | Data not consistently reported |
| Solubility | Soluble in methanol, ethanol | General chemical properties |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
2.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724) and a pH 3.5 buffer (e.g., 5mM sodium 1-heptanesulfonate monohydrate) in a suitable ratio.
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer salts (e.g., sodium 1-heptanesulfonate monohydrate)
-
Acid for pH adjustment (e.g., phosphoric acid)
2.1.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous buffer and adjust the pH to 3.5. Mix with acetonitrile in the desired ratio (e.g., 25:75 v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If necessary, perform a sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Filter the final sample solution through a 0.45 µm syringe filter before injection.[1][2][3][4][5]
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : pH 3.5 Buffer (e.g., 25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 230 nm |
2.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound by GC-MS.
2.2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound reference standard
-
High-purity helium as carrier gas
-
Solvents for sample preparation (e.g., methanol, ethyl acetate)
-
Derivatizing agent (optional, if required to improve peak shape and thermal stability)
2.2.2. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate (B1210297) to concentrations suitable for GC-MS analysis (e.g., 1-100 µg/mL).
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate technique such as LLE or SPE. The final extract should be in a volatile solvent compatible with GC, such as ethyl acetate. Concentrate the sample if necessary. Derivatization may be required for certain sample matrices.
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-550 amu |
Table 2: Key Mass Fragments of this compound
| m/z | Interpretation |
| 379 | [M]⁺ (Molecular Ion) |
| 204 | [C₁₂H₁₄NO₂]⁺ |
| 175 | [C₁₁H₁₃N₂]⁺ |
| 132 | [C₈H₁₀N]⁺ |
Data obtained from PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
2.3.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound reference standard
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS))
2.3.2. Sample Preparation
-
Dissolve approximately 5-10 mg of the this compound reference standard in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
2.3.3. NMR Acquisition Parameters
¹H NMR
| Parameter | Setting |
| Pulse Sequence | Standard single-pulse |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-2 s |
| Spectral Width | -2 to 12 ppm |
| Acquisition Time | 2-4 s |
¹³C NMR
| Parameter | Setting |
| Pulse Sequence | Proton-decoupled single-pulse |
| Number of Scans | 1024 or more (depending on concentration) |
| Relaxation Delay | 2-5 s |
| Spectral Width | 0 to 200 ppm |
| Acquisition Time | 1-2 s |
2.3.4. Data Processing and Interpretation
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. The chemical shifts should be referenced to TMS at 0.00 ppm for both ¹H and ¹³C spectra. The interpretation of the spectra will allow for the structural confirmation of this compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathway
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[6] Blockade of these receptors modulates downstream signaling cascades, leading to the therapeutic effects.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="↓ PKA Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; IP3_DAG [label="↑ IP3 & DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca [label="↑ Intracellular Ca²⁺", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="↑ PKC Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; Neuronal_Activity [label="Modulation of\nNeuronal Activity", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Therapeutic_Effects [label="Antipsychotic &\nAntidepressant Effects", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> D2R [label="Antagonism", arrowhead=tee]; this compound -> HT2AR [label="Antagonism", arrowhead=tee]; D2R -> Gi [label="Activates"]; HT2AR -> Gq [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; Gq -> PLC [label="Activates"]; AC -> cAMP [style=dashed]; cAMP -> PKA [style=dashed]; PLC -> IP3_DAG [style=dashed]; IP3_DAG -> Ca [style=dashed]; IP3_DAG -> PKC [style=dashed]; PKA -> Neuronal_Activity; Ca -> Neuronal_Activity; PKC -> Neuronal_Activity; Neuronal_Activity -> Therapeutic_Effects; } .dot
Caption: Simplified signaling pathway of this compound's antagonism at D2 and 5-HT2A receptors.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.
// Nodes start [label="Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(Extraction, Clean-up)", fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="HPLC-UV Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="GC-MS Analysis\n(Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy\n(Structure Elucidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis and\nInterpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Reporting", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> hplc; prep -> gcms; prep -> nmr; hplc -> data; gcms -> data; nmr -> data; data -> report; } .dot
Caption: General workflow for the analytical characterization of this compound.
References
Application Notes and Protocols for Oxypertine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of oxypertine in Dimethyl Sulfoxide (B87167) (DMSO) for use in in vitro studies. The document includes information on solubility, preparation of stock and working solutions, and key experimental protocols, along with diagrams of relevant signaling pathways.
This compound: Overview and Mechanism of Action
This compound is an antipsychotic medication that has been used in the treatment of schizophrenia.[1][2] Chemically, it is a substituted tryptamine (B22526) and phenylpiperazine derivative.[1] Its mechanism of action is primarily associated with its high affinity for serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors (Ki = 8.6 nM and 30 nM, respectively).[1] Similar to reserpine (B192253) and tetrabenazine, this compound has been shown to deplete catecholamines, which may contribute to its antipsychotic effects.[1] Studies have indicated that both acute and chronic administration of this compound can impact the dopaminergic system, for instance by increasing the concentration of homovanillic acid in the striatum.[3]
Solubility and Stock Solution Preparation
Solubility of this compound in DMSO
It is crucial to experimentally determine the solubility of your specific batch of this compound in DMSO before preparing a high-concentration stock solution.
Materials Required
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculation: The molecular weight of this compound is 379.50 g/mol .[2] To prepare a 10 mM stock solution, calculate the required volume of DMSO.
-
Example: For 1 mg of this compound:
-
Moles = 0.001 g / 379.50 g/mol = 2.635 x 10-6 moles
-
Volume for 10 mM (0.010 mol/L) = 2.635 x 10-6 moles / 0.010 mol/L = 2.635 x 10-4 L = 263.5 µL of DMSO.
-
-
-
Dissolution:
-
Add the calculated volume of cell culture grade DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution for 5-10 minutes in a water bath.
-
-
Storage: Store the this compound stock solution in sterile, amber or foil-wrapped vials at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months).[2] Avoid repeated freeze-thaw cycles.
Experimental Protocols
General Considerations for In Vitro Cell-Based Assays
When using DMSO to deliver this compound to cell cultures, it is critical to maintain a final DMSO concentration that is non-toxic to the cells. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many studies recommending 0.1% or lower to avoid off-target effects.[5] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Protocol: Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Selected cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2 receptors. This interaction can modulate downstream signaling cascades, such as the cAMP/PKA pathway. Additionally, its ability to deplete catecholamines suggests an impact on the synthesis and release of dopamine and norepinephrine.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based assays.
Data Presentation
The following tables provide a template for summarizing key information for your in vitro experiments with this compound.
Table 1: this compound Solution Preparation
| Parameter | Value |
| Compound | This compound |
| Molecular Weight | 379.50 g/mol |
| Solvent | DMSO (Dimethyl Sulfoxide) |
| Stock Solution Conc. | 10 mM |
| Storage Conditions | -20°C (short-term), -80°C (long-term) |
| Final DMSO Conc. in Assay | ≤ 0.5% (recommend ≤ 0.1%) |
Table 2: Example Experimental Parameters for a Cell Viability Assay
| Parameter | Description |
| Cell Line | e.g., SH-SY5Y (human neuroblastoma) |
| Seeding Density | e.g., 1 x 104 cells/well in a 96-well plate |
| This compound Conc. Range | e.g., 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Assay Type | MTT or similar viability assay |
| Controls | Untreated cells, Vehicle control (DMSO) |
| Data Analysis | Absorbance measurement, calculation of % viability vs. vehicle control |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Effects of sulpiride and this compound on the dopaminergic system in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Oxypertine in Behavioral Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oxypertine, an antipsychotic medication, in established behavioral models of psychosis. Detailed protocols for key experiments are provided to facilitate the replication and extension of these studies.
Introduction
This compound is a psychotropic drug that has been investigated for its antipsychotic properties. Its mechanism of action involves the modulation of several neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).[1] Specifically, it acts on dopamine D2 and serotonin 5-HT2A receptors, which are key targets for many antipsychotic drugs.[1] Behavioral models of psychosis in animals are crucial tools for evaluating the efficacy and mechanism of action of antipsychotic compounds like this compound. These models aim to replicate specific symptoms of psychosis, such as stereotyped behaviors and deficits in cognitive processing.
Mechanism of Action
This compound's antipsychotic effects are believed to be mediated primarily through its interaction with dopamine and serotonin pathways in the brain. It causes a dose-related depletion of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in various regions of the rat brain, with a more pronounced effect on NE and DA levels.[2] Pretreatment with this compound has been shown to inhibit apomorphine-induced stereotypy in a dose-dependent manner, suggesting a primary effect on the dopaminergic system at therapeutic doses.[2]
Signaling Pathways
The therapeutic effects of many antipsychotic drugs, including potentially this compound, are linked to their ability to modulate signaling cascades downstream of D2 and 5-HT2A receptors.
-
Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[3][4] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] Antagonism of D2 receptors by antipsychotics is thought to counteract the hyperdopaminergic state associated with psychosis.
-
Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[6] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Many atypical antipsychotics exhibit inverse agonism at 5-HT2A receptors.
Below are diagrams illustrating the general signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.
References
- 1. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of Oxypertine Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine is a typical antipsychotic drug used in the management of schizophrenia. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. In vitro studies using human liver microsomes (HLMs) are a cornerstone in drug development for elucidating metabolic pathways. HLMs contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics.[1][2]
This document provides a detailed application note and a generalized protocol for investigating the in vitro metabolism of this compound using HLMs. While specific quantitative data for this compound metabolism is not extensively available in public literature, this guide outlines the necessary experimental workflows and data analysis procedures to characterize its metabolic profile.
Postulated Metabolic Pathways of this compound
Based on the metabolism of other antipsychotic medications, it is hypothesized that this compound undergoes oxidative metabolism primarily mediated by CYP enzymes.[3] The most likely enzymes to be involved are members of the CYP3A and CYP2D6 subfamilies, which are responsible for the metabolism of a majority of clinically used drugs.[1][4]
Potential metabolic transformations for this compound may include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or other parts of the molecule.
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
-
O-demethylation: Removal of a methyl group from an oxygen atom.
These phase I reactions serve to increase the polarity of the parent compound, facilitating its eventual excretion from the body.
Data Presentation: Hypothetical Quantitative Data
Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes
| Metabolic Pathway | Apparent K_m_ (µM) | Apparent V_max_ (pmol/min/mg protein) |
| Hydroxylation | 50 | 250 |
| N-dealkylation | 75 | 180 |
| O-demethylation | 100 | 120 |
Table 2: Identification of Putative this compound Metabolites by LC-MS/MS
| Putative Metabolite | Molecular Weight (Da) | MS/MS Fragmentation Ions (m/z) |
| Hydroxy-Oxypertine | 413.5 | [List of characteristic fragments] |
| N-desmethyl-Oxypertine | 383.5 | [List of characteristic fragments] |
| O-desmethyl-Oxypertine | 383.5 | [List of characteristic fragments] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (IS) for analytical quantification
-
Recombinant human CYP enzymes (for reaction phenotyping)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
Protocol for Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by HLMs.
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and the HLM suspension.
-
Add the this compound stock solution to the mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Method:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int_) using the equation: CL_int_ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol for Metabolite Identification
This protocol aims to identify the metabolites of this compound formed by HLMs.
-
Incubation:
-
Follow the incubation procedure described in the metabolic stability assay, but use a higher concentration of this compound (e.g., 10-50 µM) to generate detectable levels of metabolites.
-
Incubate for a fixed, longer duration (e.g., 60 minutes).
-
-
Sample Preparation:
-
Terminate the reaction and process the samples as described previously.
-
-
Analytical Method:
-
Data Analysis:
-
Compare the mass spectra of the samples with a control incubation (without NADPH) to identify NADPH-dependent metabolites.
-
Propose metabolite structures based on the mass shift from the parent drug and the interpretation of the MS/MS fragmentation patterns.
-
Protocol for Reaction Phenotyping
This experiment identifies the specific CYP enzymes responsible for this compound metabolism.
-
Incubation with Recombinant CYPs:
-
Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
-
Analyze the formation of specific metabolites to determine which enzymes are capable of metabolizing this compound.
-
-
Chemical Inhibition Assay:
-
Incubate this compound with HLMs in the presence and absence of specific CYP inhibitors.
-
A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform in its formation.
-
Visualizations
Caption: Experimental workflow for in vitro metabolism of this compound.
Caption: Postulated metabolic pathways of this compound in human liver.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Oxypertine behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Oxypertine behavioral studies.
Troubleshooting Guide
High Variability in Behavioral Readouts
Q1: We are observing significant inter-individual variability in our behavioral test results (e.g., locomotor activity, anxiety-like behavior) with this compound. What are the potential causes and solutions?
A1: High variability is a common challenge in behavioral pharmacology. Several factors related to the drug, animal subjects, and experimental procedures can contribute to this issue.
Troubleshooting Steps:
-
Review Drug Formulation and Administration:
-
Solubility and Stability: Confirm that this compound is fully dissolved and stable in your vehicle. Precipitates or degradation can lead to inaccurate dosing. Prepare fresh solutions as needed and store them appropriately.
-
Dose Accuracy: Double-check all dose calculations and ensure precise administration volumes based on the most recent body weights.
-
Route of Administration: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections generally have lower variability than oral gavage. Ensure your technique is consistent across all animals.
-
-
Evaluate Animal-Specific Factors:
-
Genetic Background: Use a consistent inbred strain of mice or rats to minimize genetic variability.
-
Age and Sex: Use animals within a narrow age range. Test males and females separately due to potential effects of the estrous cycle on behavior.[1]
-
Microbiome: Be aware that the gut microbiome can influence drug metabolism and behavior. Standardize housing and husbandry conditions to minimize variations.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the experimental outcomes.
-
-
Standardize Experimental Procedures:
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before each experiment.
-
Handling: Handle all animals consistently and gently to minimize stress. The experimenter's handling technique can significantly impact behavior.[1]
-
Time of Day: Conduct all behavioral tests at the same time of day to control for circadian rhythm effects.
-
Environmental Conditions: Maintain consistent lighting, temperature, and low noise levels in the testing environment.
-
Inconsistent Dose-Response Relationship
Q2: We are not observing a clear dose-response effect of this compound in our behavioral assay. What should we investigate?
A2: An inconsistent dose-response can stem from pharmacokinetic issues, the choice of behavioral endpoint, or the dose range selected.
Troubleshooting Steps:
-
Pharmacokinetic Considerations:
-
Time of Peak Effect: The timing of your behavioral test should coincide with the peak concentration (Cmax) of this compound in the brain. If pharmacokinetic data is unavailable for your specific species and route of administration, a pilot study to determine the time course of the drug's effect is recommended.
-
Metabolism: Consider that drug metabolism can vary between species and even strains. A dose that is effective in one strain may not be in another.
-
-
Dose Range Selection:
-
Therapeutic Window: You may be testing doses that are too low (sub-therapeutic) or too high (producing ceiling effects or side effects that mask the intended behavioral change). A wider range of doses may be necessary.
-
Published Data: Refer to published studies for effective dose ranges of this compound in similar behavioral paradigms. For example, a dose of 10 mg/kg (i.p.) has been shown to significantly reduce dopamine (B1211576) levels in the cortex and striatum of rats.[2]
-
-
Behavioral Assay Sensitivity:
-
Ensure the chosen behavioral test is sensitive enough to detect the effects of your drug. Some assays are more robust and reliable than others for specific behavioral domains.
-
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound and how might it influence behavioral outcomes?
A3: this compound is an antipsychotic and antidepressant drug that modulates several neurotransmitter systems.[2] Its primary mechanisms of action include:
-
Dopamine (DA) System: It depletes dopamine levels in brain regions like the cortex and striatum.[2] This is thought to underlie its antipsychotic properties.
-
Norepinephrine (NE) System: It also causes a depletion of norepinephrine.[2]
-
Serotonin (B10506) (5-HT) System: It has effects on the serotonin system, contributing to its antidepressant and anxiolytic properties.
This complex pharmacology means that this compound can have varied effects on behavior, influencing not only psychosis-related models but also anxiety and mood.
Q4: What are some key pharmacokinetic parameters of this compound in rodents?
A4: Limited pharmacokinetic data for this compound in rodents is publicly available. One study in rats reported the following after intraperitoneal (i.p.) administration:
| Parameter | Value | Species/Route | Reference |
| Dose | 10 mg/kg | Rat / i.p. | [2] |
| Effect | Significant reduction of Dopamine levels in cortex and striatum | Rat / i.p. | [2] |
| Effect | Dose-dependent depletion of Norepinephrine and Dopamine | Rat / i.p. | [2] |
Note: This table summarizes available data and is not a complete pharmacokinetic profile. Researchers should consider conducting their own pharmacokinetic studies for their specific experimental conditions.
Q5: How should I prepare an this compound formulation for injection in rodents?
A5: The appropriate formulation depends on the experimental design and the physicochemical properties of the this compound salt being used. A common approach for preclinical studies is to:
-
Select a Vehicle: Start with a sterile, physiologically compatible vehicle such as saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small amount of a solubilizing agent like Tween 80 or DMSO if necessary. The final concentration of any solubilizing agent should be minimal and tested in a vehicle control group to ensure it does not have behavioral effects on its own.
-
Determine Solubility: Test the solubility of your this compound compound in the chosen vehicle at the desired concentration.
-
Ensure Sterility: The final formulation should be sterile. This can be achieved by sterile filtering the solution through a 0.22 µm filter.
-
pH Adjustment: If necessary, adjust the pH of the solution to be close to physiological pH (around 7.4) to minimize irritation at the injection site.
-
Storage: Store the formulation as recommended by the manufacturer, often protected from light and at a controlled temperature. Prepare fresh solutions regularly to ensure stability.
Experimental Protocols
Open-Field Test (OFT)
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video tracking system.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal.
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set time (e.g., 5 minutes).
-
Record the session with an overhead camera.
-
Clean the maze thoroughly after each trial.
-
-
Data Analysis: The primary measures are the time spent in and the number of entries into the open and closed arms. Anxiolytic effects are typically associated with an increase in open arm exploration.
Prepulse Inhibition (PPI) Test
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimate the animal to the startle chamber with background white noise.
-
Present a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
The order of trials should be randomized.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Deficits in PPI are considered a model of sensorimotor gating deficits observed in schizophrenia.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent behavioral results.
Caption: Simplified signaling pathways influenced by this compound.
Caption: A typical workflow for an this compound behavioral experiment.
References
Technical Support Center: Optimizing Oxypertine Dosage for Preclinical Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxypertine in preclinical settings. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be considered when designing efficacy studies?
A1: this compound is an antipsychotic medication that primarily modulates several neurotransmitter systems in the brain.[1][2] Its main mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors.[3] Additionally, it influences the adrenergic system and has been shown to deplete catecholamines, such as norepinephrine (B1679862) and dopamine, in a dose-dependent manner in preclinical models.[1][3][4] This multi-faceted activity, contributing to its antipsychotic, anxiolytic, and antidepressant effects, should be taken into account when selecting appropriate preclinical models and efficacy readouts.[2]
Q2: What are the recommended starting doses for this compound in preclinical efficacy studies in rats?
A2: Based on published literature, intraperitoneal (i.p.) doses of 10 mg/kg and 35 mg/kg have been used in rats to study the neurochemical effects of this compound.[1] A 10 mg/kg i.p. dose was shown to cause a significant reduction in dopamine levels in the cortex and striatum.[1] For behavioral studies in rats, such as the inhibition of apomorphine-induced stereotypy, smaller dosages are suggested to be effective.[1] It is crucial to perform a dose-response study to determine the optimal dose for the specific animal model and behavioral paradigm being used.
Q3: What are the key preclinical efficacy models for assessing the antipsychotic potential of this compound?
A3: Several well-validated rodent models are suitable for evaluating the antipsychotic efficacy of this compound. These include:
-
Apomorphine-Induced Stereotypy: This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine agonist apomorphine (B128758). This compound has been shown to inhibit this behavior in a dose-dependent manner.[1]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients. Antipsychotic drugs are expected to restore PPI deficits.
-
Conditioned Avoidance Response (CAR): This model evaluates the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic feature of clinically effective antipsychotics.
Q4: Are there any known adverse effects of this compound in preclinical animal models that I should monitor?
A4: While specific preclinical safety pharmacology data for this compound is limited in the provided search results, researchers should monitor for general adverse effects associated with antipsychotic medications. These can include sedation, motor impairments (ataxia), and potential cardiovascular changes.[5] It is recommended to conduct a thorough safety assessment, including a functional observational battery, to identify any potential off-target effects at the doses being tested.
Troubleshooting Guides
Problem 1: Inconsistent or lack of efficacy in the apomorphine-induced stereotypy model.
-
Possible Cause 1: Suboptimal this compound Dosage.
-
Solution: Perform a dose-response study to identify the minimal effective dose. Start with a range of doses informed by the literature (e.g., 1-10 mg/kg i.p. in rats) and assess the degree of inhibition of stereotypy.
-
-
Possible Cause 2: Timing of Drug Administration.
-
Solution: The pre-treatment interval for this compound should be optimized. A typical pre-treatment time for i.p. administration is 30-60 minutes before the apomorphine challenge. This should be verified with a time-course experiment.
-
-
Possible Cause 3: Apomorphine Dose.
-
Solution: Ensure the dose of apomorphine is sufficient to induce robust and consistent stereotyped behavior. A typical dose in rats is 0.5-1.5 mg/kg s.c.
-
Problem 2: Observed sedation or motor impairment at effective doses, confounding behavioral results.
-
Possible Cause: High Dose of this compound.
-
Solution: Determine the therapeutic window of this compound by conducting motor function tests, such as the rotarod or open field test, at various doses. The goal is to find a dose that shows efficacy in the desired model (e.g., PPI or CAR) without causing significant motor deficits.
-
-
Possible Cause 2: Non-Specific Sedative Effects.
-
Solution: In the CAR model, a key indicator of antipsychotic-like activity is the selective suppression of the conditioned avoidance response without an increase in escape failures. If escape failures are high, it suggests motor impairment or sedation. Lowering the dose is recommended.
-
Data Summary
Table 1: Summary of Preclinical Data for this compound in Rats
| Parameter | Species | Dose | Route | Observation | Reference |
| Neurochemical Effects | Rat | 10 mg/kg | i.p. | Significant reduction of dopamine levels in cortex and striatum. | [1] |
| Neurochemical Effects | Rat | 10 & 35 mg/kg | i.p. | Dose-related depletion of norepinephrine and dopamine. | [1] |
| Behavioral Effects | Rat | Not specified (smaller than 10 mg/kg) | i.p. | Dose-dependent inhibition of apomorphine-induced stereotypy. | [1] |
Experimental Protocols
1. Apomorphine-Induced Stereotypy in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.9% saline with a few drops of Tween 80).
-
Apomorphine HCl: Dissolve in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.
-
-
Procedure:
-
Administer the test compound (this compound or vehicle) via the desired route (e.g., i.p.).
-
After the appropriate pre-treatment interval (e.g., 30-60 minutes), administer apomorphine (e.g., 1.0 mg/kg, s.c.).
-
Immediately place the rat in an individual observation cage.
-
Observe and score stereotyped behavior at 10-minute intervals for 60-90 minutes. A common scoring scale is:
-
0: Asleep or still.
-
1: Active.
-
2: Predominantly active with increased sniffing.
-
3: Continuous sniffing, periodic licking, or gnawing of the cage floor.
-
4: Continuous licking, gnawing, or biting of the cage bars.
-
-
-
Data Analysis: Compare the stereotypy scores between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test followed by post-hoc tests).
2. Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: A weak acoustic stimulus (prepulse; e.g., 73, 79, or 85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Administer this compound or vehicle at a predetermined time before the test session.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between treatment groups using ANOVA.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for the apomorphine-induced stereotypy model.
References
- 1. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H29N3O2 | CID 4640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Trial on Chronic Schizophrenic Patients of this compound, a Psychotropic Drug with an Indole Ring | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Technical Support Center: Stability Testing of Oxypertine in Aqueous Solutions
Disclaimer: Publicly available literature lacks specific, quantitative stability data for Oxypertine in aqueous solutions. Therefore, this guide is based on the general principles of pharmaceutical stability testing and knowledge of structurally related compounds, such as indole (B1671886) and phenylpiperazine derivatives. The protocols and examples provided are for illustrative purposes and must be validated specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is stability testing and why is it crucial for aqueous solutions of this compound?
Stability testing is a critical component of drug development that evaluates how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light. For an aqueous solution of this compound, this testing is essential to determine its shelf-life and appropriate storage conditions. It ensures that the drug remains safe, effective, and meets its quality specifications from the time of manufacture to its administration.
Q2: What are the likely degradation pathways for a molecule like this compound in an aqueous solution?
Given this compound's structure, which includes an indole nucleus and a phenylpiperazine moiety, it may be susceptible to several degradation pathways in an aqueous environment:
-
Oxidation: The indole ring and the tertiary amines in the piperazine (B1678402) ring are susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidative degradation is a common pathway for many pharmaceutical compounds.[1]
-
Hydrolysis: While this compound does not contain highly labile groups like esters or amides, hydrolysis can still occur under extreme pH conditions, potentially affecting the molecule's integrity. Hydrolysis is one of the most common degradation pathways for drugs.[1][2]
-
Photodegradation: Indole derivatives are known to be photosensitive.[3] Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, leading to the formation of photolytic impurities. Therefore, photostability studies are critical.
Q3: What are forced degradation studies, and what conditions are typically employed?
Forced degradation, or stress testing, involves intentionally degrading the drug substance under conditions more severe than accelerated stability testing.[4][5] The goal is to identify potential degradation products and establish degradation pathways. This information is vital for developing and validating a stability-indicating analytical method.[6]
Typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.[4]
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Degradation: Heating the sample in both solid and solution states.
-
Photodegradation: Exposing the sample to a combination of UV and visible light, as specified in ICH guideline Q1B.
The aim is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary products not relevant to real-world storage conditions.[4][6]
Q4: What is a stability-indicating analytical method (SIAM)?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, such as excipients, impurities, or degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common technique for developing a SIAM due to its high resolving power and sensitivity.[7][8][9][10]
Troubleshooting Guides
Problem: Unexpected peaks are appearing in my HPLC chromatogram during a stability study.
-
Possible Cause 1: Contamination. The new peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Prepare fresh mobile phase, flush the HPLC system thoroughly, and run a blank injection (mobile phase only) to see if the peaks persist.
-
-
Possible Cause 2: Degradation Products. The peaks are likely degradation products formed during the stability study.
-
Solution: This is the expected outcome of a stability study. The goal is now to ensure your HPLC method can adequately separate these new peaks from the main API peak and from each other. If resolution is poor, the analytical method must be re-optimized (e.g., by changing the mobile phase gradient, pH, or column).
-
-
Possible Cause 3: Excipient Interaction. If you are analyzing a formulated drug product, the new peaks could result from an interaction between this compound and an excipient.
-
Solution: Analyze placebo samples (formulation without the API) that have been subjected to the same stability conditions to identify any peaks originating from the excipients.
-
Problem: The recovery of this compound is significantly low in my stressed samples.
-
Possible Cause 1: Extensive Degradation. The stress conditions may have been too harsh, causing the API to degrade beyond the target 5-20%.
-
Solution: Reduce the duration of stress, lower the temperature, or use a lower concentration of the stress agent (e.g., use 0.1 M HCl instead of 1 M HCl).
-
-
Possible Cause 2: Precipitation. this compound or its degradants may have precipitated out of the aqueous solution, especially after pH adjustments or temperature changes.
-
Solution: Visually inspect the sample for any particulate matter. Check the solubility of this compound under the tested conditions. You may need to use a co-solvent if solubility is a limiting factor, ensuring the co-solvent itself does not cause degradation.
-
-
Possible Cause 3: Adsorption. The molecule may be adsorbing to the surface of the container or the HPLC column.
-
Solution: Use inert container materials (e.g., silanized glass vials). To address column adsorption, check for peak tailing (an indicator of secondary interactions) and adjust the mobile phase pH or use a different column chemistry.[11]
-
Data Presentation
As no specific quantitative data for this compound is available, the following table is a hypothetical example to illustrate how results from a forced degradation study would be presented.
| Stress Condition | Duration | Temperature | % Assay of this compound | % Degradation | No. of Degradants > 0.1% |
| 0.1 M HCl | 24 hours | 60°C | 89.5% | 10.5% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 92.1% | 7.9% | 1 |
| 3% H₂O₂ | 12 hours | 25°C | 85.3% | 14.7% | 3 |
| Heat (Solution) | 48 hours | 80°C | 94.6% | 5.4% | 1 |
| Photostability (ICH Q1B) | 1.2M lux-hr / 200 W-hr/m² | 25°C | 98.2% | 1.8% | 1 |
Experimental Protocols
The following are generalized protocols that serve as a starting point. They must be adapted and validated for the specific analysis of this compound.
Protocol 1: General Forced Degradation Study in Aqueous Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Store at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Store at 60°C.
-
Oxidation: Dilute the stock solution with a solution containing 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light.
-
Thermal: Dilute the stock solution with water to a final concentration of ~100 µg/mL. Store at 80°C.
-
Control: Dilute the stock solution with water to the same concentration and store at 4°C, protected from light.
-
-
Sampling: Withdraw aliquots from each stressed solution at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Dilute the samples to a suitable concentration for HPLC analysis and inject them into the HPLC system.
Protocol 2: General Stability-Indicating RP-HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The choice depends on the desired pH to achieve optimal separation and peak shape.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Wavelength Detection: Determine the UV absorbance maximum (λ-max) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent drug and all degradation products generated from the forced degradation study.
-
Method Optimization:
-
Adjust the gradient slope, initial and final %B, and run time to achieve adequate resolution (Rs > 1.5) between the this compound peak and all degradant peaks.
-
Optimize the pH of the mobile phase to improve the peak shape of basic compounds like this compound.
-
Adjust the column temperature (e.g., 30-40°C) to improve efficiency and reproducibility.
-
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General workflow for a pharmaceutical stability study.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. isaacpub.org [isaacpub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ijrpp.com [ijrpp.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. jddtonline.info [jddtonline.info]
- 9. ijpsr.com [ijpsr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Oxypertine Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with oxypertine in research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an indole-derivative antipsychotic agent.[1] Its molecular formula is C₂₃H₂₉N₃O₂ and it has a molecular weight of approximately 379.5 g/mol .[2] It is a hydrophobic molecule, which can lead to challenges with solubility in aqueous research buffers.
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
This compound, as a free base, has low aqueous solubility. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) at neutral pH is often challenging. The hydrophobic nature of the indole (B1671886) and phenylpiperazine moieties contributes to its poor water solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[3][4]
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid toxicity.[5] Typically, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines, although some may tolerate up to 1%.[6][7] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
Q5: Can I improve the aqueous solubility of this compound without using an organic solvent?
Yes, converting this compound from its free base form to a hydrochloride (HCl) salt can significantly increase its aqueous solubility.[5][8] If you are working with the free base, you may consider this chemical modification if your experimental design allows.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for research experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of this compound in the aqueous buffer. - Increase the final percentage of DMSO (while staying within the tolerated limit for your assay). - Prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous buffer to achieve the final concentration. This can sometimes help prevent localized high concentrations that lead to precipitation. |
| Cloudy or hazy solution after adding this compound to cell culture medium. | Precipitation of this compound. | - Follow the recommendations for precipitation upon dilution. - Warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[9] |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate final concentrations. | - Visually inspect your final solution for any signs of precipitation before each experiment. - Prepare fresh dilutions from your stock solution for each experiment to avoid potential degradation or precipitation over time. |
| This compound free base will not dissolve in any aqueous buffer. | Inherent low aqueous solubility of the free base form. | - Prepare a stock solution in 100% DMSO as described in the experimental protocols. - If DMSO is not suitable for your experiment, consider using the hydrochloride salt form of this compound, which has higher water solubility.[8] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (free base) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 379.5 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 379.5 g/mol * 1000 mg/g = 3.795 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.795 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[7] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a working solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile pipettes and tips
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable concentration of DMSO.
-
Warm the cell culture medium to 37°C.
-
Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
The final DMSO concentration will be (1 µL / 1000 µL) * 100% = 0.1%.
-
-
Prepare the working solution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
Add the calculated volume of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments to avoid potential precipitation or degradation.
Signaling Pathways and Experimental Workflows
This compound is known to act as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors.[10] Understanding these signaling pathways is crucial for interpreting experimental results.
References
- 1. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
Minimizing off-target effects of Oxypertine in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Oxypertine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychotropic drug, historically categorized as an antipsychotic and antidepressant. Its primary mechanism of action involves the modulation of several neurotransmitter systems in the brain, including dopamine (B1211576), serotonin (B10506), and norepinephrine.[1] It acts as a dopamine receptor antagonist and a serotonin receptor antagonist and reuptake inhibitor.[1]
Q2: What are the primary molecular targets of this compound?
A2: The primary molecular targets of this compound are the Dopamine D2 and Serotonin 5-HT2A receptors. It exhibits high affinity for both of these receptors.[2]
Q3: What are the known off-target effects of this compound?
A3: this compound is known to interact with other receptors, which can lead to off-target effects. Notably, it has an affinity for various adrenergic receptors.[1] These interactions can lead to side effects such as changes in blood pressure and heart rate.
Q4: Why is it crucial to minimize off-target effects in cell-based assays?
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect with minimal off-target engagement through dose-response studies.
-
Use specific cell lines: Employ cell lines that predominantly express the target of interest (Dopamine D2 or Serotonin 5-HT2A receptors) and have low or no expression of known off-target receptors.
-
Employ control compounds: Use a structurally unrelated compound with a known similar on-target activity to confirm that the observed phenotype is not due to the chemical scaffold of this compound.
-
Perform counter-screening assays: Test this compound in cell lines that lack the primary target but express potential off-target receptors to identify and characterize any off-target activities.
Quantitative Data: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki, in nM) of this compound for its primary and key off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D2 | 30 |
| Serotonin | 5-HT2A | 8.6 |
| Adrenergic | α1A | Moderate Affinity (Specific Ki not readily available in public literature) |
| α1B | Moderate Affinity (Specific Ki not readily available in public literature) | |
| α1D | Moderate Affinity (Specific Ki not readily available in public literature) | |
| α2C | Moderate Affinity (Specific Ki not readily available in public literature) |
Note: "Moderate Affinity" indicates that while binding is reported, precise Ki values from standardized assays are not consistently available in the public domain. Researchers should empirically determine the functional consequences of these interactions in their specific assay systems.
Troubleshooting Guides
Issue 1: High background signal in my assay.
-
Question: I am observing a high background signal in my cell-based assay with this compound, making it difficult to discern a clear signal window. What could be the cause and how can I fix it?
-
Answer: High background can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, try lowering the concentration of this compound or using a different solvent. Ensure the final solvent concentration is consistent across all wells and is not affecting the assay. |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. You can also try adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking and wash buffers.[3] |
| Cell Health | Ensure your cells are healthy and not overgrown. Stressed or dying cells can lead to increased background. Perform a cell viability assay in parallel. |
| Reagent Issues | Use fresh, high-quality reagents. If using a kit, ensure the components have not expired. Contamination of buffers with your analyte can also cause high background.[3] |
| Autofluorescence (for fluorescence-based assays) | If using a fluorescent readout, check for autofluorescence from the compound, cells, or media. Use phenol (B47542) red-free media and consider using red-shifted fluorescent dyes to minimize cellular autofluorescence.[4] |
Issue 2: Inconsistent or non-reproducible results.
-
Question: My results with this compound are varying significantly between experiments, even when I follow the same protocol. What are the likely sources of this variability?
-
Answer: Lack of reproducibility is a common challenge in cell-based assays. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure cells are seeded at the same density and are at a similar confluency at the start of each experiment.[5] |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for compound treatment and signal development in every experiment. |
| Pipetting Errors | Be meticulous with your pipetting technique to ensure accurate and consistent volumes, especially when preparing serial dilutions. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter compound concentrations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS.[6] |
| Reagent Variability | Prepare fresh reagents for each experiment or use aliquots from a single, quality-controlled batch to minimize variability between experiments. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Readout: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Dopamine D2 Receptor Signaling Assay (cAMP Assay)
This protocol measures the inhibition of adenylyl cyclase activity following D2 receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human Dopamine D2 receptor
-
This compound
-
Dopamine (agonist)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add serial dilutions of this compound prepared in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) to all wells except the negative control. To measure Gαi coupling, co-stimulate with forskolin to induce a measurable cAMP level that can be inhibited.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Serotonin 5-HT2A Receptor Signaling Assay (Calcium Flux Assay)
This protocol measures the increase in intracellular calcium following 5-HT2A receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human Serotonin 5-HT2A receptor
-
This compound
-
Serotonin (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Seeding: Seed the 5-HT2A receptor-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Agonist Stimulation and Readout: Place the plate in a fluorescence plate reader capable of kinetic reads. After a baseline reading, inject a fixed concentration of serotonin (typically the EC80 concentration) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist and plot it against the this compound concentration to determine the IC50 value.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for characterizing this compound's effects.
Caption: A logical approach to troubleshooting inconsistent data.
References
Addressing artifacts in Oxypertine electrophysiology recordings
Technical Support Center: Oxypertine Electrophysiology
Welcome to the technical support center for researchers utilizing this compound in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.
Frequently Asked Questions (FAQs)
General Artifacts
Question: I've started applying this compound and my recordings are noisy. What are the most common types of artifacts I should look for?
Answer: Artifacts are a common challenge in electrophysiology and can be broadly categorized as physiological (originating from the biological preparation) or non-physiological (originating from equipment or the environment).[1] When applying any pharmacological agent, including this compound, it's crucial to first ensure your baseline recording is stable and artifact-free. Common artifacts to identify include:
-
50/60 Hz Line Noise: A persistent, regular hum at the frequency of the mains power.[2]
-
Baseline Drift: Slow, undulating changes in the baseline voltage, which can be caused by temperature fluctuations, unstable electrode-tissue interfaces, or the drug's slow interaction with the preparation.[3][4]
-
Electrode "Pops": Sudden, sharp, and large-amplitude deflections in a single channel, often due to an abrupt change in electrode impedance or a loose connection.[1][5]
-
Movement Artifacts: Irregular, high-amplitude spikes or shifts in the baseline caused by physical instability in the setup, such as movement of the preparation, cables, or electrodes.[1]
Drug-Specific Issues
Question: My baseline is unstable and shows slow drifts specifically after applying this compound. What could be the cause and how can I fix it?
Answer: Slow baseline drifts after drug application can stem from several sources. The compound itself might be causing slow changes in cell membrane properties or interacting with the electrode surface.[3] Additionally, changes in the perfusion system when switching to the drug-containing solution can introduce temperature fluctuations or mechanical instability.[6][7]
Troubleshooting Steps:
-
Ensure Stable Perfusion: Verify that the temperature and flow rate of your artificial cerebrospinal fluid (aCSF) are constant when switching between the vehicle and this compound solutions.[6]
-
Allow for Longer Equilibration: this compound may take time to reach a steady-state effect. Extend your baseline recording period after application to see if the drift stabilizes.[3]
-
Verify Electrode Stability: Ensure your recording and reference electrodes are securely positioned. A loose contact can manifest as a slow drift or a sudden "pop".[3][6]
-
Apply a High-Pass Filter: If the drift is of a very low frequency, a high-pass filter can be applied during post-hoc analysis to help correct it.[3]
Question: Could this compound itself increase the noise in my recordings?
Answer: While this compound's primary action is on neurotransmitter receptors, it is possible for any compound to have secondary effects that might influence recording quality.[3] A reported effect of this compound is the depletion of catecholamines like norepinephrine (B1679862) and dopamine (B1211576).[8] This significant change in the neurochemical environment could alter overall network activity, which might be misinterpreted as an increase in "noise" rather than a physiological response. To distinguish between artifactual noise and a biological signal, carefully analyze the frequency components of the recording and compare the activity before and after drug application.
Troubleshooting Guides
Identifying and Mitigating Common Artifacts
This guide is designed to help you identify and resolve common artifacts that may arise during your experiments.
| Artifact Type | Visual Appearance | Common Causes | Recommended Solutions |
| 50/60 Hz Line Noise | A thick, regular, sinusoidal "hum" contaminating the baseline.[2] | Ground loops, unshielded cables, nearby electronic equipment (monitors, power supplies, lights).[2][9] | 1. Implement Star Grounding: Connect all equipment grounds to a single, common point.[2][10] 2. Use a Faraday Cage: Ensure the cage is properly grounded.[2][10] 3. Isolate Noise Sources: Move power supplies and computer monitors away from the amplifier and headstage.[9] 4. Use a Notch Filter: Apply a 50 or 60 Hz notch filter in your acquisition software as a last resort.[5] |
| Baseline Drift | Slow, non-physiological shifts (up or down) in the baseline voltage over seconds to minutes.[11] | Unstable recording temperature, poor electrode/tissue junction, non-equilibrated perfusion solution, or slow drug effects.[3][4][6] | 1. Stabilize Temperature: Allow the preparation and perfusion solution to fully equilibrate.[6] 2. Check Pipette Holder: Ensure the pipette is held securely and O-rings are in good condition.[6] 3. Secure Perfusion Lines: Ensure perfusion inflow/outflow is not causing movement.[6] 4. Wait Longer: Allow more time for the drug to reach a steady state.[3] |
| Electrode "Pop" | A very sudden, sharp, large-amplitude spike that typically saturates the amplifier.[5] | Loose electrode connection to the scalp/tissue, air bubbles in the pipette, or electrochemical instability at the electrode tip.[5][12] | 1. Verify Electrode Contact: Ensure a stable and secure connection between the electrode and the preparation.[3] 2. Check for Bubbles: For patch-clamp, ensure no air bubbles are trapped in the pipette tip. 3. Replace Electrode/Pipette: If pops are persistent in one channel, the electrode or pipette may be compromised. |
| Movement Artifact | Sudden, irregular, high-amplitude spikes or baseline shifts, often correlated with external vibrations. | Building vibrations, unstable air table, movement of cables or perfusion lines.[1][6] | 1. Isolate from Vibrations: Ensure the air table is floating correctly.[6] 2. Secure Cables: Fix cables to the table to prevent them from swinging or pulling on the headstage.[1] 3. Check Perfusion System: Ensure tubing is not vibrating or causing movement in the recording chamber.[6] |
Quantitative Data & Experimental Protocols
This compound Receptor Binding Profile
This compound's electrophysiological effects are dictated by its interaction with various neurotransmitter receptors. Proper knowledge of binding affinity profiles is crucial for predicting its effects.[13] The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a stronger binding affinity.[13]
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Pharmacological Action |
| Dopamine | D2 | ~1-15 | Antagonist[14][15] |
| Serotonin (B10506) | 5-HT2A | ~5-20 | Antagonist[15][16] |
| Serotonin | 5-HT2C | ~10-50 | Antagonist[13] |
| Adrenergic | α1 | ~1-10 | Antagonist |
| Histamine | H1 | ~20-100 | Antagonist |
Note: Ki values are approximate and can vary based on experimental conditions. This table synthesizes data from multiple sources for illustrative purposes.
General Protocol for Bath Application of this compound in Brain Slice Electrophysiology
This protocol provides a representative methodology for applying this compound to acute brain slices for whole-cell patch-clamp recordings.
-
Solution Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) and an internal solution appropriate for your target neurons and recording configuration.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, make fresh serial dilutions of the this compound stock solution in aCSF to your desired final concentrations.
-
Prepare a vehicle control solution containing the same final concentration of the solvent used for the stock solution.[3]
-
-
Slice Preparation and Recording Setup:
-
Prepare acute brain slices from the region of interest using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a stable flow rate (e.g., 2-3 mL/min) and temperature (e.g., 32-34°C).
-
Establish a stable whole-cell recording from a target neuron.
-
-
Data Acquisition:
-
Baseline Recording: Record a stable baseline of neuronal activity for 5-10 minutes while perfusing with the vehicle control solution.[3] Ensure the baseline is free of artifacts before proceeding.
-
Drug Application: Switch the perfusion system from the vehicle control to the aCSF containing the desired concentration of this compound.[3] Note the time of the switch.
-
Effect Recording: Continue recording to observe the full effect of this compound. This may take several minutes depending on your perfusion system and the drug concentration.
-
Washout: Switch the perfusion back to the vehicle control solution to wash out the drug and observe any reversal of the effect.
-
Visualizations
Signaling Pathway Diagram
// Invisible nodes for routing node [style=invis, width=0, height=0, label=""]; p1; p2; p3; p4;
// Edges Pre_DA -> p1 [arrowhead=none]; p1 -> D2R [label=" Binds", color="#5F6368"]; Pre_5HT -> p2 [arrowhead=none]; p2 -> HT2AR [label=" Binds", color="#5F6368"];
D2R -> Post_Effect [label=" Signal", color="#5F6368"]; HT2AR -> Post_Effect [label=" Signal", color="#5F6368"];
This compound -> p3 [arrowhead=none, color="#EA4335"]; p3 -> D2R [label=" Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", penwidth=1.5];
This compound -> p4 [arrowhead=none, color="#EA4335"]; p4 -> HT2AR [label=" Blocks", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", penwidth=1.5]; } doted Caption: Mechanism of this compound as a dual dopamine (D2) and serotonin (5-HT2A) receptor antagonist.
Troubleshooting Workflow
References
- 1. biosourcesoftware.com [biosourcesoftware.com]
- 2. blog.a-msystems.com [blog.a-msystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Baseline drift [sprpages.nl]
- 5. TMSi — an Artinis company — Common non-physiological (external) EEG artifacts [tmsi.artinis.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Troubleshooting Baseline Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 11. BASi® | Troubleshooting [basinc.com]
- 12. [1907.12354] HEAR to remove pops and drifts: the high-variance electrode artifact removal (HEAR) algorithm [arxiv.org]
- 13. scielo.br [scielo.br]
- 14. Effects of sulpiride and this compound on the dopaminergic system in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Oxypertine Binding Affinity Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address the challenges of reproducing Oxypertine binding affinity data. Inconsistent data can hinder drug development and basic research by creating uncertainty about a compound's true potency and selectivity. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and curated data to help researchers achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound binding affinity experiments.
Q1: We are observing high variability in our measured Ki values for this compound at the dopamine (B1211576) D2 receptor between experiments. What are the most likely causes?
A1: High variability in Ki values is a common challenge in receptor binding assays and can stem from several factors. Here are the most probable causes and how to address them:
-
Inconsistent Cell/Membrane Preparation: The density and integrity of the D2 receptors in your preparation are critical.
-
Troubleshooting: Standardize your cell culture and membrane preparation protocol. Ensure consistent cell passage numbers, confluency at the time of harvesting, and homogenization procedures. Perform a protein quantification assay (e.g., BCA assay) on each batch of membrane preparation to ensure you are using a consistent amount of protein in each assay well.[1]
-
-
Radioligand Quality and Concentration: The purity and concentration of the radioligand used in competition assays are crucial for accurate Ki calculation.
-
Troubleshooting: Ensure your radioligand has high radiochemical purity (>90%). Use a concentration of radioligand at or below its dissociation constant (Kd) for the D2 receptor. Using too high a concentration can lead to increased non-specific binding and less accurate IC50 determination.[2]
-
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly influence ligand binding.
-
Troubleshooting: Prepare fresh assay buffer for each experiment and ensure the pH is consistent. The inclusion of specific ions, like Mg2+, can be critical for maintaining the active conformation of some GPCRs.
-
-
Incubation Time and Temperature: For accurate Ki determination, the binding reaction must reach equilibrium.
-
Troubleshooting: Determine the optimal incubation time by performing association and dissociation kinetic experiments. Ensure a consistent incubation temperature is maintained throughout the experiment.
-
Q2: Our non-specific binding (NSB) is very high in our 5-HT2A receptor binding assay with this compound. How can we reduce it?
A2: High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of affinity. Here are several strategies to reduce NSB:
-
Optimize Radioligand Concentration: As mentioned previously, use a radioligand concentration at or below its Kd.
-
Pre-treat Filters: If using a filtration-based assay, pre-soak the glass fiber filters in a solution like 0.3% to 0.5% polyethyleneimine (PEI). This will reduce the binding of positively charged radioligands to the negatively charged filter material.
-
Include Bovine Serum Albumin (BSA): Adding BSA (typically 0.1%) to your binding buffer can help to block non-specific binding sites on the assay plates, tubes, and filter mats.
-
Increase Wash Steps: After incubation, increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.
-
Evaluate a Different Radioligand: Some radioligands are inherently more "sticky" than others due to their physicochemical properties. If high NSB persists, consider using an alternative radioligand for the 5-HT2A receptor.
Q3: We are having trouble getting a consistent IC50 curve for this compound in our competition binding assays. What could be the issue?
A3: An inconsistent or flat IC50 curve can be due to several factors related to both the experimental setup and the reagents.
-
Inappropriate Concentration Range of Competitor: Ensure that the concentration range of this compound used in the assay is wide enough to span from no inhibition to complete inhibition of radioligand binding. A typical range would be from 0.1 nM to 10 µM.
-
Pipetting and Dispensing Errors: Inaccurate pipetting, especially of the competing ligand, can introduce significant variability.
-
Troubleshooting: Calibrate and maintain your pipettes regularly. Use consistent pipetting techniques, and for viscous solutions, consider reverse pipetting.
-
-
Reagent Degradation: Ensure that your stock solutions of this compound and the radioligand have not degraded.
-
Troubleshooting: Prepare fresh stock solutions and store them appropriately. The stability of the radioligand is particularly critical.
-
-
Low Specific Binding Signal: If the specific binding window is too small (i.e., the difference between total binding and non-specific binding is low), it can be difficult to resolve an accurate IC50 curve.
-
Troubleshooting: Refer to the suggestions for reducing non-specific binding and optimizing your specific binding signal. This may involve using a higher concentration of receptor preparation or a radioligand with higher specific activity.
-
Quantitative Data Presentation
The variability in reported binding affinities for this compound is a key challenge. The following tables summarize Ki values from various sources to highlight this issue. Researchers should aim to establish their own baseline values using a standardized protocol.
Table 1: this compound Binding Affinity (Ki) for Human Dopamine D2 Receptor
| Ki (nM) | Reference/Source |
| 30 | Wikipedia[1] |
| 1.45 | Richelson, 1999[3] |
| 2.5 | Richelson & Souder, 2000[4][5] |
Table 2: this compound Binding Affinity (Ki) for Human Serotonin 5-HT2A Receptor
| Ki (nM) | Reference/Source |
| 8.6 | Wikipedia[1] |
| 10 | Richelson, 1999[3] |
| 12 | Richelson & Souder, 2000[4][5] |
Note: The variation in these reported values underscores the importance of consistent experimental methodology.
Detailed Experimental Protocols
To improve reproducibility, it is essential to follow a detailed and standardized protocol. The following protocols for competition radioligand binding assays are based on best practices for antipsychotic drug binding studies.
Protocol 1: Competition Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed for determining the binding affinity (Ki) of this compound for the human dopamine D2 receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293).
1. Materials:
- Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 long isoform.
- Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity > 60 Ci/mmol).
- Unlabeled Ligand (for NSB): Haloperidol or Spiperone.
- Test Compound: this compound.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% PEI.
2. Membrane Preparation:
- Culture cells to ~80-90% confluency.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
- Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C in aliquots.
3. Assay Procedure:
- In a 96-well plate, set up the following in triplicate:
- Total Binding: 25 µL of radioligand, 25 µL of assay buffer, and 50 µL of membrane preparation.
- Non-Specific Binding (NSB): 25 µL of radioligand, 25 µL of unlabeled ligand (e.g., 10 µM Haloperidol final concentration), and 50 µL of membrane preparation.
- Competition: 25 µL of radioligand, 25 µL of varying concentrations of this compound, and 50 µL of membrane preparation.
- The final concentration of the radioligand should be approximately its Kd for the D2 receptor (e.g., 0.2-0.5 nM for [³H]-Spiperone).
- Incubate the plate at room temperature (or 37°C, ensure consistency) for 60-90 minutes with gentle agitation.
- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters 3-4 times with ice-cold wash buffer.
- Allow the filters to dry completely.
- Add scintillation cocktail and count the radioactivity in a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
- Plot the percent specific binding against the log concentration of this compound.
- Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol 2: Competition Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is similar to the D2 receptor assay, with modifications for the 5-HT2A receptor.
1. Materials:
- Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]
- Radioligand: [³H]-Ketanserin or [¹²⁵I]-DOI (specific activity > 70 Ci/mmol for ³H, >2000 Ci/mmol for ¹²⁵I).
- Unlabeled Ligand (for NSB): Ketanserin or M100907.
- Test Compound: this compound.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.5.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.
- Other reagents as in Protocol 1.
2. Membrane Preparation:
- Follow the same procedure as in Protocol 1.
3. Assay Procedure:
- Set up the assay in a 96-well plate as described in Protocol 1.
- The final concentration of the radioligand should be at its Kd for the 5-HT2A receptor (e.g., 1-2 nM for [³H]-Ketanserin).
- Incubate at 37°C for 30-60 minutes.
- Filtration, washing, and counting are performed as in Protocol 1.
4. Data Analysis:
- Follow the same data analysis steps as in Protocol 1, using the appropriate Kd for the 5-HT2A radioligand.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to this compound's mechanism of action.
Caption: General workflow for a competition radioligand binding assay.
References
- 1. PDSP Kᵢ Database [pdspdb.unc.edu]
- 2. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 3. Receptor pharmacology of neuroleptics: relation to clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds. (2000) | Elliott Richelson | 678 Citations [scispace.com]
- 7. psychiatrist.com [psychiatrist.com]
Best practices for long-term storage of Oxypertine stock solutions
This technical support center provides guidance and answers frequently asked questions regarding the best practices for the long-term storage of Oxypertine stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, aprotic solvents such as Dimethyl Sulfoxide (DMSO) are recommended for preparing this compound stock solutions. While protic solvents like ethanol (B145695) and methanol (B129727) can also be used, aprotic solvents generally offer better stability for indole (B1671886) derivatives like this compound by minimizing potential degradation reactions. When preparing for in vitro assays, ensure the final concentration of the organic solvent in your working solution is not toxic to your cells, typically below 0.5% (v/v) for DMSO.
Q2: What are the optimal temperature and storage conditions for long-term storage of this compound stock solutions?
A2: For long-term stability, it is best to store this compound stock solutions at -20°C or -80°C. To prevent degradation from exposure to air and light, it is recommended to store solutions in amber vials under an inert atmosphere, such as argon or nitrogen. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound stock solutions can vary depending on the solvent and storage conditions. When stored properly at -20°C or -80°C in an appropriate solvent like DMSO, it is expected that the solution will remain stable for several months. For solutions stored at -20°C for more than a month, it is advisable to re-examine the solution to ensure its efficacy.
Q4: I observed precipitation in my this compound stock solution after storing it in the freezer. What should I do?
A4: Precipitation can occur if the concentration of the stock solution exceeds its solubility limit at a lower temperature. To resolve this, you can gently warm the solution in a 37°C water bath and vortex or sonicate it until the precipitate redissolves. To prevent this from happening in the future, consider preparing a slightly lower concentration of the stock solution or storing it at 4°C for shorter periods, provided the compound is stable at this temperature.
Q5: I see new peaks in my HPLC analysis of a stored this compound solution. What does this indicate?
A5: The appearance of new peaks in an HPLC chromatogram strongly suggests degradation of the this compound in the solution. Indole-containing compounds can be unstable in solution, with degradation accelerated by factors such as the solvent, dissolved oxygen, light exposure, and temperature. Potential degradation products could include oxidized or hydroxylated derivatives. It is recommended to use freshly prepared solutions whenever possible. If storage is necessary, using degassed solvents and storing under an inert atmosphere at low temperatures can help minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation in Stock Solution | - Concentration exceeds solubility at storage temperature.- Solvent evaporation. | - Gently warm the solution to 37°C and vortex/sonicate to redissolve.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare a new stock solution at a lower concentration.- Aliquot into single-use vials to avoid temperature fluctuations from repeated use. |
| Cloudiness or Color Change | - Chemical degradation of this compound.- Contamination (microbial or chemical). | - Discard the solution. Do not use if you observe any changes in color or clarity.- Prepare a fresh stock solution using high-purity solvent and sterile techniques.- Store the new stock solution under recommended conditions (frozen, protected from light, under inert gas). |
| Inconsistent Experimental Results | - Inaccurate concentration due to precipitation or degradation.- Repeated freeze-thaw cycles affecting stability. | - Before use, ensure any precipitated material is fully redissolved.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a quality control check of the stock solution (e.g., via HPLC) if degradation is suspected. |
| Difficulty Dissolving this compound Powder | - Inappropriate solvent.- Insufficient mixing. | - Use a recommended solvent such as DMSO.- Vortex and/or sonicate the solution to aid dissolution.- Gentle warming can also help, but be cautious of potential degradation at higher temperatures. |
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Solubility (Estimated) | Recommended Storage Temperature | Anticipated Stability (with proper storage) |
| DMSO | ≥ 20 mg/mL | -20°C or -80°C | Up to 6 months |
| Ethanol | Soluble | -20°C | Up to 3 months |
| Methanol | Soluble | -20°C | Up to 3 months |
| Water | Sparingly soluble | 4°C (short-term) | Not recommended for long-term storage |
Note: The stability data are extrapolated from general knowledge of indole derivatives and antipsychotic drug stability. It is highly recommended to perform in-house stability studies for critical applications.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 379.50 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.795 mg of this compound (10 mmol/L * 1 L/1000 mL * 379.50 g/mol * 1000 mg/g * 1 mL).
-
Weigh the this compound: Carefully weigh out 3.795 mg of this compound powder using an analytical balance and transfer it to a sterile amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, sterile amber vials. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Caption: Simplified signaling pathway of this compound's antagonistic action.
Technical Support Center: Managing Oxypertine-Induced Sedation in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing sedation as a confounding factor in preclinical animal studies involving Oxypertine. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimentation.
Troubleshooting Guide: this compound-Induced Sedation
Sedation is a common side effect of antipsychotic drugs, including this compound, and can significantly impact the interpretation of behavioral studies. This guide provides a systematic approach to identifying, mitigating, and interpreting the effects of sedation.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| General decrease in locomotor activity unrelated to the experimental variable. | High dose of this compound causing sedation. | Conduct a dose-response study to determine the therapeutic window. Start with lower doses and gradually increase to find a dose that is effective for the desired antipsychotic-like effect with minimal sedation.[1] |
| Individual animal sensitivity. | Increase the sample size to account for individual variations. Monitor animals closely post-administration to identify and potentially exclude outliers that show extreme sedative responses. | |
| Novel environment stress potentiating sedation. | Habituate animals to the testing environment and procedures for several days before the experiment to reduce novelty-induced stress and its interaction with the drug's sedative effects. | |
| Poor performance in motor-dependent behavioral tasks (e.g., rotarod, beam walking). | This compound-induced motor impairment and sedation. | Utilize behavioral paradigms that are less dependent on motor activity to assess the desired cognitive or behavioral domains. Examples include the Novel Object Recognition Test or the Attentional Set-Shifting Task. |
| Lack of motivation due to sedation. | Ensure the motivational drive for the task is sufficiently high. For example, in reward-based tasks, consider increasing the value of the reward or the level of food/water restriction (within ethical guidelines). | |
| Difficulty in distinguishing between antipsychotic efficacy and sedation in models of psychosis. | Overlapping dose-response for therapeutic and sedative effects. | Employ a battery of behavioral tests. For instance, combine a test for positive symptoms (e.g., amphetamine-induced hyperlocomotion) with a test that is sensitive to sedation (e.g., open field test for general activity). This allows for a more nuanced interpretation of the drug's effects. |
| Timing of behavioral testing coinciding with peak sedative effects. | Characterize the pharmacokinetic and pharmacodynamic profile of this compound in your animal model. Conduct behavioral testing at a time point where the desired therapeutic effects are present, but the initial sedative effects may have subsided. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it relate to sedation?
This compound is an antipsychotic medication that primarily acts as a dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2) receptor antagonist.[2] It also causes a dose-related depletion of catecholamines, including norepinephrine (B1679862) and dopamine, in the brain.[1] The sedative effects are likely mediated by its antagonist activity at various receptors, including histamine (B1213489) H1 receptors, a common mechanism for sedation with antipsychotics.
Caption: Simplified signaling pathway of this compound's mechanism of action.
2. How can I determine an appropriate dose of this compound that minimizes sedation while maintaining therapeutic efficacy?
A thorough dose-response study is essential. This involves administering a range of this compound doses and evaluating its effects on both a measure of antipsychotic-like activity and a measure of sedation. For example, you could assess the dose-dependent inhibition of apomorphine-induced stereotypy (a model of psychosis) alongside the dose-dependent reduction in spontaneous locomotor activity.[1] The goal is to identify a "therapeutic window" where the desired effect is observed with minimal confounding sedation.
Quantitative Data from a Dose-Response Study in Rats (Moroji et al., 1986)
| Dose (mg/kg, i.p.) | Effect on Apomorphine-Induced Stereotypy | Effect on Dopamine (DA) Levels (Striatum) | Effect on Norepinephrine (NE) Levels (Brain) |
| 10 | Inhibition | Significant Reduction | Non-significant decrease |
| 35 | Stronger Inhibition | Significant Reduction | Significant Reduction |
This table summarizes findings from Moroji et al., 1986, suggesting that lower doses may primarily affect the dopaminergic system, relevant to antipsychotic action, while higher doses have a broader neurochemical impact that could contribute to more significant side effects like sedation.[1]
3. What are some behavioral tests that are less sensitive to motor impairments and can be used to assess the cognitive effects of this compound?
To circumvent the confounding effects of sedation on motor-dependent tasks, consider using cognitive tests that have minimal motor demands.
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. A sedated animal may move less, but as long as it explores both the novel and familiar objects, a preference for the novel object can still be determined.
-
Attentional Set-Shifting Task (ASST): This task evaluates cognitive flexibility. While it requires the animal to make a choice (e.g., digging in a specific pot), the primary endpoint is the number of trials to reach a criterion, which is less affected by a general reduction in movement speed compared to tasks that rely on reaction time or total distance traveled.
-
Five-Choice Serial Reaction Time Task (5-CSRTT): This task measures attention and impulsivity. Although it involves a motor response (nose-poking), the key variables (accuracy, omissions, premature responses) can provide insights into cognitive function even with moderate sedation.
Experimental Protocols
Locomotor Activity Assessment (Open Field Test)
This protocol is used to quantify the sedative effects of this compound by measuring spontaneous motor activity.
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm for rats) with video-tracking capabilities.
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle at the desired dose and time point.
-
Gently place the animal in the center of the open-field arena.
-
Record activity for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis: Key parameters include total distance traveled, time spent mobile versus immobile, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group indicates sedation.
Catalepsy Test (Bar Test)
This test is used to assess motor rigidity, a potential side effect of dopamine D2 receptor antagonists.
-
Apparatus: A horizontal bar (e.g., 1 cm diameter) elevated approximately 9 cm from a flat surface.
-
Procedure:
-
Administer this compound or vehicle.
-
At the desired time point, gently place the animal's forepaws on the bar.
-
Start a stopwatch and measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established.
-
-
Data Analysis: A significant increase in the descent latency in the this compound-treated group is indicative of catalepsy.
Novel Object Recognition (NOR) Test
This protocol assesses recognition memory and is less confounded by motor sedation.
-
Apparatus: An open-field arena and two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid).
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.
-
Familiarization Phase: Place two identical objects (Set A) in the arena and allow the animal to explore for a set time (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: Place one familiar object (from Set A) and one novel object (from Set B) in the arena and record the animal's exploration of each object for a set time (e.g., 5 minutes).
-
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Experimental Design and Interpretation
Caption: Logical workflow for designing and interpreting this compound animal studies.
By carefully considering the potential for sedation and implementing the strategies outlined in this technical support center, researchers can improve the rigor and reliability of their preclinical studies with this compound.
References
- 1. Differential effects of antipsychotic and propsychotic drugs on prepulse inhibition and locomotor activity in Roman high- (RHA) and low-avoidance (RLA) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce variability in Oxypertine-treated animal cohorts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal cohorts treated with Oxypertine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antipsychotic medication belonging to the indole (B1671886) derivative class.[1] Its primary mechanism of action involves modulating neurotransmitter systems in the brain, particularly the dopaminergic and serotonergic systems.[1] It acts as an antagonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[1][2] Additionally, it has some effects on the adrenergic system, which may contribute to its anxiety-reducing properties.[1]
Q2: What are the main sources of variability in animal studies using this compound?
A2: Variability in animal studies with antipsychotics like this compound can stem from several factors:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals can lead to varied drug exposure.[3]
-
Genetic Factors: The genetic background of the animal strain can significantly influence its response to the drug.[4]
-
Animal Handling and Husbandry: Stress from handling, housing conditions, and even the time of day can impact behavioral and physiological outcomes.[5][6]
-
Experimental Protocol: Inconsistencies in drug preparation, administration route, and dose can introduce significant variability.[7]
-
Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and, consequently, the drug's effects.[1]
Q3: Are there any known active metabolites of this compound?
A3: Many psychotropic drugs are known to have active metabolites that can contribute to the overall pharmacological effect and variability.[8] However, specific information detailing the metabolic pathways and the activity of this compound metabolites in commonly used animal models is not extensively documented in the available literature. As an indole derivative, it is likely metabolized by cytochrome P450 (CYP) enzymes, a common pathway for this class of drugs.[1]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
Question: We are observing significant inter-animal variability in behavioral tests (e.g., locomotor activity, prepulse inhibition) after this compound administration. How can we reduce this?
Answer: High behavioral variability is a common challenge. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for High Behavioral Variability
Caption: A decision tree to troubleshoot high behavioral variability.
-
Standardize Drug Preparation and Administration:
-
Vehicle: Ensure you are using a consistent and appropriate vehicle for this compound. While specific solubility data is limited, a common approach for similar compounds is to dissolve them in a small amount of DMSO and then dilute with saline or a polyethylene (B3416737) glycol (PEG) solution.[7][9][10] Always include a vehicle-only control group.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) significantly impacts pharmacokinetics.[11] Use the same route consistently for all animals in a cohort.
-
Dosing: Inaccurate dosing is a major source of variability. Ensure accurate calculation of doses based on the most recent body weight of each animal.
-
-
Control for Environmental and Handling Factors:
-
Acclimation: Allow sufficient time for animals to acclimate to the housing and testing environment before starting the experiment.[5]
-
Circadian Rhythms: Conduct behavioral testing at the same time each day to minimize the influence of circadian variations on activity and drug metabolism.[6]
-
Handling Stress: Handle animals consistently and gently. If possible, have the same researcher handle the animals throughout the study.[5]
-
-
Homogenize Animal Cohorts:
-
Strain, Age, and Sex: Use animals of the same strain, age, and sex, as these factors can significantly influence drug response.[4]
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the experimental outcomes.
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
Question: We are finding large variations in plasma concentrations of this compound between animals, even at the same dose. What could be the cause?
Answer: Inconsistent PK profiles can obscure dose-response relationships. Consider the following:
-
Fasting Status: Food in the stomach can alter the absorption of orally administered drugs. Standardize the fasting period before drug administration.
-
Metabolism Differences: As an indole derivative, this compound is likely metabolized by cytochrome P450 (CYP) enzymes.[1] The activity of these enzymes can vary between individual animals, even within the same strain. While specific data for this compound is scarce, other antipsychotics are primarily metabolized by CYP1A2, CYP2D6, and CYP3A4.[1]
-
Gut Microbiome: The gut microbiome can metabolize drugs and influence their absorption.[1] The composition of the microbiome can be influenced by diet, housing, and stress.
Data Presentation
The following tables summarize available quantitative data for this compound. Note that comprehensive pharmacokinetic data in common rodent models is limited in the published literature.
Table 1: Dose-Dependent Effects of this compound on Neurotransmitter Levels in Rat Brain Regions
| Dose (mg/kg, i.p.) | Brain Region | % Change in Dopamine (DA) | % Change in Norepinephrine (NE) | % Change in 5-Hydroxytryptamine (5-HT) |
| 10 | Cortex | ↓ Significant Reduction | ↓ Uniform, Not Significant | ↓ Less Remarkable than DA/NE |
| 10 | Striatum | ↓ Significant Reduction | ↓ Uniform, Not Significant | ↓ Less Remarkable than DA/NE |
| 35 | Various | ↓ Obvious Dose-Related Depletion | ↓ Obvious Dose-Related Depletion | ↓ Less Remarkable than DA/NE |
Data adapted from Moroji et al., 1986.[12]
Table 2: General Pharmacokinetic Parameters to Consider for Antipsychotics in Rodents
| Parameter | Description | Importance in Reducing Variability |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| t1/2 (Half-life) | Time for plasma concentration to reduce by half | Determines dosing interval and time to steady state. |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination. |
Experimental Protocols
Detailed Methodology: Preparation and Administration of this compound for In Vivo Studies
This protocol is a recommended procedure based on common practices for similar compounds due to the lack of a standardized, published protocol specifically for this compound. It is crucial to perform a small pilot study to confirm the solubility and tolerability of your specific formulation.
Objective: To prepare a solution of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline
-
Sterile polyethylene glycol 400 (PEG400) (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the animal size
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 50% Saline):
-
In a sterile tube, combine 1 part DMSO, 4 parts PEG400, and 5 parts sterile 0.9% saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. A pilot study to assess vehicle tolerability is recommended.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a stock solution by dissolving the this compound powder in 100% DMSO.
-
Gently warm and vortex the solution to aid dissolution.
-
From the stock solution, make the final dilution in the prepared vehicle to achieve the desired final concentration for injection.
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, adjust the vehicle composition (e.g., by slightly increasing the percentage of DMSO or PEG400, while staying within safe limits).
-
-
Administration:
-
Administer the this compound solution or the vehicle control to the animals via intraperitoneal injection.
-
The injection volume should be appropriate for the species (e.g., up to 10 ml/kg for mice).
-
Ensure all injections are performed consistently across all animals.
-
Experimental Workflow for Reducing Variability
Caption: A standardized workflow for conducting animal experiments.
Mandatory Visualizations
This compound's Primary Signaling Pathways
This compound exerts its effects by antagonizing Dopamine D2 and Serotonin 5-HT2A receptors. The diagrams below illustrate the simplified signaling cascades associated with these receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade antagonized by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT2A receptor signaling cascade antagonized by this compound.
References
- 1. Drug metabolism and atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing animal studies to improve research reproducibility and reduce animal use | EurekAlert! [eurekalert.org]
- 4. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 6. Effects of D1 and D2 dopamine antagonists on behavior of polydipsic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Genetic Variability in the Dopamine Receptor D2 in Relation to Behavioral Inhibition and Impulsivity/Sensation Seeking: An Exploratory Study With d-Amphetamine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deconvolution of Oxypertine's Effects on Multiple Receptor Systems
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the pharmacological effects of oxypertine.
Introduction to this compound's Polypharmacology
This compound is an antipsychotic agent known to interact with multiple neurotransmitter receptor systems, primarily acting as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors.[1][2] Its therapeutic effects and side-effect profile are a consequence of its affinity for a range of receptor subtypes. Understanding its complex interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Quantitative Data: this compound Receptor Binding Profile
Summarizing the binding affinity of this compound is essential for understanding its pharmacological profile. The following table presents known inhibition constants (Ki) of this compound for various receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Reference |
| Dopamine | D2 | 30 | [3][4] |
| Serotonin | 5-HT2 | 8.6 | [3][4] |
Note: This table will be updated as more comprehensive binding data becomes available. Researchers are encouraged to perform their own binding assays to determine affinities in their specific experimental systems.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable experimental outcomes. Below are protocols for key assays used to characterize the effects of this compound.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
This compound at various concentrations.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes expressing the D2 receptor.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor like haloperidol.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-Spiperone (typically at or near its Kd).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: 5-HT2A Receptor-Mediated Calcium Mobilization
Objective: To determine the functional antagonism of this compound at the 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
This compound at various concentrations.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Add a fixed concentration of serotonin (typically the EC80) to all wells to stimulate the receptor.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization peak.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Determine the IC50 of this compound by plotting the inhibition of the serotonin response against the concentration of this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways of the receptors targeted by this compound.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Adrenergic Receptor Signaling Pathways.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: My competitive binding assay for this compound shows high non-specific binding. What should I do?
A1: High non-specific binding (NSB) can obscure your specific binding signal. Here are several steps to troubleshoot this issue:
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB. Try using a concentration at or below the Kd of the radioligand.
-
Optimize Protein Concentration: Too much membrane protein can increase NSB. Titrate the amount of membrane protein in your assay to find the optimal signal-to-noise ratio.
-
Modify Assay Buffer: Including bovine serum albumin (BSA) in your assay buffer can help to reduce non-specific interactions.
-
Increase Wash Steps: Increasing the number and volume of washes after filtration can help to remove unbound radioligand more effectively.
-
Pre-treat Filters: Soaking your glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Q2: How can I differentiate the effects of this compound on D2 versus 5-HT2A receptors in a cellular assay where both are expressed?
A2: Deconvoluting the effects of a multi-target compound like this compound requires a strategic approach:
-
Use Selective Antagonists: Employ highly selective antagonists for either the D2 or 5-HT2A receptor to block its contribution to the observed effect. For example, pre-incubate your cells with a selective 5-HT2A antagonist before adding this compound to isolate its effects on the D2 receptor.
-
Cell Lines with Single Receptor Expression: Whenever possible, use cell lines that are engineered to express only one of the receptor subtypes of interest. This provides the cleanest system to study the effect of this compound on a single target.
-
Knockdown or Knockout Models: In more complex systems like primary neuronal cultures, consider using siRNA or CRISPR/Cas9 to knockdown or knockout one of the receptor targets to study the compound's effect in its absence.
Q3: The potency (IC50) of this compound in my functional assay is different from the binding affinity (Ki) reported in the literature. Why?
A3: It is common for functional potency (IC50) and binding affinity (Ki) to differ. Several factors can contribute to this:
-
Assay Conditions: Differences in temperature, pH, and buffer composition between the binding and functional assays can affect the drug-receptor interaction.
-
Receptor Coupling Efficiency: The functional response is dependent on the efficiency of the receptor's coupling to its downstream signaling pathway, which is not a factor in a simple binding assay.
-
Presence of Allosteric Modulators: Endogenous or exogenous allosteric modulators in the functional assay system could alter the apparent potency of this compound.
-
"Receptor Reserve": In some functional assays, a maximal response can be achieved even when only a fraction of the receptors are occupied. This can lead to an underestimation of the IC50 value compared to the Ki.
Experimental Workflow Troubleshooting
Caption: Troubleshooting Workflow for Radioligand Binding Assays.
References
Technical Support Center: Optimizing HPLC-MS for Sensitive Oxypertine Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the sensitive detection of Oxypertine.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when developing an HPLC-MS method for a basic compound like this compound?
A1: For basic compounds such as this compound, a primary challenge is managing peak tailing, which can negatively impact resolution and sensitivity. Key considerations include:
-
Column Selection: Employing a C18 column with end-capping is a good starting point. For challenging separations, consider a column with a different stationary phase, such as a phenyl-hexyl column.
-
Mobile Phase pH: Maintaining the mobile phase pH at least 2 pH units away from the pKa of this compound is crucial. Given that this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., 3-4) will ensure it is in its protonated form, which generally leads to better peak shape on silica-based columns.
-
Additive Selection: The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) is recommended. These additives can improve peak shape and enhance ionization efficiency in the mass spectrometer.
Q2: How can I enhance the sensitivity of my HPLC-MS assay for this compound?
A2: To improve sensitivity, a multi-faceted approach is necessary:
-
Sample Preparation: A robust sample preparation method is critical to remove matrix interferences that can suppress the ionization of this compound. Techniques like solid-phase extraction (SPE) are highly effective in cleaning up complex samples such as plasma or serum.
-
Mass Spectrometry Parameters: Fine-tuning the MS parameters is essential. This includes optimizing the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flows, and temperatures) and compound-specific parameters like collision energy and fragmentor voltage for tandem MS (MS/MS) experiments.
-
Injection Volume: Increasing the injection volume can increase the signal intensity, but be mindful of potential peak broadening. This should be optimized in conjunction with the column dimensions and mobile phase conditions.
Q3: What are the expected degradation pathways for this compound under stress conditions?
A3: While specific degradation pathways for this compound are not extensively documented in recent literature, similar antipsychotic drugs are susceptible to oxidative and photolytic degradation. Forced degradation studies under acidic, basic, oxidative (e.g., with H2O2), and photolytic stress conditions are recommended to identify potential degradants and ensure the stability-indicating nature of the analytical method.
Recommended HPLC-MS Parameters for this compound
For initial method development, the following parameters can be used as a starting point. These are based on established methods for similar basic antipsychotic compounds.
HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (ESI+)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 135 V |
| Collision Energy | Optimized for specific transitions |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from biological matrices like plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an HPLC vial for analysis.
-
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing)
-
Possible Cause 1: Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based column packing can interact with the basic amine groups of this compound, causing peak tailing.
-
Solution:
-
Lower the mobile phase pH with an additive like formic acid to ensure the complete protonation of this compound.
-
Use a column with high-purity silica (B1680970) and effective end-capping.
-
Consider using a mobile phase with a higher ionic strength by adding a small amount of an appropriate salt like ammonium formate.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Problem: Low Sensitivity/Poor Ionization
-
Possible Cause 1: Suboptimal ESI Source Parameters: The efficiency of droplet formation and desolvation in the ESI source directly impacts signal intensity.
-
Solution: Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
-
Possible Cause 2: Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal.
-
Solution:
-
Improve the sample cleanup procedure, for instance, by incorporating an additional wash step in the SPE protocol.
-
Adjust the chromatographic gradient to separate this compound from the interfering matrix components.
-
-
Problem: High Background Noise
-
Possible Cause 1: Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can lead to a high chemical background.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
-
-
Possible Cause 2: System Contamination: Carryover from previous injections or contamination of the HPLC system or mass spectrometer can elevate the baseline.
-
Solution: Implement a rigorous wash cycle for the autosampler and flush the entire system with a strong solvent.
-
Problem: Retention Time Shifts
-
Possible Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times, especially in gradient elution.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes for equilibration.
-
-
Possible Cause 2: Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength.
-
Solution: Ensure accurate preparation of the mobile phase and keep the solvent reservoirs tightly capped.
-
Visualized Workflows
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC-MS analysis.
Preventing oxidative degradation of Oxypertine during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the oxidative degradation of Oxypertine during sample preparation for analytical studies. Given the absence of specific literature on the forced degradation of this compound, the recommendations provided are based on the chemical properties of its indole (B1671886) structure and general best practices for stabilizing labile pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidative degradation?
This compound is an antipsychotic medication belonging to the phenylpiperazine class of compounds. Its chemical structure includes an indole moiety, which is known to be susceptible to oxidation. The electron-rich nature of the indole ring makes it a target for oxidizing agents, potentially leading to the formation of various degradation products and compromising the accuracy of analytical results.
Q2: What are the likely oxidative degradation products of this compound?
While specific oxidative degradation products of this compound have not been definitively identified in publicly available literature, based on the reactivity of the indole nucleus, potential degradation pathways could involve the formation of oxindole (B195798) derivatives, hydroxylated species, or N-oxides at the piperazine (B1678402) nitrogen. It is crucial to perform forced degradation studies to identify the specific degradants in your experimental conditions.
Q3: What are the initial signs of this compound degradation in a sample?
Visual signs of degradation are often absent at the concentrations used for analytical testing. Chromatographically, you may observe the appearance of new peaks, a decrease in the peak area of the parent this compound peak, peak fronting or tailing, and a change in the baseline. In solid form, a color change (e.g., yellowing or browning) could indicate degradation.
Q4: How can I minimize the oxidative degradation of this compound during sample preparation?
Minimizing degradation involves a multi-faceted approach focusing on controlling temperature, pH, light exposure, and using antioxidants. The following sections provide detailed troubleshooting guides and experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound during sample extraction from plasma/serum. | Oxidative degradation catalyzed by enzymes or metal ions in the biological matrix. | 1. Work at low temperatures: Keep samples on ice or at 4°C throughout the extraction process. 2. Adjust pH: Acidify the sample to a pH of 4-5 to increase the stability of the protonated form of this compound. 3. Use antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the sample immediately after collection. 4. Minimize exposure to air: Work quickly and consider using vials with limited headspace or purging with an inert gas (e.g., nitrogen). |
| Appearance of unknown peaks in the chromatogram. | Formation of oxidative degradation products. | 1. Confirm degradation: Re-analyze a freshly prepared standard to ensure the issue is with the sample and not the standard. 2. Perform forced degradation: Intentionally degrade an this compound standard under oxidative conditions (e.g., with H₂O₂) to see if the unknown peaks match the degradation products. 3. Optimize chromatography: Adjust the mobile phase composition, gradient, or column to achieve better separation of this compound from its degradants. |
| Inconsistent and non-reproducible analytical results. | Variable degradation between samples due to inconsistent handling. | 1. Standardize the protocol: Ensure that all samples are processed using the exact same procedure, including incubation times, temperatures, and reagent concentrations. 2. Prepare fresh solutions: Use freshly prepared stock and working solutions of this compound and antioxidants for each batch of experiments. 3. Validate the method: Perform a thorough method validation, including stability studies in the biological matrix, to understand the compound's behavior under your specific conditions. |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential oxidative degradation products.
Objective: To generate and identify oxidative degradation products of this compound for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC-UV/DAD or LC-MS system
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.
-
Stress Condition:
-
In a volumetric flask, add a known volume of the this compound stock solution.
-
Add 3% H₂O₂. The final concentration of this compound should be in the range of 10-100 µg/mL.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, quench the reaction by adding a small amount of a reducing agent like sodium bisulfite.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the sample using a suitable HPLC method (see Protocol 2 for a starting point).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed this compound standard.
-
Identify the peaks corresponding to the degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain the UV spectra of the degradation products.
-
If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Protocol 2: Recommended HPLC Method for Stability Indicating Analysis
This is a suggested starting point for an HPLC method to separate this compound from its potential degradation products. Optimization will be necessary based on the results of the forced degradation study.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a linear gradient, for example: 0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-20 min: 90% to 10% B 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or monitor at multiple wavelengths using a PDA detector) |
| Injection Volume | 10 µL |
Protocol 3: Sample Preparation from Plasma with Antioxidants
This protocol provides a general procedure for extracting this compound from plasma while minimizing oxidative degradation.
Materials:
-
Plasma sample containing this compound
-
Ascorbic acid solution (e.g., 1 M in water, freshly prepared)
-
Butylated hydroxytoluene (BHT) solution (e.g., 10 mg/mL in methanol)
-
Acetonitrile (containing 0.1% formic acid)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC vials
Procedure:
-
Sample Collection and Initial Stabilization:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately after plasma separation, add ascorbic acid to a final concentration of 1-5 mM and/or BHT to a final concentration of 50-100 µg/mL. Mix gently.
-
Keep the plasma sample on ice.
-
-
Protein Precipitation:
-
To 100 µL of the stabilized plasma sample, add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional, for concentration):
-
If higher sensitivity is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Analysis:
-
Transfer the final sample to an HPLC vial for analysis.
-
Visualizations
Workflow for Preventing this compound Degradation
Caption: Workflow for minimizing this compound degradation during sample preparation.
Logical Flow for Troubleshooting Degradation
Caption: A logical flowchart for troubleshooting this compound degradation issues.
Technical Support Center: Validating Oxypertine's Mechanism of Action
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers validating the mechanism of action of Oxypertine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the established mechanism of action for this compound?
A1: this compound is an antipsychotic medication that primarily functions by modulating key neurotransmitter systems in the brain.[1][2] Its principal mechanism is the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors.[3] Additionally, it influences the adrenergic system and may cause a depletion of catecholamines, such as norepinephrine (B1679862) and dopamine, without similarly affecting serotonin levels.[3][4] Some evidence also suggests it may act as a serotonin reuptake inhibitor.[2]
Q2: My radioligand binding assay shows inconsistent Ki values for this compound at the D2 receptor. What are the potential causes?
A2: Inconsistent binding affinity values can stem from several factors:
-
Radioligand Integrity: Ensure the radioligand is not degraded. Run a quality control check.
-
Buffer Composition: pH and ionic strength of the binding buffer are critical. Verify the composition and pH of your buffer.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. You may need to optimize the incubation time and temperature.
-
Non-Specific Binding: High non-specific binding can obscure specific binding. Try reducing the radioligand concentration or using a different blocking agent.
-
Cell Membrane Preparation: The quality of your cell membrane preparation is paramount. Ensure consistency in your preparation protocol.
Q3: How can I distinguish between direct receptor antagonism and catecholamine depletion in my in vivo studies?
A3: This is a critical experimental question. A possible approach involves a multi-pronged strategy:
-
Time Course Analysis: Evaluate the effects of this compound at different time points. Receptor antagonism is typically rapid in onset, while catecholamine depletion may have a more delayed effect.
-
Ex Vivo Neurotransmitter Analysis: After the behavioral experiment, collect brain tissue from relevant regions (e.g., striatum, prefrontal cortex) and measure dopamine and norepinephrine levels using techniques like HPLC.
-
Pre-treatment with a Synthesis Inhibitor: Use a catecholamine synthesis inhibitor like alpha-methyl-p-tyrosine (AMPT). If this compound's behavioral effects are diminished after AMPT pre-treatment, it suggests a reliance on catecholamine stores.
Q4: I am not observing the expected downstream signaling changes (e.g., cAMP levels) after applying this compound in my cell-based functional assay. What should I check?
A4: Here are some troubleshooting steps:
-
Receptor Expression: Verify that your cell line expresses a sufficient level of the target receptor (e.g., D2).
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist that you are trying to antagonize with this compound.
-
Cell Health: Check the viability and health of your cells.
-
Assay Sensitivity: Confirm that your assay is sensitive enough to detect the expected changes. Run positive and negative controls.
-
This compound Concentration: Perform a full dose-response curve to ensure you are testing an effective concentration range.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for key receptors.
| Receptor | Binding Affinity (Ki) | Reference |
| Dopamine D2 | 30 nM | [3] |
| Serotonin 5-HT2 | 8.6 nM | [3] |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay for D2 and 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors.
-
Radioligand: [3H]-Spiperone (for D2) or [3H]-Ketanserin (for 5-HT2A).
-
Non-specific competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or a concentration of this compound.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
Objective: To functionally validate the D2 receptor antagonist activity of this compound by measuring its effect on agonist-induced changes in cyclic AMP (cAMP) levels.
Materials:
-
A cell line expressing the human D2 receptor (which is Gi-coupled).
-
Dopamine agonist (e.g., Quinpirole).
-
This compound solutions.
-
Forskolin (to stimulate cAMP production).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Methodology:
-
Culture the cells to an appropriate density in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Add the D2 agonist (Quinpirole) in the presence of Forskolin. The agonist should inhibit the Forskolin-stimulated cAMP production.
-
Incubate for a time sufficient to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the cAMP levels against the this compound concentration to determine its IC50 for antagonizing the Quinpirole effect.
Visualizations
Caption: Proposed mechanism of this compound as a dual D2 and 5-HT2A receptor antagonist.
Caption: Troubleshooting workflow for inconsistent radioligand binding assay results.
Caption: A streamlined workflow for a cAMP functional assay to validate D2 antagonism.
References
Validation & Comparative
A Comparative Analysis of Oxypertine and Haloperidol on Dopamine Receptors: A Guide for Researchers
An in-depth comparison of the binding affinities and functional antagonism of Oxypertine and Haloperidol at dopamine (B1211576) receptors, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of two key antipsychotic agents, this compound and Haloperidol, with a specific focus on their interactions with dopamine receptors. Both compounds are known to exert their therapeutic effects through the modulation of dopaminergic pathways, yet they exhibit distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their receptor binding affinities, functional antagonism, and the underlying experimental methodologies.
Mechanism of Action at a Glance
This compound, an indole (B1671886) derivative, and Haloperidol, a butyrophenone, both function as antagonists at dopamine receptors. Their primary therapeutic efficacy in treating psychosis is attributed to the blockade of D2 dopamine receptors in the mesolimbic pathway.[1][2] However, their broader receptor binding profiles, encompassing other dopamine receptor subtypes as well as serotonin (B10506) and adrenergic receptors, contribute to their unique therapeutic and side-effect profiles.
Haloperidol is a potent D2 receptor antagonist with high affinity.[1][3] this compound also acts as a dopamine receptor antagonist, affecting dopaminergic mechanisms.[1] Beyond the D2 receptor, both drugs interact with a range of other neurotransmitter receptors, which is a crucial factor in their overall pharmacological effects.
Quantitative Analysis of Receptor Binding Affinities
The binding affinity of a drug to its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the available in vitro binding affinity data (Ki values in nM) for this compound and Haloperidol across various dopamine, serotonin, and adrenergic receptor subtypes. It is important to note that Ki values can vary between studies due to different experimental conditions.
| Receptor Subtype | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | ||
| D1 | - | 18.0 |
| D2 | 2.5 | 0.44 - 1.45 |
| D3 | - | 1.7 |
| D4 | - | 1.2 - 5.1 |
| D5 | - | - |
| Serotonin Receptors | ||
| 5-HT1A | - | 3600 |
| 5-HT2A | - | 36 - 120 |
| 5-HT2C | - | 4700 |
| Adrenergic Receptors | ||
| α1 | - | 13 |
| α2 | - | 1300 |
Data for Haloperidol is compiled from multiple sources.[1][4][5] Data for this compound is limited in the public domain.
Functional Antagonism at Dopamine D2 Receptors
Functional assays measure the ability of a compound to inhibit the biological response following receptor activation by an agonist. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's functional potency as an antagonist.
| Assay Type | This compound (IC50, nM) | Haloperidol (IC50, nM) |
| Dopamine D2 Receptor Functional Antagonism | - | 0.16 - 0.7 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells stably expressing human D2 receptors).[7]
-
Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate to pellet the membranes.[7]
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Determine the protein concentration of the membrane preparation.[7]
2. Assay Procedure:
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled competitor drug (this compound or Haloperidol).[7]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM spiperone).[8]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[7]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each drug concentration.
-
Plot the specific binding as a function of the competitor drug concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of D2 receptor activation.
1. Cell Culture and Plating:
-
Culture cells stably expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Seed the cells into a 384-well plate and allow them to adhere and grow to a suitable confluency.[9]
2. Assay Procedure:
-
On the day of the assay, remove the growth medium and replace it with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Add varying concentrations of the antagonist (this compound or Haloperidol) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Add a Gs-coupled receptor agonist like forskolin (B1673556) to stimulate adenylyl cyclase and establish a detectable baseline of cAMP.[10]
-
Incubate the plate for a defined period (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.[9]
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[9]
4. Data Analysis:
-
Plot the measured cAMP levels against the concentration of the antagonist.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Conclusion
Both this compound and Haloperidol are effective antipsychotic agents that act as antagonists at dopamine D2 receptors. Haloperidol exhibits high-affinity binding to D2 receptors and has a well-characterized profile across a range of other neurotransmitter receptors. While quantitative data for this compound is less abundant, existing evidence confirms its antagonistic action on the dopaminergic system. The broader receptor interaction profiles of these drugs likely account for their differences in clinical efficacy and side-effect liabilities. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other antipsychotic compounds, facilitating a deeper understanding of their mechanisms of action and aiding in the development of novel therapeutics.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
Preclinical Showdown: A Comparative Analysis of Oxypertine and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of Oxypertine and risperidone (B510), two antipsychotic agents with distinct pharmacological profiles. While risperidone is a widely used atypical antipsychotic, this compound, an older agent, is no longer on the market but remains a valuable tool for comparative neuroscience research. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Risperidone |
| Primary Mechanism | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptor antagonist; Catecholamine depletion. | Potent Serotonin 5-HT2A and Dopamine D2 receptor antagonist. |
| Receptor Affinity | High affinity for 5-HT2A and D2 receptors. | Very high affinity for 5-HT2A receptors, with high affinity for D2 receptors. Also binds to α1, α2, and H1 receptors. |
| Dopamine System | Depletes dopamine levels and antagonizes D2 receptors. | Blocks D2 receptors, leading to an increase in dopamine release and metabolism in various brain regions. |
| Serotonin System | Antagonizes 5-HT2A receptors. | Potent antagonist of 5-HT2A receptors, which is thought to contribute to its atypical profile and efficacy against negative symptoms. |
| Clinical Status | No longer marketed. | Widely prescribed antipsychotic. |
Quantitative Analysis: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 30[1] | 3.0 - 3.2[2][3] |
| Serotonin 5-HT2A | Not explicitly found | 0.2 - 0.4[2] |
| Serotonin 5-HT1A | Not explicitly found | 420[2] |
| Serotonin 5-HT2C | Not explicitly found | 50[2] |
| Dopamine D1 | Not explicitly found | 75 - 240[2][3] |
| Dopamine D4 | Not explicitly found | 7.3[2] |
| Adrenergic α1 | Not explicitly found | 5.0[2] |
| Adrenergic α2 | Not explicitly found | 16[2] |
| Histamine H1 | Not explicitly found | 20[2] |
| Muscarinic M1 | Not explicitly found | >10,000[2] |
Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This in vitro assay quantifies the affinity of a drug for a specific receptor.
-
Tissue/Cell Preparation: Membranes from brain tissue (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or cells expressing the receptor of interest are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound or risperidone).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's affinity for the receptor.
Experimental workflow for a radioligand receptor binding assay.
In Vivo Microdialysis (General Protocol)
This technique measures the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: After a baseline collection period, the animal is administered this compound, risperidone, or a vehicle control.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels and to the vehicle control group.
Workflow for in vivo microdialysis experiments.
Pharmacodynamic Effects
Effects on Dopamine and Serotonin Systems
This compound: Preclinical studies indicate that this compound causes a dose-dependent depletion of norepinephrine (B1679862) (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in various regions of the rat brain, with a more pronounced effect on NE and DA levels compared to 5-HT.[1] At a dose of 10 mg/kg (i.p.), this compound significantly reduced DA levels in the cortex and striatum.[1] It also dose-dependently increased the level of the dopamine metabolite homovanillic acid (HVA) in the cortex, striatum, and mid-brain.[1] This suggests that this compound not only depletes catecholamines but also increases dopamine turnover.
Risperidone: In contrast to the depletion effect of this compound, risperidone has been shown to increase the release and metabolism of dopamine in key brain regions.[4] In vivo microdialysis studies in rats demonstrated that risperidone increases extracellular dopamine levels in the nucleus accumbens, medial prefrontal cortex, and striatum.[4] Risperidone also preferentially enhances serotonin metabolism in the medial prefrontal cortex, as indicated by increased levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[4] This effect on serotonin in the frontal cortex may be relevant to its efficacy in treating negative symptoms of schizophrenia.[4]
Contrasting effects on dopamine and serotonin systems.
Behavioral Pharmacology
Preclinical behavioral models are crucial for predicting the antipsychotic efficacy and potential side effects of novel compounds.
Inhibition of Apomorphine-Induced Stereotypy
This model is used to assess the dopamine D2 receptor antagonist properties of a drug. Apomorphine, a dopamine agonist, induces stereotypic behaviors (e.g., sniffing, gnawing) in rodents.
-
This compound: Pretreatment with this compound has been shown to inhibit apomorphine-induced stereotypy in a dose-dependent manner, confirming its D2 receptor blocking activity in vivo.[1]
-
Risperidone: Risperidone also effectively inhibits apomorphine-induced stereotypy, a characteristic feature of dopamine D2 antagonists.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic activity. Animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).
-
This compound: While specific data on this compound in the CAR model is limited in the searched literature, its dopamine D2 antagonist properties suggest it would likely suppress conditioned avoidance responding.
-
Risperidone: Risperidone has been shown to decrease avoidance responses in mice in a dose-dependent manner, which is a profile consistent with other clinically effective antipsychotics.[5][6][7][8]
Conclusion
This compound and risperidone, while both exhibiting antipsychotic properties, demonstrate distinct preclinical profiles. This compound's mechanism appears to involve both dopamine D2 receptor antagonism and a notable depletion of catecholamines. In contrast, risperidone's profile is characterized by potent serotonin 5-HT2A and dopamine D2 receptor antagonism, leading to an increase in dopamine release and metabolism in key brain circuits.
The data presented in this guide, compiled from various preclinical studies, highlights the different ways these two compounds modulate dopaminergic and serotonergic systems. This comparative analysis provides a valuable resource for researchers in the field of neuropsychopharmacology, offering insights that can inform the design of future studies and the development of novel antipsychotic agents with improved efficacy and side-effect profiles. While direct comparative studies are scarce, the available evidence clearly delineates their unique pharmacological footprints.
References
- 1. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Olanzapine and Risperidone Disrupt Conditioned Avoidance Responding in" by Ming Li, Wei He et al. [digitalcommons.unl.edu]
Oxypertine Versus Olanzapine: A Comparative In Vivo Pharmacology Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in-vivo pharmacology of oxypertine and olanzapine (B1677200), two antipsychotic agents with distinct profiles. While olanzapine is a widely studied atypical antipsychotic, this compound, an older indole (B1671886) derivative, presents a unique pharmacological profile that warrants comparative investigation. This document summarizes their receptor binding affinities, effects on key neurotransmitter systems, and behavioral pharmacology based on available preclinical data.
Data Presentation: A Comparative Overview
The following tables provide a quantitative comparison of the in-vitro receptor binding affinities and in-vivo effects of this compound and olanzapine.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Olanzapine |
| Dopamine (B1211576) | ||
| D₂ | ~30 | 11 - 31 |
| Serotonin (B10506) | ||
| 5-HT₂A | ~8.6 | 4 |
| Adrenergic | ||
| α₁ | Data Not Available | 19 |
| Muscarinic | ||
| M₁ | Data Not Available | 2.5 |
| M₂ | Data Not Available | 18 |
| M₃ | Data Not Available | 10 |
| M₄ | Data Not Available | 10 |
| M₅ | Data Not Available | 5.9 |
| Histamine (B1213489) | ||
| H₁ | Data Not Available | 7 |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound is limited in publicly available literature.
Table 2: Comparative In Vivo Effects on Dopaminergic Systems
| Parameter | This compound | Olanzapine |
| Catalepsy Induction | Induces catalepsy; no tolerance with chronic treatment. | Induces catalepsy at higher doses. |
| Dopamine Metabolites (Striatum) | Increases Homovanillic Acid (HVA); effect not attenuated with chronic treatment.[1] | Increases 3,4-dihydroxyphenylacetic acid (DOPAC) and Homovanillic Acid (HVA).[2][3] |
| Dopamine D₂ Receptor Regulation | Up-regulates D₂ receptors after chronic treatment.[1] | Data Not Available |
Table 3: Comparative In Vivo Behavioral Effects
| Behavioral Model | This compound | Olanzapine |
| Amphetamine-Induced Hyperlocomotion | Data Not Available | Attenuates hyperactivity. |
| Conditioned Avoidance Response (CAR) | Data Not Available | Disrupts conditioned avoidance responding.[4][5] |
Experimental Protocols
This section details the methodologies for key in-vivo experiments relevant to the pharmacological comparison of antipsychotics.
Catalepsy Test (Bar Test)
Objective: To assess the induction of motor rigidity (catalepsy), a common side effect of dopamine D₂ receptor antagonists.
Methodology:
-
Apparatus: A horizontal bar raised 9-10 cm above a flat surface.[6][8]
-
Procedure:
-
Administer the test compound (e.g., this compound, olanzapine) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
At specified time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.[9]
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A pre-determined cut-off time (e.g., 180 or 720 seconds) is typically used.[8]
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared. A significant increase in descent latency compared to the vehicle group indicates catalepsy induction.
Measurement of Dopamine Metabolites (In Vivo Microdialysis)
Objective: To measure the extracellular levels of dopamine and its metabolites (DOPAC and HVA) in specific brain regions as an index of dopamine turnover.
Methodology:
-
Animals: Male Sprague-Dawley rats.[10]
-
Surgical Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).[10]
-
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of the test compound.
-
-
Sample Analysis:
-
Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, DOPAC, and HVA.[10]
-
-
Data Analysis: Express the post-drug neurotransmitter and metabolite levels as a percentage of the baseline levels and compare between treatment groups.
Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of a compound to antagonize the locomotor-stimulating effects of amphetamine, a model for the positive symptoms of psychosis.
Methodology:
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.[11]
-
Procedure:
-
Habituate the animals to the open-field arenas for a set period.
-
Administer the test compound or vehicle.
-
After a pre-treatment interval, administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Immediately place the animals back into the open-field arenas and record locomotor activity for a specified duration (e.g., 60-90 minutes).[11]
-
-
Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks) and compare the effects of the test compound on amphetamine-induced hyperactivity to the vehicle-treated group.
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a drug by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[13]
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) (e.g., a light or tone), and automated detection of the animal's location.
-
Procedure:
-
Training: Place a rat in the shuttle box. Each trial consists of the presentation of a CS for a fixed duration (e.g., 10 seconds), followed by a mild footshock (the unconditioned stimulus, US). If the rat moves to the other compartment during the CS presentation, the CS is terminated, and an avoidance response is recorded. If the rat moves to the other compartment during the US, an escape response is recorded.
-
Testing: Once the animals are trained to a stable level of avoidance, administer the test compound or vehicle.
-
Conduct a test session with multiple trials and record the number of avoidance, escape, and no-response trials.
-
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of failed escape responses.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopamine D₂ Receptor Signaling Pathway and Antipsychotic Action.
Caption: Serotonin-Dopamine Interaction via 5-HT₂A Receptors.
Caption: Experimental Workflow for the Catalepsy Bar Test.
Caption: Experimental Workflow for Amphetamine-Induced Hyperlocomotion.
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and olanzapine based on available in-vivo data. Olanzapine exhibits a well-characterized broad receptor binding profile, acting as an antagonist at dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[2][3] Its in-vivo effects on dopamine and serotonin systems are consistent with its atypical antipsychotic classification.
This compound also demonstrates potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism. The limited available in-vivo data suggests it has a significant impact on the dopaminergic system, including the induction of catalepsy and a sustained increase in dopamine metabolites with chronic use.[1]
A significant gap in the literature is the lack of direct, head-to-head in-vivo comparative studies between this compound and olanzapine. Such studies would be invaluable for a more definitive comparison of their therapeutic and side-effect profiles. Future research should aim to generate comprehensive in-vitro binding data for this compound and conduct direct in-vivo comparisons with olanzapine in established preclinical models of antipsychotic activity. This would provide a clearer understanding of this compound's potential as a therapeutic agent and its pharmacological relationship to newer atypical antipsychotics.
References
- 1. Effects of sulpiride and this compound on the dopaminergic system in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, alpha 1-adrenergic and muscarinic receptors in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical evidence for antagonism by olanzapine of dopamine, serotonin, α1-adrenergic and muscarinic receptors in vivo in rats | Semantic Scholar [semanticscholar.org]
- 4. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A neurocomputational account of catalepsy sensitization induced by D2 receptor blockade in rats: context dependency, extinction, and renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. b-neuro.com [b-neuro.com]
- 12. imrpress.com [imrpress.com]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Receptor binding profile of Oxypertine compared to quetiapine
A Comparative Guide to the Receptor Binding Profiles of Oxypertine and Quetiapine (B1663577)
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antipsychotic agents with neural receptors is paramount. This guide provides a detailed, data-driven comparison of the receptor binding profiles of this compound, a first-generation antipsychotic, and quetiapine, a second-generation atypical antipsychotic.
Receptor Binding Affinity: A Quantitative Comparison
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and quetiapine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine (B1211576) Receptors | ||
| D1 | No quantitative data available | 990[1] |
| D2 | 30[2] | 160 - 557[3][4] |
| D3 | No quantitative data available | 340[3] |
| D4 | No quantitative data available | 1600 - 2020[1][3] |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | No quantitative data available | 390[1] (Partial Agonist)[1] |
| 5-HT2A | 8.6[2] | 220 - 640[1][3] |
| 5-HT2C | No quantitative data available | 615 - 1840[1][3] |
| 5-HT7 | No quantitative data available | 307[5] |
| Adrenergic Receptors | ||
| α1A | No quantitative data available | 22[1] |
| α2A | No quantitative data available | 2900[1] |
| Histamine (B1213489) Receptors | ||
| H1 | No quantitative data available | 6.9 - 28[1][3] |
| Muscarinic Receptors | ||
| M1 | No quantitative data available | >5000[3] |
Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.
Objective: To determine the affinity of a test compound (e.g., this compound or quetiapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
Materials:
-
Cell membrane preparations from cells engineered to express a specific human receptor subtype (e.g., CHO or HEK293 cells).
-
A radioligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
The unlabeled test compound (this compound or quetiapine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
A scintillation counter.
Procedure:
-
Incubation: The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific duration at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Data
To better understand the comparative pharmacology of this compound and quetiapine, the following diagrams illustrate their receptor binding profiles, the experimental workflow for determining these affinities, and the primary signaling pathways they modulate.
Caption: Comparative Receptor Binding Affinities (Ki)
Caption: Radioligand Binding Assay Workflow
Caption: Primary Signaling Pathways
Discussion
This compound and quetiapine exhibit distinct receptor binding profiles that likely underlie their different clinical effects and side-effect profiles.
This compound demonstrates high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a notably higher affinity for the 5-HT2A receptor.[2] This dual antagonism is a hallmark of many antipsychotic drugs. Some studies suggest that this compound also depletes catecholamines, which may contribute to its antipsychotic effects.[2]
Quetiapine , a second-generation antipsychotic, has a more complex receptor binding profile. Its antipsychotic action is attributed to a combination of D2 and 5-HT2A receptor antagonism.[6][7] Quetiapine generally shows moderate affinity for D2 receptors and a slightly higher affinity for 5-HT2A receptors.[1][3] A key characteristic of quetiapine is its rapid dissociation from the D2 receptor, which is thought to contribute to its lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[1]
Furthermore, quetiapine displays significant affinity for other receptors. Its potent antagonism of the histamine H1 receptor is associated with its sedative effects and potential for weight gain.[1] Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension.[1] Quetiapine also acts as a partial agonist at 5-HT1A receptors, which may contribute to its antidepressant and anxiolytic properties.[1]
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
Unveiling the Receptor Selectivity of Oxypertine: A Comparative Analysis with Risperidone and Clozapine
A deep dive into the binding affinities and functional potencies of oxypertine at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors reveals a distinct selectivity profile when benchmarked against the atypical antipsychotics, risperidone (B510) and clozapine (B1669256). This guide provides a comprehensive comparison, supported by experimental data, to elucidate the nuanced interactions of these compounds with key neurological targets.
This compound, a historical antipsychotic, demonstrates a notable preference for the serotonin 5-HT2A receptor over the dopamine D2 receptor in terms of binding affinity. This characteristic aligns it with the class of atypical antipsychotics, where a higher 5-HT2A to D2 affinity ratio is often associated with a reduced incidence of extrapyramidal side effects.[1] To quantitatively assess this selectivity, this guide synthesizes in vitro binding and functional data for this compound and compares it with two well-established atypical antipsychotics, risperidone and clozapine.
Comparative Analysis of Receptor Binding Affinities
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data presented in Table 1 summarizes the reported Ki values for this compound, risperidone, and clozapine at human dopamine D2 and serotonin 5-HT2A receptors.
| Drug | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Selectivity Ratio (Ki D2 / Ki 5-HT2A) |
| This compound | 30 | 8.6 | 3.49 |
| Risperidone | 3.13 - 3.3 | 0.16 - 0.2 | 15.65 - 20.63 |
| Clozapine | 75 - 230 | 9.5 - 21 | 3.57 - 24.21 |
Table 1: Comparison of in vitro binding affinities (Ki) of this compound, risperidone, and clozapine for human D2 and 5-HT2A receptors. The selectivity ratio is calculated to illustrate the preference for the 5-HT2A receptor.
From the binding affinity data, it is evident that all three compounds exhibit a higher affinity for the 5-HT2A receptor compared to the D2 receptor. Risperidone displays the most pronounced selectivity for the 5-HT2A receptor, with a selectivity ratio of approximately 16 to 21-fold.[2][3] this compound and clozapine show a more moderate, yet clear, preference for the 5-HT2A receptor.[4][5] The variability in the reported Ki values for clozapine can be attributed to different experimental conditions and radioligands used in the binding assays.[4][6]
Functional Potency at D2 and 5-HT2A Receptors
Beyond binding affinity, the functional potency of a drug, often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), provides a measure of its ability to produce a biological response. For antagonists, the IC50 value indicates the concentration required to inhibit 50% of the maximal response to an agonist.
| Drug | D2 Receptor Functional Potency (IC50, nM) | 5-HT2A Receptor Functional Potency (IC50, nM) |
| This compound | Data not available | Data not available |
| Risperidone | 0.89 | 0.5 |
| Clozapine | Data not available (potent inverse agonist) | Potent Inverse Agonist |
Risperidone demonstrates potent functional antagonism at both D2 and 5-HT2A receptors, with a slightly higher potency at the 5-HT2A receptor. While a specific IC50 value for this compound's functional antagonism at the D2 receptor is not available in the reviewed literature, in vivo studies have demonstrated its ability to induce catalepsy and increase the concentration of the dopamine metabolite homovanillic acid, both indicative of D2 receptor blockade.[4]
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections provide an overview of the typical experimental protocols used to determine binding affinities and functional potencies.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Radioligand Binding Assay Workflow
Protocol Outline:
-
Membrane Preparation: Cells or tissues expressing the target receptor (D2 or 5-HT2A) are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound, risperidone, or clozapine).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (for IC50 determination)
Functional assays measure the ability of a compound to modulate the cellular response following receptor activation.
D2 Receptor Functional Assay (cAMP Inhibition):
D2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
D2 Receptor cAMP Inhibition Assay
Protocol Outline:
-
Cell Culture: Cells stably expressing the human D2 receptor are cultured.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: The cells are then stimulated with a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (to stimulate basal cAMP production).
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% inhibition of the agonist-induced decrease in cAMP levels.
5-HT2A Receptor Functional Assay (Calcium Mobilization):
5-HT2A receptors are Gαq/11-coupled, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).
5-HT2A Receptor Calcium Mobilization Assay
Protocol Outline:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are grown.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are then incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A 5-HT2A agonist (e.g., serotonin) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
Conclusion
The available data indicates that this compound exhibits a preferential binding affinity for the 5-HT2A receptor over the D2 receptor, a characteristic shared with atypical antipsychotics like risperidone and clozapine. This selectivity profile suggests a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics that primarily target D2 receptors. While direct functional potency data for this compound at the D2 receptor remains to be fully elucidated in publicly accessible literature, its in vivo effects on the dopaminergic system are consistent with D2 receptor antagonism. Further functional studies are warranted to provide a more complete quantitative comparison of this compound's selectivity and to fully understand its unique pharmacological profile in relation to other antipsychotic agents.
References
- 1. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine release via presynaptic D2 receptors: time course and functional characteristics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sulpiride and this compound on the dopaminergic system in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of Prolonged Dopamine Inhibition of Dopaminergic Neurons of the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro binding properties of a series of dopamine antagonists and agonists for cloned human dopamine D2S and D2L receptors and for D2 receptors in rat striatal and mesolimbic tissues, using [125I] 2'-iodospiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Oxypertine's Ki Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities (Ki values) of Oxypertine for various neurotransmitter receptors, based on data from multiple studies. The objective is to offer a consolidated resource for researchers to facilitate cross-study validation and comparison of this antipsychotic agent's receptor interaction profile.
Summary of this compound's Receptor Binding Affinities (Ki in nM)
The following table summarizes the reported Ki values for this compound at various G protein-coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity. It is important to note that variations in experimental conditions across different studies can contribute to variability in the reported values.
| Receptor Family | Receptor Subtype | Reported Ki (nM) | Reference Study |
| Serotonin | 5-HT2 | 8.6[1] | [1] |
| Dopamine | D2 | 30[1] | [1] |
This table will be populated with more data as further research is conducted and new findings are published.
Comparative Analysis with Other Antipsychotics
To provide context for this compound's binding profile, the following table presents a comparison of its Ki values with those of other commonly used antipsychotic drugs at key receptors. This comparative data is essential for understanding the relative selectivity and potential pharmacological effects of this compound.
| Receptor | This compound (Ki in nM) | Haloperidol (Ki in nM) | Clozapine (Ki in nM) | Olanzapine (Ki in nM) | Risperidone (Ki in nM) | Aripiprazole (Ki in nM) | Ziprasidone (Ki in nM) |
| Dopamine D2 | 30[1] | 1.5 | 125 - 355 | 11 - 31 | 3.3 - 6.2 | 0.34 - 2.7 | 4.8 - 10 |
| Serotonin 5-HT2A | 8.6[1] | 50 | 12 - 21 | 4 - 16 | 0.16 - 0.6 | 3.4 - 15 | 0.4 |
Note: The Ki values for other antipsychotics are sourced from a comparative analysis and may represent a range from multiple studies.[2]
Experimental Protocols
The determination of Ki values for this compound and other antipsychotic agents predominantly relies on radioligand binding assays . These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[3][4]
General Principle of Competitive Radioligand Binding Assay
Competitive radioligand binding assays are employed to determine the relative binding affinity (Ki) of a test compound (e.g., this compound).[4] The fundamental principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to a specific receptor.
The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
A General Experimental Workflow for Ki Determination is as follows:
Caption: General workflow of a competitive radioligand binding assay for Ki determination.
Signaling Pathways
The interaction of antipsychotic drugs with their target receptors initiates intracellular signaling cascades. The primary targets for this compound for which Ki values have been reported are the Dopamine D2 and Serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling
The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of the D2 receptor by antipsychotics like this compound is a key mechanism in their therapeutic effect.
Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is another important GPCR target for many antipsychotic drugs. It is primarily coupled to the Gq/11 family of G proteins.
Caption: Simplified signaling pathway of Serotonin 5-HT2A receptor antagonism by this compound.
References
Comparative Pharmacokinetics of Oxypertine and its Structural Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of the antipsychotic agent Oxypertine and its structural analogs. Due to a notable scarcity of comprehensive pharmacokinetic data for this compound and its immediate analogs in publicly available literature, this comparison relies on the general characteristics of its broader chemical classes—indole (B1671886) derivatives and phenylpiperazine antipsychotics—to provide a predictive context for its absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of this compound and its Analogs
Comparative Pharmacokinetic Data
Given the absence of specific quantitative pharmacokinetic data for this compound and its direct analogs, the following table presents a qualitative comparison based on the general properties of indole alkaloids and first-generation phenylpiperazine antipsychotics.
| Pharmacokinetic Parameter | This compound (Specific Data) | General Characteristics of Indole Alkaloids | General Characteristics of First-Generation Phenylpiperazine Antipsychotics |
| Absorption | Data not available. | Generally absorbed into the blood circulation when administered orally.[4][5] | Well-absorbed when administered orally, with peak plasma concentrations typically reached 1 to 4 hours after ingestion.[1] |
| Distribution | Data not available. | Known to cross the blood-brain barrier.[4] | High protein-binding (typically >90%) and a large volume of distribution, leading to accumulation in tissues.[1][6] |
| Metabolism | Data not available. | Predominantly metabolized by Cytochrome P450 (CYP) enzymes in the liver.[4][5] | Extensively metabolized in the liver, primarily by CYP450 enzymes such as CYP1A2, CYP2D6, and CYP3A4.[1] |
| Excretion | Data not available. | Generally rapidly eliminated from the body.[4] | Negligible amounts of the unchanged drug are typically excreted by the kidneys; metabolites are excreted in urine and feces.[2] |
| Half-life | Data not available. | Varies among different compounds. | Generally long, often around 24 hours.[2] |
Mechanism of Action and Signaling Pathway
This compound's antipsychotic effects are believed to be mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. It exhibits high affinity for dopamine D2 and serotonin 5-HT2 receptors.[7] The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Pharmacokinetic Analysis
The following are generalized experimental protocols that would be suitable for determining the pharmacokinetic profile of this compound and its analogs. These are standard methods used in the pharmaceutical industry for small molecule drug candidates.
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved in the metabolism of the compound.
-
Methodology:
-
Incubate the test compound (e.g., this compound) with human liver microsomes or recombinant human CYP enzymes.
-
Include necessary cofactors such as NADPH.
-
At various time points, quench the reaction.
-
Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Specific CYP inhibitors can be used to identify the contribution of individual CYP isoforms.
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.
-
Methodology:
-
Administer the test compound to a suitable animal model (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Extract the drug and its metabolites from the plasma.
-
Quantify the concentration of the parent drug and major metabolites using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are then calculated from the concentration-time data.
-
For excretion studies, urine and feces are collected over a specified period to determine the routes and extent of elimination.
-
Bioanalytical Method Validation
-
Objective: To ensure the accuracy, precision, and reliability of the analytical method used for quantifying the drug and its metabolites in biological matrices.
-
Methodology:
-
The validation should be conducted according to regulatory guidelines (e.g., FDA or EMA).
-
Key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the biological matrix.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.
-
Calibration Curve: Establishing the relationship between instrument response and analyte concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.
-
-
The following diagram illustrates a general workflow for a pharmacokinetic study.
Caption: General workflow for a pharmacokinetic study.
Conclusion
The available data on the pharmacokinetics of this compound and its structural analogs is limited. However, by examining the properties of its chemical classes—indole derivatives and phenylpiperazine antipsychotics—we can infer a likely pharmacokinetic profile characterized by good oral absorption, extensive metabolism primarily by hepatic CYP450 enzymes, high protein binding, a large volume of distribution, and a relatively long half-life. Further dedicated studies are necessary to fully characterize the ADME properties of this compound and its analogs to better understand their clinical efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. This compound. A review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Oxypertine vs. Chlorpromazine in Preclinical Animal Models
For researchers and drug development professionals, understanding the nuanced differences between antipsychotic agents is paramount. This guide provides a detailed, data-driven comparison of oxypertine and chlorpromazine (B137089), two antipsychotic drugs with distinct pharmacological profiles, as evaluated in various animal models. The following sections dissect their performance in key preclinical assays, outline the experimental methodologies, and visualize their underlying mechanisms of action.
At a Glance: Comparative Efficacy and Side Effect Profile
The antipsychotic potential and extrapyramidal side effect liability of this compound and chlorpromazine have been assessed in rodent models. While direct head-to-head studies with comprehensive dose-response data are limited in publicly available literature, a comparative overview can be constructed from individual studies. Key preclinical indicators include the inhibition of conditioned avoidance response (a measure of antipsychotic efficacy), antagonism of apomorphine-induced stereotypy (another indicator of antipsychotic activity, primarily D2 receptor blockade), and the induction of catalepsy (a predictor of extrapyramidal side effects).
| Parameter | This compound | Chlorpromazine |
| Antipsychotic Activity | ||
| Inhibition of Apomorphine-Induced Stereotypy (ED50, mg/kg) | Dose-dependent inhibition observed | Data not available in direct comparative studies |
| Inhibition of Conditioned Avoidance Response (ED50, mg/kg) | Data not available | Data not available in direct comparative studies |
| Extrapyramidal Side Effect Liability | ||
| Induction of Catalepsy (ED50, mg/kg) | Data not available | Reported to induce catalepsy |
Diving Deeper: Receptor Binding Affinities
The therapeutic and adverse effects of antipsychotic drugs are largely determined by their interaction with various neurotransmitter receptors. The table below summarizes the in vitro binding affinities (Ki, nM) of this compound and chlorpromazine for key dopamine (B1211576) and serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Chlorpromazine (Ki, nM) |
| Dopamine D2 | 30[1] | ~1.1 - 10 |
| Serotonin 5-HT2A | 8.6[1] | ~1.3 - 27.1[2] |
| Dopamine D4 | Data not available | High affinity, with selectivity over D2[3] |
This compound demonstrates high affinity for both serotonin 5-HT2 and dopamine D2 receptors.[1] Chlorpromazine exhibits a broader receptor binding profile, with high affinity for D2 receptors and a notable affinity for 5-HT2A receptors.[2][4] Interestingly, some evidence suggests chlorpromazine has a degree of selectivity for D4 over D2 receptors.[3]
Unraveling the Mechanisms: Signaling Pathways
The antipsychotic effects of both this compound and chlorpromazine are primarily attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain.
This compound's Mechanism of Action
This compound, an indole (B1671886) derivative, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6] Its action on the adrenergic system may also contribute to its anxiolytic properties.[5] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its therapeutic effects on the positive symptoms of schizophrenia.
Chlorpromazine's Mechanism of Action
Chlorpromazine, a phenothiazine (B1677639) derivative, is a typical antipsychotic with a more complex pharmacological profile.[4] It acts as an antagonist at a wide range of receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1, 5-HT2), histamine (B1213489) (H1), alpha-adrenergic (α1/α2), and muscarinic (M1/M2) receptors.[4] Its antipsychotic effects are primarily linked to the blockade of D2 receptors in the mesolimbic pathway, while its sedative and other side effects are due to its actions on other receptors.[7]
Experimental Protocols in Focus
To ensure the reproducibility and accurate interpretation of preclinical data, a thorough understanding of the experimental methodologies is crucial. The following are detailed protocols for key behavioral assays used to evaluate antipsychotics.
Apomorphine-Induced Stereotypy
This model is widely used to screen for dopamine D2 receptor antagonist activity, a hallmark of antipsychotic drugs.
Protocol Details:
-
Animals: Male Wistar rats or male albino mice are commonly used.
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses. A pre-treatment time (e.g., 30-60 minutes) is allowed before the administration of apomorphine.
-
Apomorphine Challenge: Apomorphine is administered subcutaneously to induce stereotyped behaviors.
-
Scoring: The intensity of stereotyped behaviors such as sniffing, licking, and gnawing is scored by a trained observer, often at regular intervals over a 30 to 60-minute period. A rating scale (e.g., 0-4) is typically used.
-
Data Analysis: The dose at which the test compound inhibits the apomorphine-induced stereotypy by 50% (ED50) is calculated.
Catalepsy Induction
The catalepsy test is a widely accepted animal model to predict the propensity of an antipsychotic drug to cause extrapyramidal side effects, particularly parkinsonism.
Protocol Details:
-
Animals: Rats are the most common species used for this assay.
-
Drug Administration: The test compound is administered, and catalepsy is assessed at various time points after administration to capture the peak effect.
-
Bar Test: The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time until the rat removes its paws from the bar is recorded. A cut-off time is pre-determined.
-
Data Analysis: The dose that produces catalepsy (defined as maintaining the posture for a specific duration) in 50% of the animals (ED50) is calculated.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic activity, as clinically effective antipsychotics characteristically suppress the avoidance response at doses that do not impair the escape response.
Protocol Details:
-
Apparatus: A shuttle box with two compartments separated by a door or barrier is used. The floor is typically a grid that can deliver a mild electric shock.
-
Training: An animal is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and moving to the other compartment terminates the shock (escape response).
-
Testing: After the animal has learned the avoidance response, the test drug is administered. The number of avoidance and escape responses is recorded.
-
Data Analysis: The dose that produces a 50% reduction in the number of avoidance responses (ED50) is determined. The effect on escape responses is also noted to assess for motor impairment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Antipsychotics: A Comparative Analysis of Oxypertine and Other Agents
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure in pharmacology, representing the margin of safety for a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses. This guide provides a comparative evaluation of the therapeutic index of the now-discontinued antipsychotic Oxypertine against several other commonly used typical and atypical antipsychotics: haloperidol (B65202), risperidone (B510), olanzapine (B1677200), and clozapine (B1669256). The comparison is based on preclinical data from rodent models.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available preclinical data on the median lethal dose (LD50) and the median effective dose (ED50) for the selected antipsychotics in rodent models. The therapeutic index (TI) has been calculated where sufficient data from a single study was available to ensure consistency. It is important to note that direct comparative data for this compound is limited due to its discontinuation from the market.
| Antipsychotic | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Mouse | Oral | 120 | - | - |
| Haloperidol | Rat | Oral | 165 | 0.23 - 0.42 (Catalepsy) | ~393 - 717 |
| Risperidone | Rat | Subcutaneous | - | 0.33 - 1.0 (CAR) | - |
| Olanzapine | Rat | Oral | >2000 | 4.7 (CAR)[1] | >425 |
| Clozapine | Rat | Oral | 251 | 10.0 (CAR) | 25.1 |
Note: CAR = Conditioned Avoidance Response. The ED50 for haloperidol is based on the induction of catalepsy, a common preclinical measure of antipsychotic-induced motor effects, while the ED50 for olanzapine, risperidone, and clozapine is based on the conditioned avoidance response, a well-validated model for predicting antipsychotic efficacy[2][3][4][5][6][7][8][9][10]. The lack of directly comparable LD50 and ED50 data for this compound in the same experimental paradigm as the other drugs makes a direct comparison of its therapeutic index challenging.
Experimental Protocols
Determination of Median Effective Dose (ED50) using the Conditioned Avoidance Response (CAR) Paradigm
The conditioned avoidance response (CAR) is a widely used behavioral assay to predict the clinical efficacy of antipsychotic drugs.
Apparatus: A shuttle box consisting of two compartments separated by a partition with an opening is used. The floor of the box is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), which is a mild foot shock.
Procedure:
-
Acquisition Training: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move to the other compartment during the CS, the US (foot shock) is delivered through the grid floor until the rat escapes to the other compartment (an escape response). Multiple trials are conducted in a session.
-
Drug Testing: Once the animals have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are treated with various doses of the antipsychotic drug or a vehicle control prior to the test session.
-
Data Analysis: The number of avoidance responses is recorded for each dose group. The ED50 is the dose of the drug that produces a 50% reduction in avoidance responding compared to the vehicle-treated group. This is typically calculated using a dose-response curve.
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance.
Procedure:
-
Animal Selection: A group of rodents (e.g., rats or mice) of a specific strain, sex, and weight range are used.
-
Dose Administration: The antipsychotic drug is administered to different groups of animals at a range of doses. The route of administration (e.g., oral, intraperitoneal) is a critical parameter and should be consistent.
-
Observation: The animals are observed for a specified period (typically 24 to 72 hours) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded. The LD50 is the statistically estimated dose that would be lethal to 50% of the animal population under the specified conditions. This is often calculated using methods like the probit analysis.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways of the compared antipsychotics and a general workflow for evaluating the therapeutic index.
References
- 1. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine, but not olanzapine, disrupts conditioned avoidance response in rats by antagonizing 5-HT2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of clozapine on shuttle-box avoidance responding in rats: comparisons with haloperidol and chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxypertine vs. Atypical Antipsychotics: A Comparative Efficacy and Pharmacological Benchmark
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the older antipsychotic agent Oxypertine against modern atypical antipsychotics, focusing on pharmacological profiles and clinical efficacy. Due to the historical nature of this compound, direct head-to-head clinical trial data with modern metrics like the Positive and Negative Syndrome Scale (PANSS) are limited. This comparison synthesizes available data to provide a comprehensive benchmark for research and development purposes.
Executive Summary
This compound, a phenylpiperazine derivative, exhibits a pharmacological profile that includes antagonism of both dopamine (B1211576) and serotonin (B10506) receptors, a characteristic feature of atypical antipsychotics. However, a comprehensive analysis of available clinical data and receptor binding affinities reveals notable differences in efficacy and receptor engagement compared to widely used atypical agents such as Risperidone, Olanzapine, and Quetiapine. While all these agents modulate dopamine D2 and serotonin 5-HT2A pathways, the precise affinity and clinical effectiveness vary significantly. Data from older clinical trials suggest that this compound has antipsychotic effects, though a meta-analysis indicates it may be less efficacious than first-generation antipsychotics like chlorpromazine[1]. In contrast, modern atypical antipsychotics have demonstrated significant efficacy in reducing psychotic symptoms as measured by standardized scales.
Table 1: Comparative Efficacy in Schizophrenia
This table summarizes the efficacy of selected atypical antipsychotics based on the mean reduction in the Positive and Negative Syndrome Scale (PANSS) total score from baseline in clinical trials. Data for this compound is presented qualitatively due to the absence of standardized PANSS scores in historical trials.
| Drug | Mean PANSS Total Score Reduction (from Baseline) | Key Clinical Trial Findings & Citations |
| This compound | Data not available in PANSS scores. | Older trials reported antipsychotic effects, but a meta-analysis found it less effective than chlorpromazine[1]. |
| Risperidone | -20.9 to -24.7 points | Significantly greater reduction in PANSS total scores compared to haloperidol (B65202). A 20% reduction in PANSS/BPRS was achieved in more patients than with haloperidol[2][3]. |
| Olanzapine | -35.4 points (from a baseline of 92.3) | Demonstrated significant reductions in PANSS total, positive, and negative symptom scores from baseline[4]. Superior to placebo in improving overall symptomatology[5]. |
| Quetiapine | -24.8 to -31.3 points | Showed significant improvement in PANSS total scores versus placebo. Also demonstrated greater decreases in PANSS positive and negative scores compared to haloperidol in one study[6][7]. |
Table 2: Comparative Receptor Binding Profiles
The following table presents the in vitro receptor binding affinities (Ki, in nM) for this compound and key atypical antipsychotics. A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the potential pharmacological actions and side-effect profiles.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D2 | Not available | 3.13 - 3.2[8][9] | 11[10] | 160 - 380[10] |
| Serotonin 5-HT2A | Not available | 0.16 - 0.2[8][9] | Data not specified | 640 |
| Histamine H1 | Not available | 2.23 - 20[8][9] | High Affinity | 6.9 - 11 |
| Alpha-1 Adrenergic | Not available | 0.8 - 5[8][9] | High Affinity | 22 |
| Muscarinic M1 | Not available | >10,000[9] | High Affinity | 37 |
Key Signaling Pathways
The therapeutic effects of both this compound and atypical antipsychotics are largely attributed to their modulation of dopaminergic and serotonergic signaling pathways. The primary mechanism involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia. Additionally, antagonism of serotonin 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Seventy Years of Antipsychotic Development: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
- 7. This compound. A review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Antipsychotics on Geriatric Patients: Efficacy, Dosing, and Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newer antipsychotic drugs are no better than older ones, study finds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Metabolic Side Effects: A Proposed Framework for Evaluating Oxypertine
A notable gap in the current understanding of antipsychotic-induced metabolic disturbances is the lack of specific data for Oxypertine. While the metabolic side effects of many second-generation antipsychotics (SGAs) are well-documented, allowing for a stratified risk assessment, this compound remains largely uncharacterized in this regard. This guide provides a comparative framework using established data from other antipsychotics to highlight this knowledge gap and proposes a detailed experimental plan for the comprehensive metabolic profiling of this compound.
Introduction to this compound
This compound is an older antipsychotic agent belonging to the phenylpiperazine class. Its mechanism of action is understood to involve the antagonism of dopamine (B1211576) and serotonin (B10506) receptors, similar to many atypical antipsychotics. Specifically, it has been shown to deplete norepinephrine (B1679862) and dopamine levels in the brain.[1] Despite its continued availability in some regions, there is a conspicuous absence of modern, rigorous studies evaluating its impact on metabolic health.
Benchmarking Metabolic Risk: A Comparison with Other Antipsychotics
To contextualize the potential metabolic risks of this compound, it is useful to compare it against other antipsychotics with well-defined metabolic profiles. Antipsychotics are often categorized into high, intermediate, and low risk for metabolic side effects.[2]
Table 1: Comparative Metabolic Side Effects of Selected Antipsychotics
| Parameter | Olanzapine (High Risk) | Risperidone (Intermediate Risk) | Aripiprazole/Ziprasidone (Low Risk) |
| Weight Gain (kg) at 10 weeks | +4.45[3] | +2.10[3] | -0.04 (Ziprasidone)[4] / +0.3 (Aripiprazole) |
| Fasting Glucose Change (mg/dL) | +3.95 (vs. placebo)[5] | +3.05 (vs. placebo, less than Olanzapine)[5] | Minimal change |
| Total Cholesterol Change (mg/dL) | Significant increase[4][6] | Moderate increase[6] | No significant change[4] |
| Triglyceride Change (mg/dL) | Significant increase[7] | Moderate increase | No significant change |
Note: Values are aggregated from multiple studies and represent approximate changes. The actual effects can vary based on patient population, study duration, and dosage.
Putative Signaling Pathways in Antipsychotic-Induced Metabolic Dysfunction
The precise mechanisms underlying antipsychotic-induced metabolic side effects are complex and not fully elucidated. However, research points to the involvement of several key signaling pathways. Antagonism of histamine (B1213489) H1 receptors is strongly linked to sedation and increased appetite, leading to weight gain.[8] Blockade of serotonin 5-HT2C receptors is also implicated in appetite dysregulation. Furthermore, effects on central and peripheral glucose and lipid metabolism may be independent of weight gain, potentially involving direct actions on pancreatic beta cells, hepatocytes, and adipocytes.[2][9][10]
Caption: Putative pathways of antipsychotic-induced metabolic side effects.
Proposed Experimental Workflow for a Comparative Analysis of this compound
To address the gap in knowledge, a rigorous, controlled study is required. The following workflow outlines a proposed experimental design for a head-to-head comparison of this compound with other antipsychotics.
Caption: Proposed workflow for preclinical metabolic profiling of this compound.
Detailed Experimental Protocols
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Individually housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimatization: 1 week prior to the experiment with ad libitum access to standard chow and water.
2. Drug Administration:
-
Preparation: Drugs will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administered daily via oral gavage for 8 weeks at doses equivalent to therapeutic ranges in humans, adjusted for interspecies allometric scaling.
3. Metabolic Monitoring:
-
Body Weight and Food Intake: Measured weekly at the same time of day.
-
Glucose Tolerance Test (GTT): Performed at baseline and at the end of the treatment period. After an overnight fast, a baseline blood sample is taken from the tail vein. Glucose (2 g/kg) is administered intraperitoneally. Subsequent blood samples are collected at 15, 30, 60, 90, and 120 minutes for glucose measurement.
-
Insulin Tolerance Test (ITT): Performed in a separate cohort at the end of the treatment period. After a 4-hour fast, a baseline blood sample is taken. Human insulin (0.75 U/kg) is administered intraperitoneally. Blood samples are collected at 15, 30, 45, and 60 minutes for glucose measurement.
4. Serum and Tissue Analysis:
-
Fasting Blood Collection: At the end of the study, following an overnight fast, animals are euthanized, and trunk blood is collected.
-
Biochemical Assays: Serum is separated and analyzed for glucose, insulin, total cholesterol, HDL, LDL, and triglycerides using commercially available ELISA or colorimetric assay kits.
-
Tissue Collection: Liver and epididymal white adipose tissue are excised, weighed, and flash-frozen for subsequent molecular analyses (e.g., gene expression studies of metabolic pathways).
Conclusion
The metabolic safety of any antipsychotic is a critical determinant of its long-term utility and impact on patient health. Currently, a significant void exists in the scientific literature regarding the metabolic side effects of this compound. By establishing a comparative framework with well-characterized antipsychotics and proposing a detailed, standardized experimental protocol, this guide aims to provide the necessary tools for researchers and drug development professionals to systematically evaluate this compound. The data generated from such studies are essential for informing clinical practice and ensuring patient safety.
References
- 1. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic disturbances associated with antipsychotic drug treatment in patients with schizophrenia: State-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid profile in antipsychotic drug users: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipid.org [lipid.org]
- 8. Almost All Antipsychotics Result in Weight Gain: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotics and glucose metabolism: how brain and body collide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Oxypertine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypertine is an antipsychotic medication that has been used in the treatment of schizophrenia.[1][2] It is an indole (B1671886) derivative that primarily exerts its therapeutic effects by modulating dopaminergic and serotonergic neurotransmitter systems in the brain.[2][3] Like many pharmaceutical compounds, this compound possesses a chiral center, meaning it can exist as different stereoisomers. Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. These spatial differences can lead to significant variations in their pharmacological and toxicological profiles.[4]
Pharmacological Profile of Racemic this compound
Racemic this compound, a mixture of its stereoisomers, has been characterized as an antagonist at both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][3] Its antipsychotic action is believed to be mediated primarily through the blockade of these receptors.[2] Additionally, this compound has been shown to cause a depletion of catecholamines, such as norepinephrine (B1679862) and dopamine, in the brain, which may also contribute to its overall therapeutic effect.[4]
Receptor Binding Affinity of Racemic this compound
The following table summarizes the reported in vitro binding affinities of racemic this compound for key neurotransmitter receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D2 | 30 | [1] |
| Serotonin 5-HT2A | 8.6 | [1] |
The Importance of Stereoisomerism in this compound's Activity
Although specific data for this compound stereoisomers is lacking, the principles of stereopharmacology suggest that the individual enantiomers or diastereomers of this compound are likely to exhibit different biological activities. It is common for one stereoisomer (the eutomer) to have significantly higher affinity for the target receptor and greater pharmacological potency than the other (the distomer). The distomer may be inactive, less active, or even contribute to adverse effects.
A hypothetical signaling pathway illustrating the potential differential effects of this compound stereoisomers is presented below.
Caption: Hypothetical signaling pathway of this compound stereoisomers.
Experimental Protocols for Evaluating Antipsychotic Activity
To definitively determine the biological activity of individual this compound stereoisomers, a series of in vitro and in vivo experiments would be necessary. The following sections outline standard experimental protocols used in the preclinical evaluation of antipsychotic drugs.
In Vitro Assays: Receptor Binding Studies
Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets.
Objective: To determine the binding affinities (Ki) of individual this compound stereoisomers for dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflow:
References
A Comparative Analysis of Monoamine Depletion: Oxypertine vs. Reserpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine-depleting effects of Oxypertine and reserpine (B192253), two antipsychotic agents known to influence central and peripheral monoaminergic systems. By examining their mechanisms of action and presenting supporting experimental data, this document aims to be a valuable resource for researchers in neuropharmacology and drug development.
At a Glance: Key Differences in Monoamine Depletion
Both this compound and reserpine exert their effects by depleting monoamine neurotransmitters, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). However, the extent and profile of this depletion can differ. The following table summarizes quantitative data from preclinical studies in rats, illustrating the distinct effects of these two compounds on brain monoamine levels.
Disclaimer: The data presented below are compiled from separate studies and are not from a direct head-to-head comparative experiment. Experimental conditions, such as animal strains, drug administration protocols, and analytical methods, may vary between studies. Therefore, this comparison should be interpreted with caution.
| Drug & Dosage | Brain Region | Dopamine (DA) Depletion | Norepinephrine (NE) Depletion | Serotonin (5-HT) Depletion | Reference |
| This compound (10 mg/kg, i.p.) | Cortex & Striatum | Significant Reduction* | Not Statistically Significant | Less Remarkable than DA/NE | [1] |
| Reserpine (5 mg/kg, i.p., single dose, 24h post) | Striata & Limbic Area | ~90% | Data not specified | ~90% | [2] |
| Reserpine (0.2 mg/kg, repeated dose) | Hypothalamus | No significant change | ~20% | Data not specified | |
| Nucleus Accumbens | No significant change | ~35% | Data not specified | ||
| Ventral Tegmental Area | No significant change | Data not specified | ~40% |
*Specific percentage of depletion was not provided in the study; described as a "significant reduction."
Mechanisms of Action: Targeting the Vesicular Monoamine Transporter (VMAT)
The primary mechanism of action for both this compound and reserpine involves the inhibition of the vesicular monoamine transporter (VMAT).[3] VMAT is a crucial protein located on the membrane of synaptic vesicles, responsible for pumping cytosolic monoamines into these vesicles for storage and subsequent release into the synapse. By inhibiting VMAT, both drugs prevent the sequestration of dopamine, norepinephrine, and serotonin. The unprotected monoamines remaining in the cytoplasm are then vulnerable to degradation by enzymes such as monoamine oxidase (MAO).
Reserpine is known to be a potent, irreversible inhibitor of VMAT. This irreversible binding leads to a long-lasting depletion of monoamines, as the neuron must synthesize new VMAT proteins to restore its vesicular storage capacity. This compound also acts by inhibiting VMAT, leading to a dose-dependent depletion of monoamines.[1] Studies suggest that this compound has a more pronounced effect on dopamine and norepinephrine levels compared to serotonin.[1]
References
- 1. Neurochemical and behavioral studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Aripiprazole vs Oxypertine: a preclinical perspective on efficacy and side effects
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of antipsychotic drug development, a comprehensive understanding of preclinical efficacy and side effect profiles is paramount for guiding clinical translation. This report provides a detailed comparative analysis of aripiprazole (B633), a third-generation atypical antipsychotic, and oxypertine, an older typical antipsychotic, from a preclinical perspective. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Mechanism of Action: A Tale of Two Dopamine (B1211576) Modulators
Aripiprazole exhibits a unique mechanism of action, functioning as a partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A receptors.[1] This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while minimizing certain side effects.[1] In states of dopamine hyperactivity, aripiprazole acts as a functional antagonist, while in a low dopamine state, it exhibits functional agonist properties.
This compound, in contrast, primarily acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2 receptor antagonist.[2] Additionally, it is known to cause a depletion of catecholamines, including dopamine and norepinephrine, in the brain, a mechanism it shares with drugs like reserpine. This multifaceted action contributes to its antipsychotic effects but may also be linked to a different side effect profile compared to aripiprazole.
Efficacy in Preclinical Models of Psychosis
The efficacy of antipsychotics is often evaluated in preclinical models that mimic aspects of psychosis. Key models include the apomorphine-induced stereotypy test and the conditioned avoidance response (CAR) test.
Apomorphine-Induced Stereotypy: This model assesses the ability of a drug to block the stereotyped, repetitive behaviors induced by the dopamine agonist apomorphine (B128758), reflecting potential efficacy against positive symptoms. Aripiprazole has been shown to inhibit apomorphine-induced stereotypy.[3][4][5]
Conditioned Avoidance Response (CAR): The CAR test is a predictive model of antipsychotic efficacy. Antipsychotic drugs selectively suppress the learned avoidance response without impairing the ability to escape an aversive stimulus. Aripiprazole has demonstrated efficacy in suppressing the conditioned avoidance response in rats.[6][7][8]
Preclinical data on this compound's efficacy in these specific models with quantitative measures such as ED50 values are limited in the readily available literature, making a direct quantitative comparison challenging.
Side Effect Profile: A Preclinical Comparison
Key preclinical indicators of antipsychotic side effects include the induction of catalepsy (a model for extrapyramidal symptoms) and effects on prolactin levels.
Catalepsy: This rodent model is used to predict the likelihood of extrapyramidal side effects (EPS) in humans. Aripiprazole is known for its low propensity to induce catalepsy, a feature attributed to its D2 partial agonism.[3][8] For instance, catalepsy was only observed at a high dose of 30 mg/kg (i.p.) in rats.[3]
Prolactin Levels: Many antipsychotics that block D2 receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels (hyperprolactinemia). Aripiprazole, due to its partial agonist activity, has been shown to not elevate, and in some cases, even lower prolactin levels.[9][10]
Information regarding the cataleptogenic potential and the precise impact on prolactin levels of this compound from preclinical studies is not as extensively documented in recent literature, hindering a direct quantitative comparison.
Quantitative Data Summary
Due to the limited availability of directly comparable preclinical data for this compound in the specified models, a comprehensive quantitative comparison table is challenging to construct. The table below summarizes the available data for aripiprazole.
| Preclinical Model | Aripiprazole (Rat) | This compound (Rat) |
| Efficacy | ||
| Apomorphine-Induced Stereotypy (ED50) | Effective at 1-30 mg/kg (i.p.) in reducing locomotor activity induced by apomorphine[3] | Data not readily available |
| Conditioned Avoidance Response (ED50) | Effective at 3, 10, and 30 mg/kg (s.c.)[6] | Data not readily available |
| Side Effects | ||
| Catalepsy (Dose) | Observed only at 30 mg/kg (i.p.)[3] | Data not readily available |
| Prolactin Levels | Does not elevate; may reduce levels[9][10] | Data not readily available |
Experimental Protocols
Apomorphine-Induced Stereotypy Test
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure: Rats are habituated to the testing environment. A baseline observation of behavior is conducted. Aripiprazole, this compound, or vehicle is administered at varying doses. After a set pretreatment time, apomorphine is administered to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Scoring: The intensity of stereotyped behaviors is scored by a trained observer, often using a rating scale, at regular intervals over a specified period. The ability of the test compound to reduce the stereotypy score compared to the vehicle-treated group is measured.
Conditioned Avoidance Response (CAR) Test
-
Apparatus: A shuttle box with two compartments separated by a door or opening, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Procedure:
-
Acquisition: A rat is placed in one compartment. The CS is presented, followed by the US. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the US and will move to the other compartment upon presentation of the CS to avoid the shock (avoidance response).
-
Testing: Once the avoidance response is consistently established, the test drug (aripiprazole, this compound) or vehicle is administered. The number of successful avoidance responses, escape responses, and failures to respond are recorded over a set number of trials.
-
-
Endpoint: A selective decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic activity.
Catalepsy Test (Bar Test)
-
Apparatus: A horizontal bar raised to a specific height.
-
Procedure: A rat is treated with the test compound or vehicle. At various time points after administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the rat to remove both paws from the bar (descent latency) is recorded. A prolonged latency is indicative of catalepsy.
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz to illustrate the key signaling pathways and a typical experimental workflow for evaluating antipsychotic efficacy.
Conclusion
From a preclinical standpoint, aripiprazole demonstrates a favorable profile with evidence for efficacy in models of psychosis and a lower propensity for inducing extrapyramidal side effects and hyperprolactinemia. This is largely attributed to its unique mechanism as a dopamine D2 partial agonist. While this compound has a history of clinical use, the publicly available preclinical data, particularly quantitative data from standardized behavioral models, is less comprehensive, making a direct, data-driven comparison with aripiprazole challenging. Further preclinical studies on this compound using modern standardized methodologies would be beneficial to more accurately position its efficacy and side effect profile in relation to newer antipsychotic agents. This guide highlights the importance of robust preclinical data in understanding the nuanced pharmacological differences that can predict clinical outcomes.
References
- 1. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment or Posttreatment with Aripiprazole Attenuates Methamphetamine-induced Stereotyped Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Repeated administration of aripiprazole produces a sensitization effect in the suppression of avoidance responding and phencyclidine-induced hyperlocomotion and increases D2 receptor-mediated behavioral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aripiprazole alleviates the high prolactin levels induced by amisulpride via distinct molecular mechanisms: a network pharmacology and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Oxypertine in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of unevaluated substances like Oxypertine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is governed by stringent regulations to prevent environmental contamination and potential harm to public health.[1][2] Key agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States, provide a framework for managing chemical and pharmaceutical waste.[3][4][5] A primary principle is the proper characterization of waste to determine if it meets the criteria for being hazardous, which then dictates the required disposal pathway.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Treat all this compound waste as potentially hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions.
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically resistant container for this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Indicate the approximate concentration and quantity of the waste.
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container tightly closed when not in use.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[2][7]
-
Do not dispose of this compound down the drain or in the regular trash.[2][8]
5. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[6]
-
Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
For larger spills, contact your institution's EHS office immediately.
Quantitative Data for Disposal Considerations
Due to the absence of a specific SDS for this compound, precise quantitative limits for disposal are not available. The following table provides general guidance based on common practices for chemical waste. Researchers must consult their institution's specific policies and local regulations.
| Parameter | Guideline | Citation |
| Waste Classification | Assume hazardous in the absence of specific data. | [2] |
| Container Type | Chemically resistant, leak-proof, with a secure lid. | [6] |
| Labeling Requirements | "Hazardous Waste," Chemical Name (this compound), Concentration, Quantity. | [6] |
| Prohibited Disposal | No drain or regular trash disposal. | [2][8] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. All laboratory work should be conducted under the guidance of approved institutional protocols and in compliance with all applicable safety regulations.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Personal protective equipment for handling Oxypertine
Personal Protective Equipment (PPE) Requirements
When handling Oxypertine, a comprehensive approach to personal protection is necessary to minimize exposure. Skin contact and inhalation are primary exposure routes for hazardous drugs.[1] The following table summarizes the recommended PPE.
| Protection Type | Equipment | Level of Protection / Use Case |
| Hand Protection | Double Gloving with Nitrile Gloves | Mandatory for all handling procedures, including compounding, administration, and disposal.[2][3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Body Protection | Disposable, Low-Permeability Gown | Required for all handling activities. Gowns should have a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eye & Face Protection | Safety Goggles with Side Shields or Face Shield | Required when there is a risk of splashes or aerosols.[2][4] |
| Respiratory Protection | N95 or N100 Respirator | Required when handling powders or if aerosols may be generated.[1] For large spills, a chemical cartridge-type respirator may be necessary.[1] |
| Head & Shoe Covers | Disposable Hair and Shoe Covers | Recommended to prevent the spread of contamination, especially in cleanroom environments.[1] |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class I Biological Safety Cabinet, to minimize inhalation exposure.[5]
-
Restricted Access: The handling area should be clearly marked with warning signs, and access should be restricted to authorized personnel.[3]
-
Hygiene: Do not eat, drink, or apply cosmetics in the handling area.[3] Wash hands thoroughly before donning and after removing PPE.[3]
2. Handling Procedures:
-
Donning PPE: Before handling this compound, put on all required PPE as outlined in the table above. Ensure that the outer glove is placed over the cuff of the gown.[1]
-
Weighing and Compounding: When weighing or compounding, perform these tasks within a ventilated enclosure to control dust and aerosols.
-
Avoiding Contamination: Be mindful of potential contamination of work surfaces. Regularly clean and decontaminate the work area.
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert others.
-
Spill Kit: Use a designated hazardous drug spill kit.
-
PPE for Spills: Don the appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[6]
-
Cleanup:
-
Contain the spill using absorbent materials from the spill kit.
-
Carefully clean the area, working from the outside of the spill inward.
-
Place all contaminated materials, including cleaning supplies and contaminated PPE, into a designated hazardous waste container.[2]
-
Thoroughly decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. For many hazardous drugs, this involves using designated yellow chemotherapy waste containers.[2]
-
Disposal of Unused Medication:
-
Take-Back Programs: The preferred method for disposing of unused medication is through a registered drug take-back program.[7][8][9]
-
Household Trash Disposal (if no take-back program is available):
-
Do not crush tablets or capsules.[7]
-
Mix the medication with an undesirable substance such as dirt, cat litter, or used coffee grounds.[7][8][10]
-
Place the mixture in a sealed plastic bag or container to prevent leakage.[7][8][10]
-
Dispose of the sealed container in the household trash.[8]
-
Remove or obscure all personal information from the original packaging before recycling or discarding it.[7][10]
-
-
-
Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines, as this can contaminate water supplies.[10][11]
Emergency Procedures
-
Inhalation: If inhaled, move the individual to fresh air. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin with copious amounts of water for at least 15 minutes.[13] Seek medical attention if irritation occurs.
-
Eye Contact: Immediately flush the eyes with an eyewash station or large amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[12] Seek immediate medical attention. Do not induce vomiting unless directed by medical personnel.[13]
The following diagram illustrates the workflow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. memorial.health [memorial.health]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. ashp.org [ashp.org]
- 6. educat.med.utah.edu [educat.med.utah.edu]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. pacecares.primetherapeutics.com [pacecares.primetherapeutics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. purduepharma.com [purduepharma.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
